4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-chloro-2,5-dimethylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-6(7)5(3-10)9(2)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYPCHJPARKYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde synthesis from 1,3-dimethyl-5-pyrazolone
An In-Depth Technical Guide to the Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde from 1,3-dimethyl-5-pyrazolone
Introduction: The Strategic Importance of Pyrazole Carbaldehydes
In the landscape of modern medicinal chemistry and drug development, pyrazole derivatives represent a cornerstone of heterocyclic chemistry.[1][2] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them privileged scaffolds in the design of novel therapeutics.[1][3] Among these, pyrazole carbaldehydes are exceptionally valuable as they serve as versatile synthetic intermediates, allowing for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures.[4][5]
This guide focuses on the synthesis of a key building block: This compound . This compound is a significant precursor in the development of agrochemicals and pharmaceuticals.[6] The primary synthetic route, which will be detailed herein, is the Vilsmeier-Haack reaction, a powerful and efficient method for the concurrent chlorination and formylation of activated heterocyclic systems like 1,3-dimethyl-5-pyrazolone.[7][8]
The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive
The Vilsmeier-Haack reaction is a classic organic transformation used to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[9] Its application to pyrazolones is particularly elegant, as it achieves both C4-formylation and C5-chlorination in a single operational step. Understanding the mechanism is paramount for optimizing conditions and troubleshooting the synthesis.
Pillar I: Formation of the Electrophilic Vilsmeier Reagent
The true electrophile in this reaction is the Vilsmeier reagent , a chloroiminium salt.[10] It is not stable enough to be stored and is therefore prepared in situ immediately before use. The most common and cost-effective method involves the reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11]
The formation is a highly exothermic process that must be performed under anhydrous conditions and at low temperatures (typically 0–5 °C) to prevent decomposition. The DMF oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the reactive electrophile, the [(CH₃)₂N=CHCl]⁺ cation.[12]
Pillar II: Reaction with 1,3-dimethyl-5-pyrazolone
Once formed, the Vilsmeier reagent is a potent electrophile. The 1,3-dimethyl-5-pyrazolone substrate, an electron-rich heterocycle, acts as the nucleophile. The reaction proceeds via electrophilic substitution, typically at the C4 position, which is the most nucleophilic site.
The mechanism involves several key stages:
-
Electrophilic Attack: The pyrazolone attacks the electrophilic carbon of the Vilsmeier reagent, forming a cationic intermediate.
-
Aromatization & Iminium Formation: The intermediate loses a proton from the C4 position to regain aromaticity, yielding a substituted iminium salt.
-
Chlorination: The hydroxyl group at the C5 position is converted into a good leaving group by the dichlorophosphate anion (a byproduct of reagent formation) and is subsequently displaced by a chloride ion.
-
Hydrolysis: During the aqueous workup, the iminium salt is hydrolyzed to the final carbaldehyde product.[9]
Experimental Protocol: A Validated Step-by-Step Guide
This protocol is designed as a self-validating system, incorporating safety, precise execution, and in-process checks to ensure reproducibility and high yield.
Safety First: Hazard Analysis
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Handle only in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): A potential skin and respiratory irritant and a suspected teratogen.
-
Reaction: The formation of the Vilsmeier reagent and the quenching of the reaction mixture are both highly exothermic. Strict temperature control is essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
Reagents and Equipment
| Reagent/Equipment | Specification |
| 1,3-dimethyl-1H-pyrazol-5(4H)-one | 98%+ purity |
| Phosphorus oxychloride (POCl₃) | 99%+ purity |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8%+ |
| Ethyl Acetate | ACS Grade |
| Sodium Hydroxide (NaOH) or NaHCO₃ | Pellets or Saturated Solution |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular |
| Three-neck round-bottom flask | Appropriate size, oven-dried |
| Dropping funnel & Thermometer | |
| Magnetic stirrer & Stir bar | |
| Ice-water bath & Heating mantle |
Reaction Parameters
| Reactant | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1,3-dimethyl-5-pyrazolone | 1.0 | 112.13 | 30 | 3.36 g |
| POCl₃ | 3.0 | 153.33 | 90 | 8.2 mL |
| DMF | 2.0 | 73.09 | 60 | 6.3 mL |
Note: Molar ratios are based on literature precedents and may be optimized. Using excess POCl₃ and DMF is common.[6]
Step-by-Step Synthesis Workflow
-
Vilsmeier Reagent Preparation: In a fume hood, equip an oven-dried 250 mL three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Add DMF (6.3 mL, 60 mmol) to the flask and cool it to 0 °C in an ice-water bath. Add POCl₃ (8.2 mL, 90 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A thick, white precipitate of the Vilsmeier reagent may form.
-
Stirring: Once the addition is complete, stir the resulting mixture at 0-5 °C for an additional 20 minutes.[6]
-
Substrate Addition: Slowly add 1,3-dimethyl-5-pyrazolone (3.36 g, 30 mmol) to the stirred solution. The addition may be exothermic; maintain control of the temperature.
-
Reaction: After the substrate is fully added, remove the ice bath and heat the reaction mixture to 80-90 °C (or 363 K) using a heating mantle. Maintain this temperature for 2-4 hours.[6][7]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), comparing the reaction mixture to the starting material spot. The reaction is complete when the starting material is consumed.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature. In a separate large beaker, prepare ~200g of crushed ice with 100 mL of cold water. Slowly and carefully pour the reaction mixture onto the ice water with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Neutralization: Adjust the pH of the aqueous mixture to approximately 7 using a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[6]
-
Purification: Combine the organic layers. Wash with brine (saturated NaCl solution) to aid phase separation and remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The final product, this compound, should be obtained as a light yellow solid.[7] The yield is typically around 70-80%.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Moisture contamination decomposed the Vilsmeier reagent. 2. Reaction temperature was too low or time was insufficient. | 1. Ensure all glassware is oven-dried and use anhydrous grade DMF. 2. Monitor reaction by TLC until starting material is consumed. If needed, cautiously increase temperature or extend reaction time. |
| Difficult Product Isolation | 1. Emulsion formation during extraction. 2. Product has some solubility in the aqueous phase. | 1. Add brine (saturated NaCl) to the separatory funnel to break the emulsion. 2. Saturate the aqueous layer with NaCl before extraction to "salt out" the product, decreasing its aqueous solubility. |
| Dark/Tarry Product | 1. Temperature was too high during reagent formation or reaction. 2. Quenching was performed too quickly, causing localized heating and decomposition. | 1. Maintain strict temperature control throughout the process. 2. Ensure the reaction mixture is poured very slowly into a large volume of vigorously stirred ice water. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: Light yellow solid.[7]
-
Spectroscopy: The structure can be confirmed by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
-
Crystallographic Data (for reference):
References
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- Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. Benchchem.
- Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate.
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
- VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.
- Vilsmeier reagent. Wikipedia.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. National Center for Biotechnology Information.
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information.
- Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.
- Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Oriental Journal of Chemistry.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience.
- STUDIES ON THE VILSMEIER-HAACK REACTION: PART XIII. NOVEL HETEROCYCLO-SUBSTITUTED 4,4′-bi-PYRAZOLYL DITHIOCARBAMATE DERIVATIVES. Semantic Scholar.
- Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of... ResearchGate.
- How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?. Guidechem.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.
- Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate.
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An In-depth Technical Guide to the Vilsmeier-Haack Formylation of Pyrazoles
This guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the formylation of pyrazoles, a cornerstone reaction in heterocyclic chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding and practical, field-proven insights into this critical synthetic transformation.
Introduction: The Strategic Importance of Pyrazole Formylation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous therapeutic agents and functional materials.[1] The introduction of a formyl group (-CHO) onto the pyrazole ring via the Vilsmeier-Haack reaction is a pivotal transformation, as the resulting pyrazole-4-carbaldehydes are versatile building blocks for further molecular elaboration.[2] This reaction offers a mild, efficient, and often highly regioselective method for C-C bond formation on an electron-rich heterocyclic system.[3][4]
The Vilsmeier-Haack reaction, named after its developers Anton Vilsmeier and Albrecht Haack, utilizes a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][5] This reagent is a weak electrophile, making it ideal for reacting with electron-rich aromatic systems like pyrazoles without the need for harsh conditions that could compromise the integrity of the heterocyclic core.[6][7]
The Core Mechanism: A Stepwise Electrophilic Substitution
The Vilsmeier-Haack formylation of pyrazole is a classic example of an electrophilic aromatic substitution reaction. The process can be dissected into two primary stages: the formation of the active electrophile (the Vilsmeier reagent) and its subsequent reaction with the pyrazole ring.
Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This generates a highly reactive chloroiminium salt, the Vilsmeier reagent ([ (CH₃)₂N=CHCl]⁺), which serves as the formylating agent.[6] This step is highly exothermic and must be performed under anhydrous conditions, typically at low temperatures (0–5 °C), to prevent decomposition of the reagent.
Electrophilic Attack and Formylation
The pyrazole ring, being an electron-rich π-excessive system, acts as the nucleophile.[8] The combined electron-donating effects of the two nitrogen atoms increase the electron density at the C4 position, making it the most favorable site for electrophilic attack.[9][10] Attack at C3 or C5 is disfavored as it would disrupt the aromatic sextet and lead to a highly unstable intermediate with a positive charge on an sp²-hybridized nitrogen atom.[9]
The mechanism proceeds as follows:
-
Electrophilic Attack: The C4 carbon of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.
-
Formation of Sigma Complex: This attack forms a cationic intermediate, often referred to as a sigma complex or arenium ion, where the aromaticity of the pyrazole ring is temporarily lost.
-
Rearomatization: A base (such as the chloride or dichlorophosphate anion present in the mixture) abstracts the proton from the C4 carbon, restoring the aromaticity of the ring and yielding an α-chloro amine intermediate.
-
Hydrolysis: During aqueous work-up, the α-chloro amine is readily hydrolyzed to the final product, the pyrazole-4-carbaldehyde.[4]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism for Pyrazole Formylation.
Experimental Protocol: A Validated Procedure
This section details a generalized, yet robust, protocol for the formylation of a substituted pyrazole. This procedure serves as a self-validating system, with checkpoints and rationales provided for key steps.
Model Reaction: Formylation of 1-phenyl-3-methyl-1H-pyrazole.
Reagents and Stoichiometry
| Reagent | M.W. | Amount (mmol) | Equivalents | Volume/Mass |
| 1-phenyl-3-methyl-1H-pyrazole | 158.20 | 10.0 | 1.0 | 1.58 g |
| Phosphorus oxychloride (POCl₃) | 153.33 | 30.0 | 3.0 | 2.7 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL (Solvent) |
| Crushed Ice | - | - | - | ~100 g |
| Sodium Hydroxide (10% aq.) | 40.00 | - | - | As needed for neutralization |
| Ethyl Acetate | - | - | - | For extraction |
| Anhydrous Sodium Sulfate | - | - | - | For drying |
Step-by-Step Methodology
-
Vilsmeier Reagent Preparation (Critical Step): In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (20 mL). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (3.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the thermal decomposition of the Vilsmeier reagent. Anhydrous conditions are mandatory as both POCl₃ and the Vilsmeier reagent react violently with water.[11]
-
-
Substrate Addition: Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.[11]
-
Insight: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A quenched aliquot (neutralized with NaHCO₃ solution) can be extracted and spotted. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.
-
-
Work-up and Quenching: Cool the reaction mixture to room temperature and pour it slowly and carefully onto crushed ice (~100 g) with vigorous stirring.
-
Causality: This step quenches any remaining reactive species and initiates the hydrolysis of the iminium intermediate to the aldehyde. This is a highly exothermic process and must be done cautiously.
-
-
Neutralization and Isolation: Neutralize the acidic aqueous solution by the slow addition of 10% aqueous sodium hydroxide until the pH is ~7-8. A precipitate of the product should form.
-
Purification: The crude product can be collected by vacuum filtration. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography (e.g., silica gel, using a hexane-ethyl acetate gradient) or recrystallization.[11]
Sources
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A Technical Guide to the Spectroscopic Profile of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed spectroscopic analysis of the heterocyclic compound 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, a key intermediate in the synthesis of various agrochemicals and pharmaceutical agents. The structural elucidation of this molecule is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide offers an in-depth examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of spectroscopic interpretation for substituted pyrazoles and aromatic aldehydes.
Molecular Structure and Spectroscopic Overview
This compound (MW: 158.59 g/mol , Formula: C₆H₇ClN₂O) possesses a pentasubstituted pyrazole ring.[1] The key structural features influencing its spectroscopic signature are:
-
An aromatic pyrazole core.
-
Two distinct methyl groups attached to the nitrogen (N1) and carbon (C3) atoms of the ring.
-
An electron-withdrawing aldehyde group at the C5 position.
-
A chloro-substituent at the C4 position.
These features give rise to a unique and predictable pattern of signals across different spectroscopic techniques. The following sections will detail the anticipated data and provide the scientific rationale for their interpretation.
// Atom nodes N1 [label="N", pos="0,1.2!", fontcolor="#202124"]; N2 [label="N", pos="-0.8,0.3!", fontcolor="#202124"]; C3 [label="C", pos="-0.5,-0.9!", fontcolor="#202124"]; C4 [label="C", pos="0.7,-0.9!", fontcolor="#202124"]; C5 [label="C", pos="1.0,0.3!", fontcolor="#202124"];
// Substituent nodes Me1 [label="C (H₃)", pos="0,2.5!", fontcolor="#202124"]; // N1-Methyl Me3 [label="C (H₃)", pos="-1.5,-1.9!", fontcolor="#202124"]; // C3-Methyl Cl4 [label="Cl", pos="1.5,-1.9!", fontcolor="#EA4335"]; // C4-Chloro CHO5_C [label="C", pos="2.2,0.3!", fontcolor="#202124"]; CHO5_H [label="H", pos="2.9,1.0!", fontcolor="#202124"]; CHO5_O [label="O", pos="2.9,-0.4!", fontcolor="#EA4335"];
// Ring bonds N1 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- C3 [label=""]; C3 -- N2 [label=""]; N2 -- N1 [label=""];
// Double bonds (approximated) edge [style=bold]; N1 -- N2; C3 -- C4;
// Substituent bonds edge [style=solid]; N1 -- Me1 [label=" N1-CH₃"]; C3 -- Me3 [label=" C3-CH₃"]; C4 -- Cl4 [label=" C4-Cl"]; C5 -- CHO5_C [label=" C5-CHO"]; CHO5_C -- CHO5_H [label=""]; CHO5_C -- CHO5_O [style=bold, label=""]; }
Figure 1: Structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, we anticipate distinct signals for the aldehyde proton and the two methyl groups in ¹H NMR, and characteristic shifts for the pyrazole ring carbons and the carbonyl carbon in ¹³C NMR.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] The choice of solvent can influence chemical shifts, particularly for protons susceptible to hydrogen bonding.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for small molecules are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
}
Figure 2: Standard workflow for NMR spectroscopic analysis.Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three distinct singlet signals, as there are no adjacent protons to cause spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.9 - 10.1 | Singlet | 1H | CHO | Aldehyde protons are highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. Aromatic aldehydes typically appear in this region. |
| ~3.8 - 4.0 | Singlet | 3H | N1-CH₃ | The methyl group on the N1 position is deshielded by the aromatic ring current and the adjacent nitrogen atom. |
| ~2.4 - 2.6 | Singlet | 3H | C3-CH₃ | The methyl group on the C3 position is generally less deshielded than the N1-methyl group in similar pyrazole structures.[4] |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide information on all six unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185 - 190 | C=O | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield, a characteristic feature for this functional group.[5] |
| ~150 - 155 | C3 | Carbons in heterocyclic rings attached to nitrogen and bearing a methyl group typically appear in this region. |
| ~145 - 150 | C5 | This carbon is attached to the electronegative nitrogen and the electron-withdrawing aldehyde group, leading to a downfield shift. |
| ~120 - 125 | C4 | The carbon bearing the chloro-substituent. The electronegativity of chlorine causes a downfield shift, though its effect is less pronounced than that of the aldehyde or nitrogen atoms on adjacent carbons. |
| ~35 - 40 | N1-CH₃ | The N-methyl carbon appears in a typical range for methyl groups attached to nitrogen in a heterocyclic system. |
| ~12 - 16 | C3-CH₃ | The C-methyl carbon is expected to be the most upfield signal, consistent with a methyl group on an aromatic ring.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: An FT-IR spectrometer is used to collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.[2]
-
Background Subtraction: A background spectrum is collected first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and C-H bonds.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |
| ~2920 - 3000 | Medium | C-H Stretch (Methyl) | Corresponds to the stretching vibrations of the C-H bonds in the two methyl groups. |
| ~2820 & ~2720 | Medium, Sharp | C-H Stretch (Aldehyde) | The presence of two distinct bands, often referred to as a Fermi doublet, is highly characteristic of the C-H bond in an aldehyde group. |
| ~1670 - 1690 | Strong, Sharp | C=O Stretch (Carbonyl) | This strong absorption is a hallmark of the carbonyl group. Its position is shifted to a lower frequency due to conjugation with the pyrazole ring.[5] |
| ~1550 - 1600 | Medium | C=N/C=C Stretch (Pyrazole Ring) | Aromatic and heteroaromatic ring stretching vibrations typically appear in this region. |
| ~1000 - 1100 | Medium | C-Cl Stretch | The stretching vibration for the carbon-chlorine bond is expected in the fingerprint region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Experimental Protocol: MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for small, volatile molecules and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer technique that would likely show a strong protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Mass Spectrum (Electron Ionization)
The molecular formula C₆H₇ClN₂O has a nominal mass of 158 amu. Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion peak (M⁺) will appear as a pair of peaks at m/z 158 and m/z 160, with a characteristic 3:1 intensity ratio.
| m/z Value | Proposed Fragment | Rationale |
| 158/160 | [C₆H₇ClN₂O]⁺˙ (M⁺) | Molecular Ion. The 3:1 isotopic pattern for chlorine is the most definitive feature. |
| 157/159 | [M-H]⁺ | Loss of the aldehyde hydrogen radical. |
| 129/131 | [M-CHO]⁺ | Loss of the formyl group (CHO), a common fragmentation pathway for aldehydes. |
| 94 | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine radical from the [M-CHO]⁺ fragment. |
| 53 | [C₃H₃N₂]⁺ | Fragmentation of the pyrazole ring. |
}
Figure 3: Predicted primary fragmentation pathway for the title compound.Conclusion
The spectroscopic data for this compound can be reliably predicted based on its molecular structure and established spectroscopic principles. The combination of a downfield aldehyde proton signal in ¹H NMR, a strong carbonyl stretch around 1680 cm⁻¹ in the IR spectrum, and a characteristic M⁺/M+2 isotopic pattern in the mass spectrum provides a robust and self-validating system for the identification and characterization of this important chemical intermediate. Researchers working with this compound can use this guide as a benchmark for interpreting their own experimental data.
References
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Taylor & Francis Online. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Available at: [Link]
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Shen, Y.-J., Xu, M., & Fan, C.-G. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available at: [Link]
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MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]
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The Pivotal Role of Substituted Pyrazole Carbaldehydes: A Comprehensive Technical Guide to their Physicochemical Properties and Reactivity
For Immediate Release
A Deep Dive into the Core of Drug Discovery and Materials Science: Unveiling the Physicochemical Landscape of Substituted Pyrazole Carbaldehydes
Substituted pyrazole carbaldehydes represent a cornerstone in modern synthetic chemistry, serving as versatile intermediates in the development of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Their inherent structural features, combining the aromatic stability and diverse reactivity of the pyrazole ring with the synthetic utility of the carbaldehyde group, make them a subject of intense research. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties of these pivotal compounds, grounded in established scientific principles and experimental evidence.
The Synthetic Repertoire: Accessing the Pyrazole Carbaldehyde Scaffold
The strategic introduction of a formyl group onto the pyrazole nucleus is paramount for subsequent molecular elaborations. Several synthetic methodologies have been developed, with the Vilsmeier-Haack reaction being the most prominent and widely employed.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction offers a reliable and efficient method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[1] The reaction proceeds via an electrophilic substitution mechanism, utilizing the Vilsmeier reagent, a chloroiminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2]
The choice of starting material significantly influences the reaction's success. Hydrazones derived from the condensation of methyl ketones with arylhydrazines are common precursors, undergoing cyclization and formylation in a one-pot process.[3] The reaction conditions, including temperature and stoichiometry of the Vilsmeier reagent, are critical for optimizing yields and minimizing side-product formation.[4] Generally, the reaction is performed at elevated temperatures (70-80 °C) for several hours.[2][4]
Causality in Experimental Choice: The use of a potent electrophile like the Vilsmeier reagent is necessitated by the aromatic nature of the pyrazole ring. The electron-rich character of the pyrazole facilitates the electrophilic attack, typically at the C4 position, which is sterically accessible and electronically activated. The reaction is often quenched by pouring the reaction mixture into ice water and neutralizing with a base to hydrolyze the intermediate iminium salt and afford the desired aldehyde.[1][2]
Alternative Synthetic Routes: Expanding the Toolkit
While the Vilsmeier-Haack reaction is dominant, other methods provide valuable alternatives, particularly for substrates incompatible with its conditions.
-
The Duff Reaction: This method is suitable for formylating activated aromatic compounds and can be applied to certain pyrazole derivatives. It typically employs hexamethylenetetramine in the presence of an acid catalyst. However, its applicability to pyrazoles with electron-withdrawing groups is limited.
-
Oxidation of Pyrazole Methanols: A straightforward approach involves the oxidation of the corresponding pyrazole-4-ylmethanols. A variety of oxidizing agents can be employed, offering a milder alternative to direct formylation.[5] This two-step process, involving the initial synthesis of the alcohol, provides a pathway to pyrazole carbaldehydes when direct formylation is challenging.
Unveiling the Physicochemical Properties: A Foundation for Application
The physical and chemical properties of substituted pyrazole carbaldehydes are intricately linked to the nature and position of the substituents on the pyrazole ring and the N1-position. These properties govern their solubility, reactivity, and ultimately, their suitability for various applications.
Physical Properties
| Property | Typical Range/Observation | Factors Influencing the Property |
| Melting Point | Crystalline solids with a wide range of melting points. | Molecular symmetry, intermolecular forces (hydrogen bonding, π-π stacking), and the nature of substituents. |
| Solubility | Generally insoluble in water, but soluble in common organic solvents like DMF and DMSO.[6] | Polarity of the molecule, which is influenced by the substituents. The presence of polar groups can increase solubility in polar solvents. |
| pKa | Weakly basic, with the specific pKa value dependent on the electronic nature of the substituents. | Electron-donating groups increase the basicity (higher pKa) of the pyrazole nitrogen atoms, while electron-withdrawing groups decrease it. |
| Dipole Moment | The dipole moment is influenced by the vector sum of individual bond dipoles. Halogenated pyrazoles, for instance, exhibit varying dipole moments depending on the halogen. | The nature and position of substituents significantly alter the electron distribution and overall molecular dipole. |
| Crystallography | The solid-state structure is characterized by specific bond lengths, bond angles, and intermolecular interactions. The planarity of the pyrazole ring is a key feature. | Substituents can influence the crystal packing and the dihedral angles between the pyrazole ring and any attached aryl groups. |
Expert Insight: The interplay of electronic and steric effects of substituents is crucial. For instance, an electron-donating group like a methoxy group at the C3-position will increase the electron density of the pyrazole ring, potentially affecting the reactivity of the carbaldehyde at C4. Conversely, a bulky substituent at the N1-position can sterically hinder the approach of reagents to the formyl group.
Spectroscopic Characterization: The Fingerprint of the Molecule
The unambiguous identification and structural elucidation of substituted pyrazole carbaldehydes rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton of the aldehyde group typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm). The chemical shifts of the pyrazole ring protons and the protons of the substituents provide valuable information about the electronic environment within the molecule.
-
¹³C NMR Spectroscopy: The carbon of the carbonyl group is highly deshielded and resonates at a characteristic downfield chemical shift (δ 180-190 ppm). The chemical shifts of the pyrazole ring carbons are also diagnostic.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the C=O stretching vibration of the aldehyde group. The exact position of this band is sensitive to the electronic effects of the substituents on the pyrazole ring.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
The Reactive Landscape: Harnessing the Carbaldehyde Functionality
The carbaldehyde group is a versatile functional handle that undergoes a wide range of chemical transformations, making substituted pyrazole carbaldehydes valuable precursors for the synthesis of more complex molecules.[5]
Oxidation and Reduction
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid using various oxidizing agents. This transformation is fundamental for the synthesis of pyrazole-4-carboxylic acids, which are themselves important building blocks.
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol (a pyrazolylmethanol) using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]
Condensation Reactions: Building Molecular Complexity
The electrophilic carbon of the carbaldehyde group is susceptible to nucleophilic attack, leading to a variety of condensation reactions.
-
With Active Methylene Compounds (Knoevenagel Condensation): In the presence of a base, pyrazole carbaldehydes react with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) to form α,β-unsaturated compounds.[7][8] This reaction is a powerful tool for carbon-carbon bond formation.
-
With Amines (Schiff Base Formation): Primary amines react with the aldehyde to form imines, also known as Schiff bases. These compounds are often biologically active and serve as intermediates for further synthetic transformations.
-
With Hydrazines and Hydroxylamine: Reaction with hydrazine derivatives leads to the formation of hydrazones, while reaction with hydroxylamine yields oximes. These reactions are useful for both characterization and as a prelude to further cyclization reactions.
Self-Validating Protocol: The progress of these condensation reactions can be conveniently monitored by Thin Layer Chromatography (TCC), observing the disappearance of the starting aldehyde and the appearance of the product spot. The identity of the product can be unequivocally confirmed by the spectroscopic methods outlined in section 2.2.
Experimental Protocols: A Practical Guide
General Protocol for the Vilsmeier-Haack Formylation of a Phenylhydrazone
Materials:
-
Substituted phenylhydrazone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the phenylhydrazone (1.0 mmol) in anhydrous DMF (4 mL).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add POCl₃ (3.0 mmol) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a dilute NaOH solution until the pH is basic.
-
Allow the mixture to stand overnight to facilitate precipitation.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).[4]
General Protocol for the Knoevenagel Condensation with Malononitrile
Materials:
-
Substituted pyrazole-4-carbaldehyde
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
To a solution of the pyrazole-4-carbaldehyde (1.0 mmol) in ethanol, add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, recrystallize the product from a suitable solvent to obtain a pure sample.
Visualizing the Chemistry: Diagrams and Workflows
Caption: Mechanism of the Vilsmeier-Haack formylation of a substituted pyrazole.
Caption: Experimental workflow for the Knoevenagel condensation.
Conclusion: A Versatile Scaffold for Future Innovation
Substituted pyrazole carbaldehydes are undeniably a class of high-value chemical intermediates. Their accessibility through robust synthetic methods, coupled with the rich and diverse reactivity of the carbaldehyde functionality, provides a powerful platform for the construction of novel molecules with significant potential in medicinal chemistry and materials science. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for any researcher aiming to exploit the full potential of this remarkable heterocyclic scaffold. The continued exploration of their synthesis, reactivity, and application will undoubtedly lead to further innovations and discoveries in the years to come.
References
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Al-Ostoot, F. H., Al-Wahaibi, L. H., & El-Emam, A. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4793. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Gazzar, A. B. A. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(10), 1289. [Link]
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Bieliauskas, A., Šačkus, A., & Tumkevičius, S. (2014). Synthesis and reactions of pyrazole-4-carbaldehydes. Chemistry of Heterocyclic Compounds, 50(1), 125-132. [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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Tóth, G., Wölfling, J., & Frank, É. (2021). Synthesis and Biological Evaluation of Novel A-Ring Fused Estradiol-Pyrazole Hybrids. Molecules, 26(11), 3293. [Link]
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Kumar, B. C., Kumar, G. S., & Latha, J. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]
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Gedgaudas, M., Jonuškienė, I., & Tumkevičius, S. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1295. [Link]
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Nashaan, F. A., & Al-Rawi, M. S. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 266-275. [Link]
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Li, Z., Wang, B., & Shi, H. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14859-14868. [Link]
-
Abdel-Wahab, B. F. (2014). Pyrazole-carboxaldehydes as versatile precursors for different pyrazole-substituted heterocyclic systems. Journal of the Serbian Chemical Society, 79(10), 1157-1180. [Link]
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Becerra, D., Abonia, R., & Castillo, J. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
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Heravi, M. M., & Zadsirjan, V. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1266-1319. [Link]
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Gomaa, M. A. M., & Ali, M. M. (2020). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1706-1717. [Link]
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El-Sayed, M. E. A., & El-Gharably, A. M. (2024). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Advances, 14(31), 22215-22231. [Link]
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The Definitive Guide to the Structural Elucidation of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth analysis of the methodologies and data interpretation required for the complete structural elucidation of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. This pyrazole derivative, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, demands rigorous characterization to ensure purity, confirm identity, and understand its chemical behavior. This document moves beyond a simple listing of techniques, offering a logical workflow that integrates synthesis with advanced spectroscopic methods. We will delve into the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system. This guide is intended to be a practical and authoritative resource, grounded in established scientific principles and supported by comprehensive references.
Introduction and Synthetic Strategy
This compound (C₆H₇ClN₂O) is a polysubstituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. The structural confirmation of such molecules is paramount. The most common and efficient route to this compound is a modification of the Vilsmeier-Haack reaction.[1][2] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and chlorination of an appropriate precursor.[3][4]
In the case of our target molecule, the synthesis starts from the readily available 1,3-dimethyl-5-pyrazolone. The Vilsmeier-Haack conditions facilitate the introduction of a formyl group at the C4 position and the substitution of the hydroxyl group at the C5 position with a chlorine atom.[5][6]
A generalized synthetic protocol is as follows:
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 5°C. The formation of a viscous, white chloroiminium salt (the Vilsmeier reagent) will be observed.
-
Substrate Addition: After the complete addition of POCl₃, add 1,3-dimethyl-5-pyrazolone to the reaction mixture in portions, ensuring the temperature does not rise significantly.
-
Reaction: Once the addition is complete, gradually raise the temperature to 80-90°C and maintain it for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution) to a neutral pH. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography or recrystallization to yield this compound as a solid.
The logical workflow for the synthesis and subsequent structural elucidation is depicted in the following diagram:
Spectroscopic Analysis for Structural Confirmation
The cornerstone of modern structure elucidation lies in the synergistic application of various spectroscopic techniques. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive and definitive characterization of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a spectral width of 10-15 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width is usually set to 200-250 ppm.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phasing and baseline correction. For ¹H NMR, integrate the peaks to determine the relative number of protons.
Data Interpretation and Expected Spectra
Based on the known structure of this compound and data from analogous pyrazole derivatives, the following NMR data can be anticipated.[7][8][9]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | ~9.8 - 10.2 | Singlet | 1H | ~180 - 185 |
| N-CH₃ (at N1) | ~3.7 - 4.0 | Singlet | 3H | ~35 - 40 |
| C-CH₃ (at C3) | ~2.3 - 2.6 | Singlet | 3H | ~10 - 15 |
| Pyrazole C3 | - | - | - | ~150 - 155 |
| Pyrazole C4 | - | - | - | ~110 - 115 |
| Pyrazole C5 | - | - | - | ~140 - 145 |
Note: Chemical shifts are predictions and can vary based on the solvent and experimental conditions.
The absence of a proton signal in the aromatic region of the ¹H NMR spectrum, except for the aldehyde proton, is a key indicator of the fully substituted pyrazole ring. The presence of three distinct singlets corresponding to the aldehyde proton and the two methyl groups confirms their chemical non-equivalence. In the ¹³C NMR spectrum, the downfield signal for the aldehyde carbon and the three distinct signals for the pyrazole ring carbons, along with the two methyl carbon signals, would provide conclusive evidence for the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation and Expected Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[1][6][10][11]
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H stretch (aldehyde) | ~2820 and ~2720 | Medium | Two distinct bands are often observed. |
| C=O stretch (aldehyde) | ~1670 - 1690 | Strong | Conjugation with the pyrazole ring may lower the frequency. |
| C=N and C=C stretch (pyrazole ring) | ~1500 - 1600 | Medium to Strong | Multiple bands are expected in this region. |
| C-H bend (methyl) | ~1375 and ~1450 | Medium | Characteristic bending vibrations. |
| C-Cl stretch | ~700 - 800 | Medium to Strong |
The strong absorption band for the carbonyl group of the aldehyde is a key diagnostic feature. The presence of bands corresponding to the pyrazole ring and the C-Cl bond further corroborates the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically using a direct insertion probe for a solid or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: The sample is ionized, for example, by Electron Ionization (EI) or ESI.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation and Expected Spectrum
The mass spectrum of this compound (Molecular Weight: 158.59 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 158.[5][6] Due to the presence of chlorine, an isotopic peak (M+2) at m/z 160 with an intensity of approximately one-third of the M⁺ peak is a crucial confirmation.[12]
Table 3: Predicted Mass Fragmentation Pattern for this compound
| m/z | Possible Fragment | Notes |
| 158/160 | [C₆H₇ClN₂O]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |
| 129/131 | [M - CHO]⁺ | Loss of the formyl group. |
| 123 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 94 | [M - Cl - CHO]⁺ | Subsequent loss of the formyl group after chlorine loss. |
The fragmentation pattern provides a fingerprint of the molecule's structure. The logical flow of the multi-technique spectroscopic analysis is illustrated below.
Conclusion
The structural elucidation of this compound is a systematic process that begins with a rational synthesis followed by a multi-faceted spectroscopic analysis. The Vilsmeier-Haack reaction provides an efficient route to the target compound, and the combination of NMR, IR, and Mass Spectrometry offers a self-validating system for its unambiguous characterization. Each technique provides a unique piece of the structural puzzle, and their collective interpretation allows for the confident assignment of the molecule's constitution. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and characterize this important heterocyclic compound.
References
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The Royal Society of Chemistry. (2018). Supplementary Information for Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
SpectraBase. (n.d.). (1,3-dimethyl-1H-pyrazol-4-yl)methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
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Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,5,6,7-hexahydro-1H-indol-2-yl)malonaldehyde and its reactivity. Retrieved from [Link]
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Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]
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Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
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ResearchGate. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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SpectraBase. (n.d.). 4-chloro-N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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NIST. (n.d.). 5-Chloro-1,3-dimethylpyrazole. Retrieved from [Link]
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NIST. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. Retrieved from [Link]
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Starting materials for 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde synthesis
Synthesis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde: A Technical Guide
An In-depth Examination of Starting Materials and Synthetic Methodologies for Researchers and Drug Development Professionals.
Abstract
This compound is a pivotal heterocyclic intermediate in the synthesis of a wide array of high-value compounds, particularly in the agrochemical and pharmaceutical industries.[1] Its unique substitution pattern—featuring a reactive aldehyde, a stabilizing chloro group, and two methyl groups on the pyrazole core—makes it a versatile building block. This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials, reaction mechanisms, and process optimization. We will delve into the widely adopted Vilsmeier-Haack reaction as the core synthetic strategy, offering a detailed, step-by-step protocol, mechanistic insights, and a comparative look at alternative methodologies.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a prominent heterocyclic scaffold found in numerous bioactive molecules and commercial drugs.[1] Since the introduction of Antipyrine in 1884, pyrazole derivatives have been developed as potent agents with applications ranging from anti-inflammatory (e.g., Celecoxib) and analgesic to herbicidal and antifungal agents.[2] The title compound, this compound, serves as a crucial precursor, leveraging its functional groups for further molecular elaboration. The aldehyde at the 5-position is primed for condensations, reductive aminations, and oxidations, while the chloro group at the 4-position offers a site for nucleophilic substitution or cross-coupling reactions.
Primary Synthetic Pathway: The Vilsmeier-Haack Approach
The most direct and industrially relevant synthesis of this compound proceeds via a one-pot reaction from a readily available pyrazolone precursor. This method capitalizes on the Vilsmeier-Haack reaction, a powerful and cost-effective technique for formylating electron-rich heterocyclic systems.[3][4]
Core Starting Material: 1,3-Dimethyl-1H-pyrazol-5(4H)-one
The key starting material for this synthesis is 1,3-Dimethyl-1H-pyrazol-5(4H)-one (also known as 1,3-dimethyl-5-pyrazolone), CAS No. 2749-59-9.[5][6]
-
Structure and Tautomerism: This compound exists in several tautomeric forms, an equilibrium that is critical to its reactivity. The keto-form (pyrazolone) is the predominant species and is the reactive intermediate in the Vilsmeier-Haack reaction.
-
Availability: It is a commercially available, stable solid, making it an ideal starting point for large-scale synthesis.[6] Its synthesis typically involves the cyclization of ethyl acetoacetate with methylhydrazine.
The Vilsmeier Reagent: In Situ Generation
The Vilsmeier reagent is the electrophilic species responsible for both chlorination and formylation in this specific reaction. It is not a stable, isolable compound and is therefore prepared in situ just before use.[7]
-
Reagents:
-
N,N-Dimethylformamide (DMF): Serves as both the solvent and the precursor to the formylating agent.
-
Phosphorus oxychloride (POCl₃): A powerful dehydrating and activating agent that reacts with DMF to form the active electrophile.[8]
-
-
Mechanism of Formation: The reaction between DMF and POCl₃ is exothermic and produces the electrophilic chloroiminium salt, often referred to as the Vilsmeier reagent.[4][7] This step must be conducted under anhydrous conditions and at low temperatures (e.g., 0-5 °C) to prevent reagent decomposition.
Reaction Mechanism: A Dual Functionalization
The reaction of 1,3-dimethyl-5-pyrazolone with the Vilsmeier reagent is a sophisticated one-pot process that achieves both chlorination at the 4-position and formylation at the 5-position.
-
Electrophilic Attack: The electron-rich pyrazolone attacks the electrophilic carbon of the Vilsmeier reagent.
-
Chlorination and Aromatization: The reaction proceeds through a cascade that results in the substitution of the hydroxyl group (from the enol tautomer) with a chloride and the introduction of a formyl group precursor at the adjacent carbon.
-
Hydrolysis: The final aldehyde is revealed during the aqueous workup, where the iminium salt intermediate is hydrolyzed.[7]
The overall transformation is a testament to the versatility of the Vilsmeier-Haack reaction, extending beyond simple formylation to include chlorination.[9]
Detailed Experimental Protocol
The following protocol is a representative procedure based on established literature.[1][5]
Step 1: Preparation of the Vilsmeier Reagent
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 2.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3.0 equivalents) dropwise to the cold DMF, ensuring the temperature does not exceed 10 °C.[1][10]
-
Stir the resulting mixture at low temperature for approximately 20-30 minutes. A viscous, white-to-pale-yellow salt will form.[9]
Step 2: Formylation and Chlorination Reaction
-
To the pre-formed Vilsmeier reagent, add 1,3-Dimethyl-1H-pyrazol-5(4H)-one (1.0 equivalent) portion-wise or as a solution in a minimal amount of anhydrous DMF.[1]
-
After the addition is complete, slowly raise the temperature of the reaction mixture to 80-90 °C and maintain for 2-4 hours.[1][5]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This quench is highly exothermic and should be performed with caution in a fume hood.
-
Neutralize the acidic solution to a pH of ~7 using a base, such as a sodium hydroxide or sodium bicarbonate solution.[1]
-
Extract the aqueous phase multiple times with an organic solvent, such as ethyl acetate or dichloromethane.[1]
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude product, typically a light-yellow solid, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to afford the final product as colorless crystals.[1]
Process Parameters and Data Summary
| Parameter | Condition/Value | Rationale/Insight |
| Stoichiometry (Pyrazolone:DMF:POCl₃) | 1 : 2 : 3 | Excess DMF and POCl₃ are used to ensure complete formation of the Vilsmeier reagent and drive the reaction to completion.[1][10] |
| Temperature (Reagent Formation) | 0-10 °C | Prevents decomposition of the thermally sensitive Vilsmeier reagent. |
| Temperature (Main Reaction) | 80-90 °C | Provides the necessary activation energy for the electrophilic substitution on the pyrazole ring.[5] |
| Reaction Time | 2-4 hours | Typical duration to achieve high conversion; should be optimized via TLC monitoring.[1] |
| pH (Work-up) | ~7 | Neutralization is critical before extraction to ensure the product is in its neutral form and to safely handle the mixture.[1] |
| Typical Yield | 70-90% | This route is known for its high efficiency and good yields.[5] |
Alternative Synthetic Considerations
While the Vilsmeier-Haack reaction on 1,3-dimethyl-5-pyrazolone is the most direct route, other strategies can be envisioned, typically involving a two-step process.
Route 2: Formylation Followed by Chlorination
This approach would involve first synthesizing an intermediate, 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, and then chlorinating it.
-
Step A: Formylation: Formylating a different starting material, such as 1,3-dimethyl-1H-pyrazole, would likely require a Vilsmeier-Haack reaction. However, formylation of N-substituted pyrazoles without the 5-oxo group typically occurs at the 4-position, which is not the desired regiochemistry.[11]
-
Step B: Chlorination: If the desired aldehyde intermediate were obtained, the subsequent chlorination of the electron-deficient pyrazole ring at the 4-position would be challenging. Reagents like N-Chlorosuccinimide (NCS) are effective for chlorinating pyrazoles at the 4-position, but the reaction works best on electron-rich rings.[12][13] The presence of an electron-withdrawing aldehyde group at the 5-position would deactivate the ring, making the chlorination step difficult.
This route is considered less efficient and more complex than the direct one-pot Vilsmeier-Haack approach.
Visualization of Synthetic Workflow
Diagram 1: Primary Vilsmeier-Haack Synthesis Workflow
Caption: Workflow for the primary synthesis via the Vilsmeier-Haack reaction.
Conclusion
The synthesis of this compound is most effectively and efficiently achieved through a one-pot Vilsmeier-Haack reaction using 1,3-dimethyl-1H-pyrazol-5(4H)-one as the starting material. This method is robust, high-yielding, and utilizes readily available, cost-effective reagents. The reaction cleverly combines chlorination and formylation into a single synthetic operation, making it highly attractive for both academic research and industrial-scale production. Understanding the underlying mechanism and critical process parameters is key to successfully and safely implementing this valuable synthetic transformation.
References
-
Abu Safieh, K., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66b, 1136–1140. Available from: [Link]
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Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27445-27471. Available from: [Link]
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Fin-Nielsen, I. K. (2025). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available from: [Link]
-
Selvi, S. T., et al. (2004). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Synthetic Communications, 34(1), 103-110. Available from: [Link]
-
Shamsuzzaman, et al. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. Available from: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org. Available from: [Link]
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Sun, J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available from: [Link]
-
ResearchGate. N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature. ResearchGate. Available from: [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - N-chlorosuccinimide. UCLA. Available from: [Link]
-
Patil, S. B., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1137-1146. Available from: [Link]
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Organic Chemistry Portal. N-Chlorosuccinimide (NCS). organic-chemistry.org. Available from: [Link]
-
Wikipedia. N-Chlorosuccinimide. Wikipedia. Available from: [Link]
-
ResearchGate. (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
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Semantic Scholar. Studies on the Vilsmeier-Haack Reaction: Part XIII. Novel Heterocycle-substituted 4,4′-bi-pyrazolyl Dithiocarbamate Derivatives. Semantic Scholar. Available from: [Link]
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Urbonaitė, S., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1382. Available from: [Link]
- Google Patents. DE102005057180A1 - A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides. Google Patents.
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Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. jpsionline.com. Available from: [Link]
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ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]
-
TSI Journals. Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. TSI Journals. Available from: [Link]
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PubChem. 1,3-dimethyl-1H-pyrazol-5-ol. PubChem. Available from: [Link]
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He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available from: [Link]
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An In-depth Technical Guide to CAS 331646-35-6: 3-(4-methoxy-1-naphthyl)-1H-pyrazol-5-amine Hydrochloride
To the Valued Research Community,
This guide addresses the chemical properties and structure of the compound identified by CAS number 331646-35-6, chemically known as 3-(4-methoxy-1-naphthyl)-1H-pyrazol-5-amine Hydrochloride. Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, detailed experimental data and in-depth studies on this specific molecule are not publicly available at this time.
Therefore, this document serves to outline the known structural information and provide a scientifically grounded projection of its properties and potential research avenues based on the well-established chemistry of the pyrazole scaffold. This guide is intended for researchers, scientists, and drug development professionals who may be interested in exploring this and structurally related compounds.
PART 1: Molecular Structure and Identification
The compound with CAS number 331646-35-6 is the hydrochloride salt of 3-(4-methoxy-1-naphthyl)-1H-pyrazol-5-amine. The core structure consists of a five-membered pyrazole ring, which is a common motif in medicinal chemistry, substituted with a methoxy-naphthalene group at the 3-position and an amine group at the 5-position.
Key Structural Features:
-
Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. This scaffold is known for its diverse biological activities.
-
3-(4-methoxy-1-naphthyl) Group: A bulky, lipophilic substituent that will significantly influence the molecule's steric and electronic properties, as well as its potential interactions with biological targets.
-
5-Amino Group: A key functional group that can act as a hydrogen bond donor and a site for further chemical modification.
-
Hydrochloride Salt: The presence of the hydrochloride salt suggests increased aqueous solubility compared to the free base, which is often advantageous for pharmaceutical development and biological testing.
Structural Identifiers (Predicted for the free base):
| Identifier | Value |
| IUPAC Name | 3-(4-methoxy-1-naphthyl)-1H-pyrazol-5-amine |
| Molecular Formula | C₁₄H₁₃N₃O |
| Molecular Weight | 239.27 g/mol |
| SMILES | COc1cccc2c1cc(c3cc(N)[nH]n3)c2 |
| InChI | InChI=1S/C14H13N3O/c1-18-10-6-5-9-7-11(12-8-14(15)17-16-12)3-2-4-13(9)10/h2-8H,1H3,(H3,15,16,17) |
PART 2: Physicochemical Properties (Predicted)
Due to the absence of experimental data, the following physicochemical properties are predicted based on computational models. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Expected to have low solubility in water (as free base), significantly increased as the hydrochloride salt. Soluble in organic solvents like DMSO and methanol. |
| pKa | Not Available |
| LogP | Not Available |
PART 3: Synthesis and Chemical Reactivity
While a specific synthesis protocol for 3-(4-methoxy-1-naphthyl)-1H-pyrazol-5-amine is not documented in the available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of 3,5-disubstituted pyrazoles.
Proposed Retrosynthetic Analysis
A common and effective method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.
Caption: Retrosynthetic approach for 3-(4-methoxy-1-naphthyl)-1H-pyrazol-5-amine.
General Synthetic Protocol
The following is a generalized, hypothetical protocol that would require experimental optimization.
Step 1: Synthesis of 3-(4-methoxy-1-naphthyl)-3-oxopropanenitrile (β-Ketonitrile)
-
To a solution of sodium ethoxide in anhydrous ethanol, add 4-methoxy-1-naphthaleneacetonitrile and an appropriate ester (e.g., ethyl acetate).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the β-ketonitrile.
-
Filter, wash with water, and dry the solid product.
Step 2: Cyclization to form 3-(4-methoxy-1-naphthyl)-1H-pyrazol-5-amine
-
Dissolve the synthesized β-ketonitrile in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a non-polar solvent, and dry under vacuum.
PART 4: Potential Biological Activity and Therapeutic Targets
The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many pyrazole-containing compounds have shown potent activity against various cancer cell lines by targeting kinases and other signaling proteins.
-
Anti-inflammatory Activity: Pyrazole derivatives are known to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
-
Antimicrobial and Antiviral Activity: The pyrazole scaffold is present in several approved and investigational drugs for infectious diseases.
Given the structural features of 3-(4-methoxy-1-naphthyl)-1H-pyrazol-5-amine, it is plausible that this compound could be investigated for similar biological activities. The bulky naphthyl group may confer specific binding properties to certain protein targets.
Proposed Experimental Workflow for Biological Screening
Caption: A general workflow for the biological evaluation of CAS 331646-35-6.
PART 5: Future Directions and Conclusion
The lack of available data for CAS 331646-35-6 presents a unique opportunity for novel research. The primary focus should be on the chemical synthesis and thorough characterization of this compound. Once a pure sample is obtained, its physicochemical properties should be determined experimentally. Subsequently, a broad biological screening against various targets, guided by the known activities of other pyrazole derivatives, could reveal its therapeutic potential.
References
At present, there are no direct references available for the chemical and physical properties, synthesis, or biological activity of CAS 331646-35-6. The information and proposed methodologies in this guide are based on general principles of organic chemistry and medicinal chemistry of pyrazole-containing compounds. Researchers are encouraged to consult the following general resources on pyrazole chemistry:
- General reviews on the synthesis of pyrazoles.
- Databases such as PubChem and Chemical Abstracts Service (CAS)
- Scientific journals in the fields of organic and medicinal chemistry.
Topic: Reactivity of the Aldehyde Group in Pyrazole-5-carbaldehydes
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs.[1][2] Among the various functionalized pyrazoles, pyrazole-5-carbaldehydes stand out as exceptionally versatile building blocks in organic synthesis.[3][4] The aldehyde group, positioned at the C5 carbon of the pyrazole ring, possesses a unique reactivity profile governed by the electronic interplay with the adjacent nitrogen heteroatoms. This guide provides a detailed exploration of this reactivity, moving beyond simple reaction listings to offer mechanistic insights and field-proven experimental protocols. We will dissect the key transformations—including condensation, olefination, redox reactions, and complex cyclizations—that make these compounds invaluable precursors for the synthesis of diverse, biologically potent scaffolds. This document is intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of pyrazole-5-carbaldehydes in drug discovery and materials science.
The Pyrazole-5-carbaldehyde Scaffold: Synthesis and Electronic Profile
The utility of any synthetic building block begins with its accessibility. Pyrazole-5-carbaldehydes are commonly synthesized via two primary routes: the Vilsmeier-Haack formylation of a parent pyrazole or a multi-step sequence commencing with a Claisen condensation.[3][5][6][7]
A robust and scalable multi-step synthesis is often preferred for generating substituted pyrazole-5-carbaldehydes.[3] This method offers greater control over the substitution pattern on the pyrazole core.
Caption: General workflow for the multi-step synthesis of pyrazole-5-carbaldehydes.
The reactivity of the aldehyde is intrinsically linked to the electronic nature of the pyrazole ring. The two adjacent nitrogen atoms exert a significant electron-withdrawing effect, which increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[2][6] This inherent reactivity is further tunable by the choice of substituent on the N1 nitrogen. For instance, substituting N1 with an electron-withdrawing group like a pyridin-2-yl moiety can alter the reaction pathway compared to a simple phenyl group, as different electronic distributions can favor nucleophilic substitution on the ring over condensation at the aldehyde.[8]
Key Transformations of the Aldehyde Group
The enhanced electrophilicity of the aldehyde carbon makes it a hub for a wide array of chemical transformations. These reactions are fundamental for extending the molecular framework and introducing new functionalities.
Condensation with Carbon Nucleophiles: Building C-C Bonds
The formation of new carbon-carbon bonds is central to molecular construction. Pyrazole-5-carbaldehydes excel in this regard, particularly through Knoevenagel and Wittig reactions.
This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a weak base. It is an efficient method for creating α,β-unsaturated systems, which are themselves valuable intermediates. A variety of active methylene compounds, including malononitrile and pyrazolones, readily participate in this transformation.[9][10][11][12]
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a green, efficient condensation using an aqueous medium and sonication, highlighting the move towards environmentally benign methodologies.[11]
-
Setup: In a 50 mL flask, combine the selected pyrazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.2 mmol).
-
Solvent & Catalyst: Add 10 mL of an ethanol-water mixture (1:1 v/v) followed by ammonium carbonate (0.20 mmol, 20 mol%).
-
Reaction: Place the flask in an ultrasonic bath and sonicate at ambient temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.
-
Workup: Upon completion, add cold water (20 mL) to the reaction mixture. The solid product will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from ethanol if necessary.
| Entry | R Group on Pyrazole | Catalyst | Time (min) | Yield (%) |
| 1 | Phenyl | (NH₄)₂CO₃ | 10 | 96 |
| 2 | 4-Chlorophenyl | (NH₄)₂CO₃ | 12 | 94 |
| 3 | 4-Bromophenyl | (NH₄)₂CO₃ | 15 | 95 |
| 4 | 4-Hydroxyphenyl | (NH₄)₂CO₃ | 18 | 90 |
Table adapted from data presented in Sonar, J. P., et al. (2017).[11]
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[13] It involves the reaction of the pyrazole-5-carbaldehyde with a phosphorus ylide (a Wittig reagent). This reaction is particularly valuable for creating a C=C double bond with high reliability and stereochemical control, depending on the nature of the ylide.[14][15]
Caption: The Wittig reaction proceeds via a concerted cycloaddition mechanism.
Experimental Protocol: Synthesis of trans-9-(2-(1-phenyl-1H-pyrazol-5-yl)ethenyl)anthracene
This protocol is a representative example of a Wittig olefination.[16]
-
Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.2 mmol). Add 10 mL of anhydrous Tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.
-
Ylide Formation: Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.1 mmol), dropwise to the stirred suspension. A color change to deep red or orange indicates the formation of the ylide. Stir for 30 minutes at 0 °C.
-
Reaction: Dissolve the pyrazole-5-carbaldehyde (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired alkene.
Reactions with Nitrogen Nucleophiles: Gateway to Fused Systems
The reaction of pyrazole-5-carbaldehydes with nitrogen-based nucleophiles, such as primary amines and hydrazines, is a facile process that yields imines (Schiff bases) and hydrazones, respectively.[3][17][18] These products are not merely final targets but often serve as crucial intermediates for constructing more elaborate fused heterocyclic systems, which are prevalent in pharmacologically active compounds.
Redox Reactions: Modulating the Oxidation State
Standard transformations of the aldehyde group, such as reduction to an alcohol or oxidation to a carboxylic acid, are readily achievable and provide access to other important pyrazole derivatives.
-
Reduction: The aldehyde can be smoothly reduced to the corresponding pyrazolyl-methanol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting alcohol is a useful handle for further functionalization, such as ether or ester formation.[3]
-
Oxidation: Strong oxidizing agents can convert the aldehyde to the corresponding pyrazole-5-carboxylic acid. This transformation is crucial for creating pyrazole-based amides and esters, which are common motifs in drug molecules.[7]
Cyclocondensation & Multicomponent Reactions
Perhaps the most significant application of pyrazole-5-carbaldehydes in drug discovery is their role as precursors in cyclocondensation and multicomponent reactions (MCRs).[1] These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials. For example, the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, can be adapted. 5-Amino-1H-pyrazole-4-carbaldehydes can react with compounds like acetonitrile derivatives in the presence of a base to construct pyrazolo[3,4-b]pyridine scaffolds.[19]
Conclusion
The aldehyde group in pyrazole-5-carbaldehydes is a synthetically powerful functional group with a well-defined and tunable reactivity profile. Its electrophilic nature, enhanced by the pyrazole ring's electronics, allows it to readily participate in a diverse range of transformations, including robust carbon-carbon bond-forming reactions, reliable redox chemistry, and complex cyclocondensations. The accessibility of the starting materials and the efficiency of these subsequent reactions underscore the importance of pyrazole-5-carbaldehydes as privileged building blocks. For researchers in drug discovery and materials science, a thorough understanding of this reactivity is essential for designing novel molecular entities with tailored biological and physical properties.
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Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]
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Koutentis, P. A., et al. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]
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Sharma, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]
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Cobo, J., et al. (2015). Two different products from the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine when the aryl substituent is phenyl or pyridin-2-yl: hydrogen-bonded sheets versus dimers. PubMed. [Link]
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Worthington, R. J., et al. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NIH. [Link]
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Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
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Lebedev, A. V., et al. (2012). Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]
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Al-Masoudi, N. A. L., & Al-Sultani, K. A. (2022). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. STM Journals. [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Regiospecific Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The methodology leverages the Vilsmeier-Haack reaction, a powerful and efficient formylation technique for electron-rich heteroaromatics. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.
Introduction
Pyrazole derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, exhibiting a wide range of biological activities.[1][2] The introduction of a formyl group into the pyrazole nucleus, specifically at the C4 position, provides a versatile chemical handle for further molecular elaboration. The Vilsmeier-Haack reaction is an exemplary method for achieving such a transformation, offering mild reaction conditions and high regioselectivity.[3][4][5]
This reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[6][7] The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate that is subsequently hydrolyzed to yield the desired aldehyde.[8][9][10] This document outlines a validated, step-by-step protocol for the synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, supported by mechanistic explanations and safety considerations.
Reaction Mechanism
The Vilsmeier-Haack formylation of 1,3-dimethyl-5-chloropyrazole proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates DMF to form the electrophilic chloroiminium salt, the Vilsmeier reagent.[6][8]
-
Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.
-
Intermediate Formation: This attack leads to the formation of a cationic intermediate, which is stabilized by the lone pairs on the nitrogen atoms of the pyrazole ring.
-
Hydrolysis: Subsequent aqueous work-up hydrolyzes the iminium intermediate to furnish the final aldehyde product.[9]
Visualizing the Mechanism
The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of 5-Chloro-1,3-dimethyl-1H-pyrazole.
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Application Notes & Protocols: The Strategic Use of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde as a Versatile Chemical Intermediate
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic applications of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. This versatile heterocyclic building block is a cornerstone intermediate for the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1] We will explore its core reactivity, provide detailed, field-tested protocols for its key transformations, and discuss the mechanistic rationale behind these synthetic strategies. The focus is on enabling chemists to leverage this intermediate for the efficient construction of complex molecular architectures, such as kinase inhibitors and novel bioactive scaffolds.
Introduction: The Pyrazole Core and Its Strategic Importance
The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous bioactive compounds.[2][3][4] this compound, hereafter referred to as CMP-carbaldehyde , capitalizes on this core structure by incorporating two key functional handles: a reactive aldehyde group at the 5-position and a displaceable chloro group at the 4-position. This unique arrangement allows for sequential and diverse chemical modifications, making it an essential building block for constructing molecules with tailored biological activities.[1] Its stability and predictable reactivity make it an attractive starting point for drug discovery campaigns and the development of novel agrochemicals, including fungicides and herbicides.[1][5]
Physicochemical Properties & Handling
A foundational understanding of the reagent's properties is critical for safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [2] |
| Molecular Weight | 158.59 g/mol | Calculated |
| Appearance | Light yellow solid | [5] |
| Synthesis Method | Vilsmeier-Haack reaction on 1,3-dimethyl-1H-pyrazol-5(4H)-one | [2][5] |
| Storage | Store at 2-8°C under an inert atmosphere | [6] |
Safety Note: Standard laboratory personal protective equipment (PPE) should be worn when handling this compound. Operations should be conducted in a well-ventilated fume hood.
Core Reactivity and Synthetic Potential
The synthetic utility of CMP-carbaldehyde stems from the orthogonal reactivity of its two primary functional groups.
-
The Carbaldehyde Group (C5): This group is a classic electrophile, readily participating in a wide range of C-C and C-N bond-forming reactions. Key transformations include:
-
Condensation Reactions: Formation of Schiff bases (imines) with primary amines.
-
Reductive Amination: Conversion of the aldehyde to a primary, secondary, or tertiary amine.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Olefination to form substituted alkenes.
-
Knoevenagel Condensation: Reaction with active methylene compounds.
-
Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively.
-
-
The Chloro Group (C4): This vinyl chloride is susceptible to nucleophilic aromatic substitution (SNAr), particularly with soft nucleophiles, often catalyzed by transition metals. This allows for the introduction of diverse substituents at the C4 position.
This dual reactivity enables a modular approach to library synthesis, where the aldehyde can be used to build one part of a target molecule, followed by diversification at the C4 position.
Application Note I: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds for Kinase Inhibitors
A paramount application of pyrazole aldehydes is the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are core structures in many kinase inhibitors.[7][8][9] The aldehyde group is crucial for the cyclocondensation step that forms the pyrimidine ring.
Principle & Mechanism
The synthesis involves the condensation of CMP-carbaldehyde with a suitable 3-aminopyrazole derivative. The reaction typically proceeds through an initial condensation to form an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent aromatization (often via dehydration or oxidation) to yield the fused bicyclic system. The choice of reaction conditions can chemoselectively favor different isomers.[7]
Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: General workflow for synthesizing pyrazolo[1,5-a]pyrimidines.
Detailed Protocol: Synthesis of a Model Pyrazolo[1,5-a]pyrimidine
This protocol is a representative example adapted from principles in heterocyclic synthesis.
Objective: To synthesize a 4-chloro-1,3-dimethyl-substituted pyrazolo[1,5-a]pyrimidine.
Materials:
-
This compound (CMP-carbaldehyde )
-
3-Amino-5-methylpyrazole
-
Glacial Acetic Acid (as catalyst and solvent)
-
Ethanol (for washing)
Procedure:
-
Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add CMP-carbaldehyde (1.59 g, 10 mmol).
-
Addition of Aminopyrazole: Add 3-amino-5-methylpyrazole (0.97 g, 10 mmol).
-
Solvent/Catalyst Addition: Add glacial acetic acid (20 mL).
-
Expert Insight: Acetic acid serves as both the solvent and the acid catalyst, promoting both the initial condensation and the subsequent dehydration/aromatization step.
-
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Trustworthiness: The reaction is considered complete when the starting aldehyde spot is no longer visible by TLC.
-
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 15 mL) to remove residual acetic acid and any unreacted starting materials.
-
Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight.
Expected Outcome: A crystalline solid, the corresponding pyrazolo[1,5-a]pyrimidine derivative, is expected with a typical yield of 75-85%. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application Note II: Vilsmeier-Haack Synthesis of the Intermediate Itself
Understanding the synthesis of CMP-carbaldehyde is crucial for process development and ensuring a reliable supply chain. The standard method is the Vilsmeier-Haack reaction, a powerful formylation technique for electron-rich heterocycles.[10][11]
Principle & Mechanism
The reaction involves the treatment of 1,3-dimethyl-1H-pyrazol-5(4H)-one with the Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is pre-formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This reagent acts as a mild electrophile that formylates the pyrazolone ring at the 4-position while simultaneously converting the C5-hydroxyl (keto-enol tautomer) into a chloride.
Vilsmeier-Haack Reaction Scheme
Caption: Synthesis of CMP-carbaldehyde via the Vilsmeier-Haack reaction.
Detailed Protocol: Synthesis of this compound
This protocol is based on established literature procedures.[2][5][12]
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,3-Dimethyl-1H-pyrazol-5(4H)-one
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck flask fitted with a dropping funnel and under a nitrogen atmosphere, add DMF (7.5 mL). Cool the flask to 0°C in an ice bath.
-
POCl₃ Addition: Add POCl₃ (20 mL, ~33 g) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Expert Insight: This addition is highly exothermic. Slow, controlled addition is critical for safety and to prevent degradation of the reagent.
-
-
Stirring: After the addition is complete, stir the resulting mixture at 0°C for an additional 20 minutes. The Vilsmeier reagent forms as a thick, white slurry.
-
Substrate Addition: Slowly add 1,3-dimethyl-1H-pyrazol-5(4H)-one (2.80 g, 25 mmol) portion-wise to the stirred Vilsmeier reagent.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 80-90°C for 4 hours.[5] Monitor completion by TLC.
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare 100 mL of ice water. Very slowly and carefully, pour the reaction mixture into the ice water with vigorous stirring.
-
Trustworthiness: This quench is highly exothermic and releases HCl gas. It must be performed slowly in a well-ventilated fume hood.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 30 mL) to neutralize residual acid, followed by a brine wash (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the final product.[13]
Expected Outcome: this compound is obtained as a light yellow solid with a typical yield of 65-75%.[5]
Summary of Applications
The versatility of CMP-carbaldehyde makes it a precursor to a wide range of functional molecules.
| Application Area | Target Scaffold / Molecule Type | Role of CMP-carbaldehyde | Representative References |
| Medicinal Chemistry | Pyrazolo[1,5-a]pyrimidines | Provides the C4-chloro-pyrazole core and the C5-aldehyde for cyclization. | [14],[7],[8] |
| Medicinal Chemistry | Dual FLT3/Aurora Kinase Inhibitors | The dimethyl-pyrazole moiety derived from it is identified as an optimal substituent. | [15] |
| Medicinal Chemistry | CDC7 Kinase Inhibitors | The chloro group is displaced by phenoxides to generate new pyrazole ethers. | [16] |
| Agrochemicals | Fungicides / Insecticides | Serves as a key intermediate for pyrazole carboxamides. | [5] |
| Organic Synthesis | Substituted Pyrazole Ethers | The chloro group is displaced via SNAr with various phenols. | [13] |
Conclusion
This compound is a high-value, versatile intermediate whose strategic importance is rooted in the orthogonal reactivity of its aldehyde and chloro functionalities. The protocols and insights provided herein demonstrate its utility in constructing complex heterocyclic systems, particularly the pyrazolo[1,5-a]pyrimidine core prevalent in modern kinase inhibitors. A thorough understanding of its synthesis and reactivity empowers chemists to efficiently access novel chemical matter for drug discovery and agrochemical development.
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National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PubMed Central. Retrieved from [Link]
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Zhang, Z. T., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. Retrieved from [Link]
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ResearchGate. (2011). (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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MDPI. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors. PubMed Central. Retrieved from [Link]
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Application Notes and Protocols: Derivatization of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde for Medicinal Chemistry
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The specific building block, 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, represents a particularly valuable starting material for the synthesis of compound libraries. Its two reactive handles—the aldehyde at the 5-position and the chloro group at the 4-position—allow for sequential and orthogonal derivatization, enabling the rapid generation of diverse molecular architectures.
This guide provides detailed protocols for several key transformations of this compound, offering researchers a practical framework for leveraging this versatile scaffold in drug discovery programs. The protocols are designed to be robust and adaptable, with explanations grounded in established chemical principles to empower users to troubleshoot and optimize these reactions for their specific needs.
Diagram: Strategic Derivatization Pathways
The following diagram illustrates the primary derivatization strategies discussed in this application note, highlighting the orthogonal reactivity of the aldehyde and chloro functionalities.
Caption: Derivatization strategies for this compound.
I. Derivatization of the Aldehyde Group
The aldehyde functionality is a versatile electrophile, readily undergoing a variety of carbon-nitrogen and carbon-carbon bond-forming reactions.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[5] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity; it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion.[6] This selectivity minimizes the formation of alcohol byproducts.
Protocol: Synthesis of N-((4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methyl)anilines
-
Materials:
-
This compound (1.0 equiv)
-
Substituted aniline (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Glacial Acetic Acid (optional, 0.1 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
-
Procedure:
-
To a round-bottom flask, add this compound and the desired aniline.
-
Add anhydrous DCE (or THF) to form a solution or a suspension (approx. 0.1 M concentration).
-
If the amine is a weak nucleophile, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[7]
-
Add sodium triacetoxyborohydride portion-wise over 10 minutes. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Selective for iminium ions over aldehydes, minimizing side reactions.[6] |
| Solvent | DCE or THF | Aprotic solvents that are compatible with the hydride reagent. DCE is often preferred.[5] |
| Catalyst | Acetic Acid (optional) | Protonates the carbonyl, activating it for nucleophilic attack and facilitating imine formation. |
| Temperature | Room Temperature | Sufficient for most substrates, maintaining good functional group tolerance. |
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between a carbonyl compound and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[8] This reaction, typically catalyzed by a weak base, provides access to α,β-unsaturated systems, which are themselves valuable intermediates for further functionalization, such as Michael additions.[9]
Protocol: Synthesis of 2-((4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)methylene)malononitrile
-
Materials:
-
This compound (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Piperidine or Ammonium Acetate (catalytic amount)
-
Ethanol or an aqueous ethanol mixture
-
-
Procedure:
-
Dissolve this compound and malononitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (a few drops) or ammonium acetate (0.2 equiv).[10]
-
Stir the reaction mixture at room temperature or with gentle heating (reflux) for 1-5 hours. The product often precipitates from the reaction mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. If a precipitate has formed, collect the product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.
-
II. Derivatization of the Chloro Group
The chloro substituent at the C4 position of the pyrazole ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for constructing C-C and C-heteroatom bonds in modern organic synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[11] It is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. For chloropyrazoles, which are less reactive than their bromo or iodo counterparts, the choice of a highly active catalyst system (palladium precursor and ligand) is crucial.[12]
Protocol: Synthesis of 4-Aryl-1,3-dimethyl-1H-pyrazole-5-carbaldehydes
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos (ligand, 4-10 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a Schlenk tube or microwave vial, add this compound, the arylboronic acid, the palladium precursor, and the phosphine ligand.
-
Add the base (K₃PO₄ or K₂CO₃).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water).
-
Heat the reaction mixture at 80-110 °C (or using microwave irradiation) for 2-24 hours.[12][13]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ with SPhos/XPhos | Bulky, electron-rich phosphine ligands facilitate the oxidative addition to the less reactive C-Cl bond.[14] |
| Base | K₃PO₄ or K₂CO₃ | Essential for the transmetalation step of the catalytic cycle.[11] |
| Solvent | Dioxane/Water or Toluene/Water | Biphasic system that solubilizes both organic and inorganic reagents. |
| Temperature | 80-110 °C or Microwave | Higher temperatures are often required for the activation of aryl chlorides. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of a vinyl or aryl halide with a terminal alkyne.[15][16] This reaction is co-catalyzed by palladium and copper(I) salts and is invaluable for introducing alkyne motifs into molecules, which can serve as precursors for various other functional groups or as key structural elements in kinase inhibitors.
Protocol: Synthesis of 4-Alkynyl-1,3-dimethyl-1H-pyrazole-5-carbaldehydes
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and solvent)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (co-solvent)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
III. Advanced Derivatization: Cyclocondensation Reactions
The aldehyde can also serve as a key electrophile in cyclocondensation reactions to build fused heterocyclic ring systems, which are of great interest in medicinal chemistry. For example, reaction with 5-aminopyrazoles can lead to the formation of pyrazolo[3,4-b]pyridines, a scaffold found in numerous kinase inhibitors.[17][18]
Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Scaffold
-
Materials:
-
This compound (1.0 equiv)
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole (1.0 equiv)
-
Glacial Acetic Acid or p-Toluenesulfonic acid (catalyst)
-
Ethanol or Acetic Acid (solvent)
-
-
Procedure:
-
In a round-bottom flask, combine this compound and the 5-aminopyrazole derivative.
-
Add the solvent (e.g., ethanol) and a catalytic amount of acid.
-
Reflux the mixture for 6-24 hours, monitoring by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a solid forms, collect it by filtration, wash with cold ethanol, and dry.
-
If no solid forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Conclusion
This compound is a potent and versatile building block for medicinal chemistry. The orthogonal reactivity of its aldehyde and chloro functionalities provides a strategic advantage for the synthesis of diverse compound libraries. The protocols outlined in this guide offer reliable and adaptable methods for key chemical transformations, including reductive amination, Knoevenagel condensation, Suzuki-Miyaura coupling, Sonogashira coupling, and cyclocondensation reactions. By providing a detailed understanding of the reaction conditions and the underlying chemical principles, this document aims to empower researchers to accelerate their drug discovery efforts by efficiently exploring the chemical space around this privileged pyrazole scaffold.
References
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Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review of their synthesis and biological activities. Molecules, 22(2), 203. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2017). Synthesis and biological evaluation of new pyrazole derivatives as potential anti-inflammatory and analgesic agents. Molecules, 22(1), 114. Available at: [Link]
-
Vitaku, E., et al. (2014). The pyrazole scaffold: a versatile framework in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 10257-10288. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 17(7), 8124-8140. Available at: [Link]
-
Hassan, A. S., et al. (2011). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 46(12), 5895-5903. Available at: [Link]
-
Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(3), 1018-1029. Available at: [Link]
-
Quiroga, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]
-
Abdel-Aziz, H. A., et al. (2016). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. Scientific Reports, 6, 36721. Available at: [Link]
-
Knoevenagel Condensation. Organic Reactions. Available at: [Link]
- Pfizer Inc. (2013). 3,4-diarylpyrazoles as protein kinase inhibitors. U.S. Patent 8,541,575 B2.
-
Medley, J. W. (n.d.). Reductive Amination. Myers Chem 115, Harvard University. Available at: [Link]
-
Al-Issa, S. A. (2013). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities. ElectronicsAndBooks. Available at: [Link]
- Pfizer Inc. (2008). 3-amido-pyrrolo [3, 4-c] pyrazole-5 (1h, 4h, 6h) carbaldehyde derivatives as inhibitors of protein kinase c. Patent WO2008125945A2.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]
-
ScienceMadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(45), 17094–17104. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. Patent US-2010130501-A1. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. Patent US-2010130501-A1. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Available at: [Link]
-
Hranjec, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]
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- 1. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
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- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
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Application Notes & Protocols: The Pivotal Role of Pyrazole Carbaldehydes in Modern Fungicide and Insecticide Synthesis
Introduction: The Pyrazole Carbaldehyde Scaffold
In the landscape of modern agrochemical development, the pyrazole ring system stands out as a "privileged scaffold," a core molecular structure that is consistently found in highly active and commercially successful compounds.[1] Pyrazole carbaldehydes, specifically those functionalized with a formyl (-CHO) group, represent a critical class of intermediates. This aldehyde group serves as a versatile chemical "handle," allowing for a vast array of subsequent chemical transformations. Its reactivity is the cornerstone upon which complex and potent fungicides and insecticides are built, making the efficient synthesis of pyrazole carbaldehydes a foundational step in the discovery pipeline.[2][3] This guide provides an in-depth exploration of the synthesis of these key intermediates and their subsequent application in the construction of market-leading pesticides.
Part 1: Foundational Synthesis of Pyrazole Carbaldehydes
The introduction of a formyl group onto the pyrazole ring, typically at the C4 position, is most reliably achieved via the Vilsmeier-Haack reaction. This method is widely favored for its efficiency and applicability to electron-rich heterocyclic systems like pyrazoles.[4][5][6]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The reaction involves treating the pyrazole substrate with a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile. This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃). The choice of the Vilsmeier-Haack reaction is predicated on its high regioselectivity for the electron-rich C4 position of the pyrazole ring and its tolerance for a variety of substituents on the starting material.[7]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: A Comprehensive Guide to the Synthesis and Characterization of Schiff Bases Derived from Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed experimental framework for the synthesis and characterization of Schiff bases derived from pyrazole aldehydes. Pyrazole-containing Schiff bases are a pivotal class of organic compounds, extensively explored in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[1][2][3][4] This document offers an in-depth exploration of the reaction mechanism, optimization of reaction conditions, a step-by-step synthesis protocol, and thorough characterization techniques. By integrating theoretical principles with practical, field-proven methodologies, this guide aims to equip researchers with the necessary knowledge to successfully synthesize and validate these valuable compounds.
Introduction: The Significance of Pyrazole Schiff Bases
The pyrazole nucleus is a privileged scaffold in drug discovery, present in a variety of commercially available drugs.[5] When incorporated into a Schiff base structure via the versatile azomethine (-C=N-) linkage, the resulting compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][5][6][7] The imine group is crucial for their biological activity.[8] The structural flexibility and chelating capacity of these Schiff bases also make them valuable ligands in coordination chemistry, leading to the development of novel metal complexes with unique therapeutic and catalytic properties.[3][5][6][9]
The synthesis of Schiff bases is typically achieved through the condensation reaction between a primary amine and a carbonyl compound, in this case, a pyrazole aldehyde.[10] This guide will focus on the practical aspects of this synthesis, providing a robust protocol that can be adapted for various substituted pyrazole aldehydes and primary amines.
Reaction Mechanism and Optimization
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction is generally catalyzed by a few drops of acid, such as glacial acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The subsequent dehydration of the hemiaminal intermediate drives the equilibrium towards the formation of the stable imine product.
Key Parameters for Optimization
Optimizing the reaction conditions is critical for achieving high yields and purity. Several factors can be fine-tuned:
-
Solvent: Alcohols such as ethanol and methanol are commonly used due to their ability to dissolve the reactants and their relatively high boiling points suitable for refluxing.[11] Toluene can also be employed, particularly when a Dean-Stark apparatus is used to remove water azeotropically and drive the reaction to completion.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid like glacial acetic acid can significantly increase the reaction rate.
-
Temperature: Most Schiff base syntheses from pyrazole aldehydes are carried out under reflux to provide the necessary activation energy.[1][11] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative.[12][13]
-
Reactant Stoichiometry: An equimolar ratio of the pyrazole aldehyde and the primary amine is typically used. However, in some cases, a slight excess of the more volatile or less expensive reactant can be used to shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.
-
Water Removal: As water is a byproduct of the reaction, its removal can significantly improve the yield.[14] This can be achieved by using a dehydrating agent like molecular sieves or through azeotropic distillation with a Dean-Stark trap.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of pyrazole Schiff bases.
Caption: Workflow for Pyrazole Schiff Base Synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of a Schiff base from a substituted pyrazole-4-carbaldehyde and a primary amine.
Materials and Equipment
-
Reactants:
-
Substituted Pyrazole-4-carbaldehyde (1.0 eq)
-
Primary Amine (1.0 eq)
-
-
Solvent:
-
Ethanol or Methanol (HPLC grade)
-
-
Catalyst:
-
Glacial Acetic Acid
-
-
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Synthetic Procedure
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted pyrazole-4-carbaldehyde (1.0 equivalent) in a suitable volume of ethanol (e.g., 20-30 mL).[11]
-
Addition of Amine and Catalyst: To the stirred solution, add the primary amine (1.0 equivalent). Subsequently, add a few drops (2-3) of glacial acetic acid to catalyze the reaction.
-
Reaction under Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux.[1][11] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., benzene:acetone - 8:2).[11] The reaction is typically complete within 4-8 hours.
-
Product Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution upon cooling.
-
Filtration and Washing: Collect the solid product by suction filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base.[11]
-
Drying: Dry the purified product in a vacuum oven or desiccator to remove any residual solvent.
Characterization of Pyrazole Schiff Bases
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. A combination of spectroscopic techniques is typically employed.[6][11]
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for a typical pyrazole Schiff base.
| Technique | Characteristic Signal/Peak | Interpretation | Reference |
| FT-IR | ~1614 cm⁻¹ | Stretching vibration of the azomethine (-HC=N-) group. | [11] |
| ~3425 cm⁻¹ | O-H stretching (if a hydroxyl group is present, e.g., from o-aminophenol). | [11] | |
| ¹H NMR | ~8.5-10.0 ppm (singlet) | Proton of the azomethine (-CH=N-) group. | [15][16] |
| ~7.0-8.5 ppm (multiplets) | Aromatic and pyrazole ring protons. | [16] | |
| ¹³C NMR | ~128-154 ppm | Aromatic and azomethine carbons. | [16] |
| Mass Spec. | Molecular ion peak (M⁺) | Confirms the molecular weight of the synthesized compound. | [11][15] |
Detailed Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most indicative peak in the IR spectrum of a Schiff base is the stretching vibration of the imine or azomethine group (-C=N-), which typically appears in the region of 1600-1650 cm⁻¹. The disappearance of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine provides further evidence of Schiff base formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet peak in the downfield region of the spectrum (typically δ 8.5-10.0 ppm), corresponding to the proton of the azomethine group (-CH=N-).[16] The integration of this peak should correspond to one proton.
-
¹³C NMR: The carbon of the azomethine group gives a characteristic signal in the range of δ 128-154 ppm.[16]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base. The appearance of the molecular ion peak (M⁺) or related peaks (e.g., [M+H]⁺) corresponding to the calculated molecular weight confirms the successful synthesis.[11]
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the proposed molecular formula.[11]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| Low Yield | The reaction is reversible; incomplete reaction. | Increase reaction time, use a dehydrating agent (molecular sieves), or remove water azeotropically. Increase the concentration of one reactant. | |
| Reaction Not Proceeding | Suboptimal reaction conditions; low reactivity of starting materials. | Increase the reaction temperature, add a catalyst (e.g., glacial acetic acid), or consider microwave-assisted synthesis for faster reaction rates. | |
| Difficulty in Purification | Oily product; impurities with similar solubility. | Try converting the Schiff base to a solid salt (e.g., hydrochloride salt) for easier purification by recrystallization. Alternatively, consider using the crude product directly in the next step if impurities are non-interfering. |
Conclusion
The synthesis of Schiff bases from pyrazole aldehydes is a straightforward and versatile method for generating a diverse library of compounds with significant potential in drug discovery and materials science. By carefully controlling the reaction conditions and employing a systematic approach to purification and characterization, researchers can reliably produce high-purity pyrazole Schiff bases for further investigation. The protocols and insights provided in this guide serve as a robust foundation for the successful execution of these synthetic procedures.
References
- Optimizing Schiff Base Form
- Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol.
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing.
- Synthesis, characterization of Schiff base Pyrazolone compound.
- General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol.
- Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. yavuzlab.
- Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Publishing.
- Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed.
- Synthesis of Pyrazole fused Schiff base derivatives.
- Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Semantic Scholar.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
- Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. MDPI.
- Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and.
- Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru -NO core.
- Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodul
- Optimization of condensation reaction 1.
- In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. PMC - NIH.
- Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. SciRP.org.
- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
- Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ChemRxiv.
- Optimization of Reaction Conditions.
- Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions.
- Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies.
- (PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies.
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Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives from Pyrazole Carbaldehydes: An Application Guide for Researchers
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a bioisostere of purine, this heterocyclic system is a cornerstone in the design of molecules that can interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including roles as kinase inhibitors for anticancer therapies, anti-inflammatory agents, and antiviral compounds. The strategic synthesis of these molecules is therefore of paramount importance to researchers in the pharmaceutical and life sciences. This guide provides a detailed exploration of a robust and versatile synthetic route to pyrazolo[3,4-d]pyrimidine derivatives, commencing from readily accessible pyrazole carbaldehydes. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, field-proven protocols.
Strategic Overview: A Two-Stage Approach to Pyrazolo[3,4-d]pyrimidines
Our synthetic strategy is a logical and efficient two-stage process. The first stage involves the synthesis of the crucial pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction. This is a classic and reliable method for the formylation of electron-rich heterocyclic systems. The second stage employs a multicomponent Biginelli-type reaction, a powerful cyclocondensation strategy, to construct the pyrimidine ring, thus affording the desired pyrazolo[3,4-d]pyrimidine scaffold. This approach offers considerable flexibility, as a diverse range of substituents can be introduced on both the pyrazole and the newly formed pyrimidine ring.
Diagram 1: Overall synthetic workflow.
Stage 1: Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring. In our context, we will utilize a substituted acetophenone phenylhydrazone as the starting material. The reaction with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide) not only facilitates the formylation but also drives the cyclization to form the pyrazole ring system.
Mechanistic Insight: The Vilsmeier-Haack Reaction
The causality behind this transformation lies in the electrophilic nature of the Vilsmeier reagent, which is a chloroiminium ion. The reaction proceeds through a series of steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates dimethylformamide to form the electrophilic chloroiminium ion.
-
Electrophilic Attack: The electron-rich phenylhydrazone attacks the Vilsmeier reagent.
-
Cyclization and Formylation: A cascade of intramolecular reactions leads to the formation of the pyrazole ring and the introduction of the formyl group at the 4-position.
-
Hydrolysis: The reaction is quenched with water to hydrolyze the iminium intermediate, yielding the final pyrazole-4-carbaldehyde.
Diagram 2: Simplified Vilsmeier-Haack reaction pathway.
Protocol 1: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol provides a general procedure for the synthesis of a pyrazole-4-carbaldehyde from a substituted acetophenone phenylhydrazone[1].
Materials:
-
Substituted Acetophenone Phenylhydrazone (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol)
-
Crushed ice
-
Dilute Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Petroleum ether
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
In a round-bottom flask, dissolve the substituted acetophenone phenylhydrazone (1.0 mmol) in anhydrous DMF (4 mL).
-
Cool the solution in an ice bath with stirring.
-
Add phosphorus oxychloride (3.0 mmol) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80 °C for 4 hours.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a dilute sodium hydroxide solution.
-
Allow the mixture to stand overnight to facilitate precipitation.
-
Collect the pale yellow precipitate by filtration.
-
Purify the crude product by flash column chromatography using an ethyl acetate-petroleum ether mixture as the eluent to obtain the pure 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes[1].
Stage 2: Biginelli-Type Multicomponent Reaction for Pyrazolo[3,4-d]pyrimidine Synthesis
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea[2]. By substituting a standard aryl aldehyde with our synthesized pyrazole-4-carbaldehyde, we can construct the desired pyrazolo[3,4-d]pyrimidine core. This acid-catalyzed reaction is known for its operational simplicity and high convergence.
Mechanistic Insight: The Biginelli Reaction
The currently accepted mechanism for the Biginelli reaction involves a series of acid-catalyzed steps[2][3]:
-
Acyliminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the pyrazole-4-carbaldehyde with urea (or thiourea) to form a key N-acyliminium ion intermediate.
-
Nucleophilic Attack: The enol form of the active methylene compound (e.g., ethyl acetoacetate) acts as a nucleophile and attacks the electrophilic iminium ion.
-
Cyclization and Dehydration: The resulting open-chain intermediate undergoes an intramolecular cyclization via attack of the amine on the carbonyl group, followed by dehydration to yield the final dihydropyrimidinone ring system.
Diagram 3: Simplified Biginelli reaction mechanism.
Protocol 2: Synthesis of 4-(Pyrazol-4-yl)-tetrahydropyrimidin-2-one Derivatives
This protocol outlines a general procedure for the Biginelli reaction using a pyrazole-4-carbaldehyde, ethyl acetoacetate, and urea, catalyzed by ferric chloride[4].
Materials:
-
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (or Thiourea) (1.5 mmol)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) (as catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea) (1.5 mmol), and a catalytic amount of FeCl₃·6H₂O in ethanol.
-
Reflux the reaction mixture with stirring for the appropriate time (monitor by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure 4-(3-aryl-4-pyrazolyl)-1,2,3,4-tetrahydropyrimidin-2-one (or thione)[4].
Data Summary: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Biginelli-type synthesis of pyrazolo[3,4-d]pyrimidine derivatives, showcasing the versatility of this reaction.
| Pyrazole-4-carbaldehyde | Active Methylene Compound | N-Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Ethyl acetoacetate | Urea | FeCl₃·6H₂O | Ethanol | Reflux | - | High | [4] |
| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Ethyl acetoacetate | Thiourea | FeCl₃·6H₂O | Ethanol | Reflux | - | High | [4] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Ethyl cyanoacetate | Thiourea | - | - | - | - | - | [4] |
| Benzaldehyde (for comparison) | Acetylacetone / Ethyl Alcohol | Thiourea | Trifluoroacetic acid | Acetylacetone / Ethyl Alcohol | 60-65 | - | - | [4] |
| p-Tolylaldehyde (for comparison) | Acetylacetate / Ethyl Alcohol | Thiourea | Trifluoroacetic acid | Acetylacetone / Ethyl Alcohol | 55-60 | - | - | [4] |
Conclusion and Future Perspectives
The synthetic pathway detailed in this application note, commencing with the Vilsmeier-Haack formylation of phenylhydrazones to yield pyrazole-4-carbaldehydes, followed by a Biginelli-type multicomponent cyclocondensation, represents a robust and highly adaptable strategy for accessing the medicinally significant pyrazolo[3,4-d]pyrimidine scaffold. The mechanistic insights provided for each key transformation empower researchers to make informed decisions regarding substrate selection and reaction optimization. The detailed protocols serve as a practical starting point for laboratory execution. The versatility of the Biginelli reaction, in particular, opens up avenues for the creation of diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives for screening in various drug discovery programs. Future work in this area could explore the use of green reaction conditions, such as microwave irradiation or the use of eco-friendly solvents and catalysts, to further enhance the efficiency and sustainability of these synthetic routes.
References
-
Biginelli reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Retrieved from [Link]
-
Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization. (2018). ResearchGate. Retrieved from [Link]
-
Gao, C., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(12), 14856-14867. Retrieved from [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
Sources
Application Notes and Protocols: Leveraging 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde in Multi-Component Reactions for Accelerated Drug Discovery
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent synthetic versatility and ability to engage in a wide array of chemical transformations make it a cornerstone for the construction of diverse molecular libraries. The strategic functionalization of the pyrazole ring is paramount in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde emerges as a particularly valuable building block in this context. The presence of the electrophilic aldehyde group at the 5-position provides a reactive handle for participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably, multi-component reactions (MCRs).
Multi-component reactions, wherein three or more reactants combine in a single synthetic operation to afford a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[3] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in key MCRs to synthesize novel heterocyclic entities with high potential for biological activity. We will delve into the mechanistic rationale behind these transformations and provide detailed, field-proven protocols to empower your research endeavors.
The Strategic Advantage of this compound in MCRs
The unique structural features of this compound make it an exceptional substrate for MCRs:
-
The Aldehyde Functionality: The formyl group is a key electrophilic component in a multitude of named MCRs, including the Ugi, Biginelli, and Hantzsch reactions. Its reactivity can be finely tuned by reaction conditions, allowing for controlled bond formation.
-
The Chlorine Substituent: The chloro group at the 4-position serves a dual purpose. Electronically, it influences the reactivity of the pyrazole ring and the adjacent aldehyde. More importantly, it provides a valuable handle for post-MCR modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling further diversification of the molecular scaffold.
-
The N-Methylated Pyrazole Core: The two methyl groups at positions 1 and 3 provide steric bulk and influence the solubility and conformational properties of the resulting products. The N1-methylation also prevents competing N-H reactivity in certain MCRs.
This combination of functionalities allows for the construction of complex, three-dimensional molecules with multiple points of diversity in a single, efficient step.
Application in the Synthesis of Fused Pyrazole Systems: Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that have garnered significant attention due to their wide range of biological activities, including their roles as kinase inhibitors and anticancer agents.[4][5] While direct multi-component synthesis of these systems using this compound is an area of ongoing research, a powerful and versatile strategy involves a two-step sequence initiated by a multi-component reaction.
Conceptual Workflow: From MCR to Fused Heterocycle
The general approach involves an initial multi-component reaction to construct a highly functionalized pyrimidine ring, followed by a subsequent intramolecular cyclization or a chlorination/amination sequence to afford the desired pyrazolo[3,4-d]pyrimidine scaffold.
Caption: Conceptual workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4(5H)-one Intermediate
This protocol outlines a plausible multi-component approach to a key intermediate, which can then be further elaborated to a variety of pyrazolo[3,4-d]pyrimidines. This protocol is adapted from methodologies for the synthesis of related pyrazolo[3,4-d]pyrimidin-4(5H)-ones.[4]
Reaction Scheme:
A one-pot condensation of this compound, an active methylene compound (e.g., ethyl cyanoacetate), and a guanidine salt in the presence of a base.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 158.59 | 1.0 | 1.0 |
| Ethyl Cyanoacetate | 113.12 | 1.1 | 1.1 |
| Guanidine Hydrochloride | 95.53 | 1.2 | 1.2 |
| Sodium Ethoxide | 68.05 | 2.5 | 2.5 |
| Anhydrous Ethanol | - | 10 mL | - |
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (10 mL) and sodium ethoxide (2.5 mmol).
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
To the stirred solution, add this compound (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and guanidine hydrochloride (1.2 mmol).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a dilute aqueous solution of hydrochloric acid (1 M) until a precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the solid product under vacuum to yield the crude pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Rationale and Insights:
-
Choice of Base: Sodium ethoxide acts as a catalyst to deprotonate the active methylene compound, initiating the Knoevenagel condensation with the aldehyde. It also facilitates the subsequent cyclization steps.
-
Solvent: Anhydrous ethanol is a suitable solvent for this reaction, as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.
-
Reaction Monitoring: TLC is a crucial technique to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.
Protocol 2: Chlorination and Amination to Access Diverse Pyrazolo[3,4-d]pyrimidine Analogs
The pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate can be readily converted to the corresponding 4-chloro derivative, which is a versatile precursor for introducing a wide range of substituents at the 4-position via nucleophilic aromatic substitution. This approach is a cornerstone for building libraries of potential kinase inhibitors.[5]
Reaction Scheme:
-
Chlorination of the pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Nucleophilic substitution of the resulting 4-chloro-pyrazolo[3,4-d]pyrimidine with a primary or secondary amine.
Materials and Reagents (Chlorination):
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate | - | 1.0 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 10 mL | Excess |
Procedure (Chlorination):
-
In a fume hood, place the pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediate (1.0 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (10 mL) to the flask.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-pyrazolo[3,4-d]pyrimidine.
-
Purify the product by column chromatography on silica gel.
Materials and Reagents (Amination):
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Chloro-pyrazolo[3,4-d]pyrimidine | - | 1.0 | 1.0 |
| Desired Amine | - | 1.2 | 1.2 |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Procedure (Amination):
-
Dissolve the 4-chloro-pyrazolo[3,4-d]pyrimidine (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Add the desired amine (1.2 mmol) and DIPEA (2.0 mmol) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Rationale and Insights:
-
Chlorination: POCl₃ is a powerful chlorinating agent for converting lactams and amides to the corresponding chloro-heterocycles. The excess POCl₃ also serves as the solvent.
-
Amination Catalyst: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the nucleophilic substitution reaction, driving the reaction to completion.
-
Solvent Choice: DMF is a polar aprotic solvent that is excellent for SNAr reactions, as it can solvate the charged intermediates.
Future Directions and Emerging Applications
The utility of this compound is not limited to the synthesis of pyrazolo[3,4-d]pyrimidines. Its application in other prominent MCRs is a fertile ground for the discovery of novel bioactive scaffolds.
-
Ugi and Passerini Reactions: The aldehyde functionality is a prime candidate for participation in isocyanide-based MCRs like the Ugi and Passerini reactions. These reactions would lead to the rapid assembly of complex, peptide-like structures bearing the pyrazole moiety, which are of great interest in the development of protease inhibitors and other therapeutics.
-
Hantzsch Pyridine Synthesis: The Hantzsch reaction, a classic MCR for the synthesis of dihydropyridines, can be adapted to incorporate this compound. The resulting pyrazolyl-dihydropyridines would be of interest as potential calcium channel blockers and for other cardiovascular applications.
Conclusion
This compound is a versatile and powerful building block for the synthesis of complex heterocyclic molecules through multi-component reactions. The strategic combination of a reactive aldehyde, a modifiable chloro-substituent, and a stable pyrazole core provides a robust platform for the rapid generation of diverse chemical libraries. The protocols and insights provided in this application note serve as a guide for researchers to harness the potential of this valuable synthon in their drug discovery and development programs. The continued exploration of this building block in a wider range of MCRs promises to unlock new avenues for the discovery of next-generation therapeutics.
References
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (Link not available)
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Central Role of Heterocycles in Modern Chemistry
An Application Guide to the Synthesis of Novel Heterocyclic Compounds
Intended Audience: Researchers, scientists, and drug development professionals.
Heterocyclic compounds, cyclic structures containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), represent the largest and most diverse family of organic compounds.[1] Their significance cannot be overstated, particularly in the realm of drug discovery and development. It is estimated that over half of all known organic compounds are heterocycles, and a staggering 59% of FDA-approved drugs contain nitrogen-containing heterocyclic cores.[2] This prevalence is due to their unique ability to present a diverse array of functionalities in a stable, three-dimensional scaffold, enabling precise interactions with biological targets like enzymes and receptors.[3][4]
The structural diversity of heterocycles allows medicinal chemists to finely tune a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile (ADMET properties), which is critical for lead optimization.[3][5] From the β-lactam ring in penicillin to the pyridine moiety in anticancer agents like imatinib, heterocycles are foundational to modern medicine.[1][5]
Given their importance, the development of innovative, efficient, and sustainable synthetic methodologies to access novel heterocyclic scaffolds is a primary objective in chemical research.[6][7][8] This guide provides an in-depth exploration of key modern strategies, complete with detailed protocols and the scientific rationale behind them, to empower researchers in their quest to synthesize the next generation of bioactive molecules.
Section 1: The Power of Convergence: Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are a cornerstone of modern synthetic efficiency. In an MCR, three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[9] This convergent approach offers significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste generation, and lowering costs associated with materials, energy, and labor.[10][11] The ability to rapidly generate molecular complexity and diversity from simple building blocks makes MCRs an invaluable tool for creating libraries of compounds for drug screening.[12][13]
Logical Workflow for Multi-Component Reactions
Caption: General workflow of a Multi-Component Reaction (MCR).
Featured Protocol: Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis, first reported in 1881, is a classic MCR that remains a robust and widely used method for preparing 1,4-dihydropyridines and their corresponding pyridines.[14][15] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[15] The resulting 1,4-dihydropyridine products are themselves important calcium channel blockers used as antihypertensive drugs, and they can be easily oxidized to form the aromatic pyridine ring.[14][16]
Mechanism Rationale: The reaction proceeds through a series of well-understood steps. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester.[14] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine intermediate.[16] A Michael addition between these two intermediates is followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[14] The final oxidation step provides the thermodynamic driving force of aromatization.[15]
Caption: Simplified mechanism of the Hantzsch Pyridine Synthesis.
Detailed Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Ammonium acetate (0.77 g, 10 mmol)
-
Ethanol (25 mL)
-
Nitric acid (for optional oxidation step)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol).
-
Add 25 mL of ethanol to the flask. The choice of ethanol as a solvent is due to its ability to dissolve all reactants and its appropriate boiling point for the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure 1,4-dihydropyridine as a yellow crystalline solid.
-
-
Oxidation to Pyridine (Optional):
-
Dissolve the purified 1,4-dihydropyridine in glacial acetic acid.
-
Add a suitable oxidizing agent, such as nitric acid or chromium trioxide, and stir at room temperature or with gentle heating until the aromatization is complete (monitored by TLC).[15]
-
Carefully pour the reaction mixture into ice water and neutralize with a base (e.g., NaOH solution) to precipitate the pyridine product.
-
Collect the product by filtration and purify by recrystallization or column chromatography.
-
| Aldehyde | β-Ketoester | Nitrogen Source | Typical Yield (1,4-DHP) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | 85-95% |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Ammonia (in EtOH) | 80-90% |
| Formaldehyde | Methyl acetoacetate | Ammonium acetate | 75-85% |
| Cyclohexanecarbaldehyde | Ethyl acetoacetate | Ammonium acetate | 70-80% |
Section 2: Precision via Metal Catalysis: C–H Bond Activation
Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[17][18] Among the most transformative strategies in this area is direct C–H bond activation (or functionalization). This approach allows for the direct coupling of a C–H bond with a reaction partner, bypassing the traditional need for pre-functionalized starting materials (e.g., organohalides or organometallics).[19][20] This strategy is highly atom-economical and significantly shortens synthetic sequences.[21] Palladium, rhodium, and copper are frequently employed catalysts for these transformations.[17][19]
Catalytic Cycle Rationale: Palladium-Catalyzed Direct Arylation
The direct arylation of heterocycles, such as indoles or benzothiazoles, with aryl halides is a powerful method for creating biaryl structures. A common mechanism involves a Pd(0)/Pd(II) catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) catalyst. The subsequent, and often rate-determining, step is the cleavage of the heterocyclic C–H bond, which can occur via several pathways, such as a concerted metalation-deprotonation (CMD) mechanism, assisted by a base. Finally, reductive elimination from the resulting Pd(II) intermediate furnishes the arylated heterocycle and regenerates the active Pd(0) catalyst.[21]
Caption: Palladium-catalyzed direct C-H arylation cycle.
Detailed Protocol: Palladium-Catalyzed C2-Arylation of N-Methylindole
-
Materials:
-
N-Methylindole (131 mg, 1.0 mmol)
-
4-Bromotoluene (257 mg, 1.5 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine [PCy₃] (11.2 mg, 0.04 mmol, 4 mol%)
-
Potassium carbonate [K₂CO₃] (276 mg, 2.0 mmol)
-
N,N-Dimethylacetamide (DMA), anhydrous (5 mL)
-
-
Procedure:
-
Inert Atmosphere is Crucial: This reaction is sensitive to air and moisture. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), PCy₃ (4 mol%), and K₂CO₃ (2.0 mmol). The phosphine ligand is essential for stabilizing the palladium catalyst and promoting the reaction. K₂CO₃ acts as the base required for the C-H activation step.[21]
-
Evacuate and backfill the tube with inert gas three times.
-
Add N-methylindole (1.0 mmol), 4-bromotoluene (1.5 mmol), and anhydrous DMA (5 mL) via syringe. DMA is a common high-boiling polar aprotic solvent for these types of cross-coupling reactions.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure C2-arylated indole.
-
| Heterocycle | Aryl Halide | Catalyst System | Typical Yield |
| N-Methylindole | 4-Bromotoluene | Pd(OAc)₂ / PCy₃ / K₂CO₃ in DMA | 80-90% |
| Benzothiazole | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / SPhos / Cs₂CO₃ in xylene | 75-85% |
| Furan | 4-Chlorobenzonitrile | Pd(dba)₂ / XPhos / K₃PO₄ in dioxane | 65-75% |
Section 3: Harnessing Light: Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis.[22] This approach utilizes light energy to generate highly reactive intermediates, such as radicals, from stable precursors under exceptionally mild conditions.[23] It avoids the need for harsh reagents or high temperatures, aligning with the principles of green chemistry. Common photocatalysts include ruthenium and iridium complexes, as well as inexpensive organic dyes like eosin Y and rose bengal.[6]
Fundamental Mechanism: Photoredox Catalysis
In a typical photoredox cycle, the photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state. It can then engage in either a single-electron transfer (SET) to an acceptor molecule (oxidative quenching) or from a donor molecule (reductive quenching). This electron transfer generates a radical ion from the substrate, which then undergoes the desired chemical transformation. The photocatalyst is returned to its ground state at the end of the cycle, ready to absorb another photon.[22]
Caption: General photoredox catalytic cycles (oxidative and reductive quenching).
Detailed Protocol: Visible-Light Mediated Synthesis of a Benzothiazole
Benzothiazoles are important heterocyclic scaffolds found in many biologically active compounds. This protocol describes their synthesis from 2-aminothiophenols and aldehydes using an organic dye photocatalyst.
-
Materials:
-
2-Aminothiophenol (125 mg, 1.0 mmol)
-
4-Methoxybenzaldehyde (163 mg, 1.2 mmol)
-
Rose Bengal (10 mg, 0.01 mmol, 1 mol%)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
A blue LED lamp (e.g., 20W, λ ≈ 450 nm)
-
-
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-aminothiophenol (1.0 mmol), 4-methoxybenzaldehyde (1.2 mmol), and Rose Bengal (1 mol%).
-
Add 10 mL of anhydrous acetonitrile. The solvent choice is critical; acetonitrile is transparent to visible light and is a suitable solvent for the reactants and catalyst.
-
Seal the tube and degas the solution by bubbling argon through it for 15 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst.
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. A small fan can be used to maintain the reaction at room temperature.
-
Irradiate the mixture for 6-12 hours. The reaction progress can be monitored by TLC. The solution will typically be bright pink/red due to the Rose Bengal catalyst.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-arylbenzothiazole product. The pink catalyst is typically easily separated on the column.
-
| Aldehyde | Photocatalyst | Solvent | Typical Yield |
| 4-Methoxybenzaldehyde | Rose Bengal | MeCN | 90-98% |
| Benzaldehyde | Eosin Y | MeCN | 85-95% |
| Cinnamaldehyde | Rose Bengal | MeCN | 80-90% |
| Heptanal | 4CzIPN | DMF | 70-80% |
Appendix: Foundational Synthesis Protocols
A. Paal-Knorr Pyrrole Synthesis
A robust and straightforward method for synthesizing substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.[24]
Mechanism: The reaction is initiated by the nucleophilic attack of the amine on a carbonyl group to form a hemiaminal. This is followed by an intramolecular cyclization onto the second carbonyl and subsequent dehydration steps to form the aromatic pyrrole ring.[25][26]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Protocol: Synthesis of 1,2,5-trimethylpyrrole
-
Materials:
-
Acetonylacetone (2,5-hexanedione) (1.14 g, 10 mmol)
-
Methylamine (40% solution in water, 2.3 mL, ~30 mmol)
-
Acetic acid (catalytic amount, ~0.1 mL)
-
Ethanol (20 mL)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine acetonylacetone (10 mmol) and ethanol (20 mL).
-
Add the methylamine solution (an excess is used to drive the reaction to completion) followed by a catalytic amount of acetic acid. Acetic acid accelerates the reaction without promoting the formation of furan byproducts.[24]
-
Stir the mixture at room temperature for 4-6 hours or until TLC indicates the consumption of the starting dione.
-
Remove the ethanol and excess methylamine under reduced pressure.
-
Partition the residue between diethyl ether (30 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield the crude pyrrole, which can be further purified by distillation if necessary.
-
B. Pictet-Spengler Reaction
An essential reaction for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids.[27][28] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[29][30]
Mechanism: The amine and aldehyde first condense to form a Schiff base (or imine). Under acidic conditions, this is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring then attacks the iminium ion in a 6-endo-trig cyclization (an intramolecular electrophilic aromatic substitution) to form the final heterocyclic product.[29][30]
Caption: Mechanism of the Pictet-Spengler Reaction.
Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline
-
Materials:
-
Tryptamine (1.60 g, 10 mmol)
-
Acetaldehyde (0.53 mL, 12 mmol)
-
Trifluoroacetic acid (TFA) (0.77 mL, 10 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
-
Procedure:
-
Dissolve tryptamine (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetaldehyde (12 mmol) to the stirred solution.
-
After 15 minutes, add trifluoroacetic acid (TFA) dropwise. TFA serves as a strong acid catalyst to promote both iminium ion formation and the subsequent cyclization.[30]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a DCM/methanol gradient) to yield the pure product.
-
References
-
D'Souza, D. M., & Müller, T. J. (2007). Multicomponent syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(8), 1095–1108. [Link]
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Zhong, C., et al. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 28(15), 5831. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Ghosh, I., et al. (2021). Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. Catalysts, 11(10), 1228. [Link]
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Cravotto, G., et al. (2021). Modern Strategies for Heterocycle Synthesis. Molecules, 26(6), 1738. [Link]
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Scott, J. S., et al. (2016). Modern advances in heterocyclic chemistry in drug discovery. MedChemComm, 7(8), 1453-1485. [Link]
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Capaldo, L., & Ravelli, D. (2017). Constructing Heterocycles by Visible Light Photocatalysis. European Journal of Organic Chemistry, 2017(18), 2569-2583. [Link]
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Barata-Vallejo, S., et al. (2022). Synthesis of functionalized heterocyclic compounds driven by visible-light photocatalysis. RSC Advances, 12(35), 22695-22714. [Link]
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Ullah, H., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11. [Link]
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Kerru, N., et al. (2020). Heterocyclic Compounds in Drug Discovery and Their Medical Applications. Molecules, 25(22), 5321. [Link]
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Wessjohann, L. A., et al. (2007). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Angewandte Chemie International Edition, 46(25), 4504-4543. [Link]
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Kamal, A., et al. (2009). Metal-catalyzed Heterocyclization: Synthesis of five- and six-membered nitrogen heterocycles. Current Organic Synthesis, 6(1), 82-109. [Link]
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Wang, C., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. ACS Omega, 3(10), 13134-13141. [Link]
-
Maji, T., & Reiser, O. (Eds.). (2023). Photocatalysis for Heterocycle Formation and Functionalisation. Springer. [Link]
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Müller, T. J. J. (Ed.). (2011). Multi-Component Reactions in Heterocyclic Chemistry. Springer. [Link]
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Gherbi, K., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 27(19), 6649. [Link]
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Nechaev, A. A., et al. (2014). Small Heterocycles in Multicomponent Reactions. Chemical Reviews, 114(2), 1051-1094. [Link]
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Synfacts. (2022). Copper Photocatalyzed Synthesis of Heterocycles. Thieme Synfacts, 18(04), 0389. [Link]
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D'hooghe, M., & De Kimpe, N. (2009). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. European Journal of Organic Chemistry, 2009(36), 6295-6315. [Link]
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Wolfe, J. P. (2008). Synthesis of Heterocycles via Metal-Catalyzed Reactions that Generate One or More Carbon-Heteroatom Bonds. Topics in Heterocyclic Chemistry, 14, 1-37. [Link]
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Dömling, A. (2013). Multicomponent Reactions for the Synthesis of Heterocycles. ChemInform, 44(36). [Link]
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Sharma, S., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Medicinal Chemistry. [Link]
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Di Nardo, C., et al. (2025). Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update. The Journal of Organic Chemistry. [Link]
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Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. [Link]
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Vitale, P. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4048. [Link]
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Hantzsch pyridine synthesis. (n.d.). In Wikipedia. [Link]
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Scott, J. S., et al. (2016). Modern advances in heterocyclic chemistry in drug discovery. MedChemComm, 7(8), 1453-1485. [Link]
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Lewis, J. C., et al. (2010). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 43(4), 539-550. [Link]
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Kumar, R., & Singh, P. (2019). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 12(1), 43. [Link]
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Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Chemical Science and Engineering. [Link]
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Paal–Knorr synthesis. (n.d.). In Wikipedia. [Link]
-
Al-Amiery, A. A. (2021). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. Journal of Physics: Conference Series, 1879(3), 032101. [Link]
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Bondzic, B. P., & Eilbracht, P. (2008). Syntheses of tetrahydro-β-carbolines via a tandem hydroformylation–Pictet–Spengler reaction. Scope and limitations. Organic & Biomolecular Chemistry, 6(20), 3745-3753. [Link]
-
Shuttleworth, S. J., et al. (2002). Pictet–Spengler synthesis of tetrahydro-b-carbolines using vinylsulfonylmethyl resin. Tetrahedron Letters, 43(34), 5947-5950. [Link]
-
MDPI AG. (2021). Modern Strategies for Heterocycle Synthesis. MDPI. [Link]
-
Al-Jubouri, H. H., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Baghdad Science Journal, 21(1), 163-176. [Link]
-
Adams, R. D., & Tedder, J. D. (2019). Multiple Activations of CH Bonds in Arenes and Heteroarenes. Inorganics, 7(5), 63. [Link]
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Journal of Emerging Technologies and Innovative Research. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. JETIR, 12(1). [Link]
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Reddy, C. S. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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Doucet, H., & Dixneuf, P. H. (Eds.). (2011). C-H Activation of Heteroaromatics. Springer. [Link]
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Pictet–Spengler reaction. (n.d.). In Wikipedia. [Link]
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Hantzsch pyridine synthesis. (n.d.). In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
Singh, K., & Singh, S. (2014). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 91, 1-19. [Link]
-
Basili, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 746. [Link]
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Hantzsch pyridine synthesis. (n.d.). In ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Vilsmeier-Haack Formylation of Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful synthetic transformation. As a cornerstone reaction for installing a formyl group onto electron-rich heterocyclic systems, its success is pivotal for the synthesis of valuable intermediates in medicinal chemistry and materials science.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Addressing Low Yields
This section is structured to address specific problems you may be encountering at the bench. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My reaction shows low conversion of the starting pyrazole, even after extended reaction times. What are the likely causes and how can I fix this?
Low conversion is a common issue that typically points to one of two areas: insufficient reactivity of the substrate or a problem with the Vilsmeier reagent itself.
Causality & Solutions:
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the Vilsmeier reagent is a relatively weak electrophile.[2] Therefore, the reaction is most effective on electron-rich pyrazoles.[2] If your pyrazole is substituted with electron-withdrawing groups (e.g., nitro, cyano, or even some aryl groups), its nucleophilicity may be too low for the reaction to proceed efficiently.[1]
-
Solution: For pyrazoles with strongly deactivating groups, you may need to consider alternative formylation methods. If the deactivation is moderate, forcing the conditions by increasing the reaction temperature or using a larger excess of the Vilsmeier reagent can sometimes improve conversion.[3] One study found that increasing the amount of POCl₃ from 2 to 10 equivalents significantly boosted the yield from 60% to 90%.[3]
-
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive.[4] Its preparation and use under strictly anhydrous conditions are paramount.
-
Solution 1: Reagent Preparation: The reagent should be prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF).[4] This reaction is exothermic, and maintaining a low temperature (0-5 °C) during formation is crucial to prevent decomposition.[5]
-
Solution 2: Solvent and Reagent Quality: Ensure your DMF is anhydrous. Commercially available anhydrous DMF is recommended, or it should be appropriately dried before use. Similarly, use a fresh, high-quality bottle of POCl₃, as it can hydrolyze over time.
-
-
Insufficient Thermal Energy: Some less reactive pyrazoles require higher temperatures to react. While reagent formation is done in the cold, the subsequent reaction with the pyrazole often requires heating.
-
Solution: After adding your pyrazole to the pre-formed Vilsmeier reagent, consider gradually increasing the temperature. Reactions can be run anywhere from room temperature to 120 °C, depending on the substrate's reactivity.[1][5] Monitor the reaction progress by TLC to find the optimal temperature.[4]
-
Q2: I'm observing multiple spots on my TLC plate and the yield of the desired 4-formylpyrazole is low. What are the common side reactions?
The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions. Understanding these potential pathways is key to suppressing them.
Causality & Solutions:
-
Hydroxymethylation: In some cases, particularly with prolonged heating in DMF, a minor byproduct from hydroxymethylation can be observed. This is thought to arise from the reaction of the substrate with formaldehyde generated in situ from the decomposition of DMF.[1]
-
Solution: Minimize reaction time and temperature where possible. Once TLC indicates the consumption of the starting material, proceed with the workup promptly.
-
-
Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at elevated temperatures. For instance, pyrazoles with a hydroxyl group can have it replaced by a chlorine atom during the reaction.[1]
-
Solution: Maintain the lowest effective reaction temperature. A prompt and efficient aqueous workup is crucial to hydrolyze the intermediate iminium salt and minimize contact with any reactive chlorine species.
-
-
Dealkylation: For N-substituted pyrazoles with certain alkyl groups, dealkylation can occur under harsh Vilsmeier-Haack conditions, leading to a mixture of products.[1]
-
Solution: If dealkylation is suspected, milder reaction conditions (lower temperature, shorter time) should be attempted. If the issue persists, a different N-substituent that is more stable under the reaction conditions may be necessary.
-
Q3: My crude yield seems reasonable, but I'm losing a significant amount of product during the aqueous workup and purification. How can I improve recovery?
Product loss during workup is a frustrating issue that can decimate an otherwise successful reaction. The physicochemical properties of formylated pyrazoles can make their isolation tricky.
Causality & Solutions:
-
Incomplete Hydrolysis of the Iminium Intermediate: The reaction's final step before workup is the formation of an iminium salt intermediate. This intermediate must be hydrolyzed to the aldehyde.[4] Incomplete hydrolysis will lead to a complex mixture and low yields of the desired product.
-
Solution: The workup typically involves quenching the reaction mixture with ice water or an ice/water mixture.[6] After quenching, the solution is often made basic (pH > 10) with NaOH or Na₂CO₃ to ensure complete hydrolysis of the iminium salt and to neutralize acidic byproducts.[6] Stirring the quenched mixture for a period of time (e.g., 12 hours) can also promote complete hydrolysis.
-
-
Product Solubility in Aqueous Layer: Some formylated pyrazoles, particularly those with polar substituents, may have partial solubility in water.
-
Emulsion Formation: The presence of DMF and various salts can lead to the formation of stable emulsions during extraction, making phase separation difficult and leading to product loss.
Parameter Optimization Summary
The following table summarizes key reaction parameters and their typical ranges. Use this as a starting point for optimizing your specific reaction.
| Parameter | Typical Range/Condition | Impact on Yield and Purity |
| Vilsmeier Reagent Stoichiometry | 1.5 - 10 equivalents | A larger excess can drive the reaction to completion for less reactive substrates but may increase side products. |
| Reagent Formation Temperature | 0 - 5 °C | Crucial for reagent stability. Higher temperatures can lead to decomposition. |
| Reaction Temperature | Room Temp. to 120 °C | Substrate-dependent. Higher temperatures increase reaction rate but can also promote side reactions like chlorination. |
| Reaction Time | 1 - 24 hours | Monitor by TLC to avoid prolonged heating, which can lead to byproduct formation. |
| Solvent | Anhydrous DMF (often as reagent and solvent) | Anhydrous conditions are critical. Other co-solvents like chloroform have been used.[5] |
| Workup | Quench with ice water, then basify (pH > 10) | Ensures complete hydrolysis of the iminium intermediate to the final aldehyde. |
Frequently Asked Questions (FAQs)
-
Q: What is the mechanism of the Vilsmeier-Haack reaction on pyrazoles?
-
A: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2] In the second stage, the electron-rich pyrazole ring attacks the Vilsmeier reagent. The combined electron-donating effect of the two nitrogen atoms makes the C-4 position of the pyrazole ring particularly nucleophilic and susceptible to electrophilic attack.[3] This leads to the formation of an iminium ion intermediate, which is then hydrolyzed during aqueous workup to yield the final pyrazole-4-carboxaldehyde.[3][4]
-
-
Q: Why is formylation typically observed at the C-4 position of the pyrazole ring?
-
A: The regioselectivity is a result of the electronic properties of the pyrazole ring. The two nitrogen atoms direct the electrophilic attack to the C-4 position. The charge density is reduced at the C-3 and C-5 positions due to the influence of the adjacent nitrogen atoms, making the C-4 position the most electron-rich and therefore the most reactive towards electrophiles like the Vilsmeier reagent.[3]
-
-
Q: Can I use other formamides besides DMF?
-
A: While DMF is the most common, other N,N-disubstituted formamides can be used. However, using formamides other than those with two methyl groups will result in a different Vilsmeier reagent and may affect the reaction's efficiency and outcome. N-methylformanilide, for example, is also used in Vilsmeier-Haack reactions.[4]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Vilsmeier-Haack formylation of pyrazoles.
Caption: A step-by-step decision diagram for diagnosing and solving low-yield issues.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
This protocol is provided as a general guideline. The stoichiometry, temperature, and reaction time may need to be optimized for different pyrazole substrates.
Materials:
-
1-phenyl-1H-pyrazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (4 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (4 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A viscous, white salt (the Vilsmeier reagent) will form.[6] Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.
-
Reaction: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 70 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[6]
-
Workup and Quenching: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice (approx. 200 mL for a 6.7 mmol scale reaction).[6] A precipitate may form. Stir the mixture vigorously.
-
Hydrolysis: Basify the aqueous mixture to a pH > 10 by the slow addition of solid sodium carbonate or a concentrated solution of sodium hydroxide.[6] Stir the mixture at room temperature for at least one hour to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate. If an emulsion forms, add a small amount of brine to help break it.[4]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent, to afford the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.[6]
References
- BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
- Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link]
-
Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. Retrieved from [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Retrieved from [Link]
-
Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to address the nuanced challenges encountered during pyrazole synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
This section addresses high-level, common queries regarding pyrazole synthesis.
Q1: My pyrazole synthesis is consistently giving low yields. What are the most likely causes?
A1: Low yields are a frequent issue and can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or suboptimal catalyst performance.
-
Incomplete Reaction: The condensation may not be reaching completion. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS to ensure your starting materials are fully consumed before workup. If the reaction stalls, consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a powerful tool to drive reactions to completion and improve yields.[1]
-
Side Reactions: The formation of byproducts, such as regioisomers from unsymmetrical substrates or pyrazoline intermediates from incomplete aromatization, directly consumes starting materials and reduces the yield of your target molecule.
-
Catalyst Issues: The choice and concentration of the catalyst are critical. Most Knorr and Paal-Knorr syntheses rely on an acid or base catalyst to facilitate the key condensation steps. Ensure your catalyst is active and used in the appropriate amount. In some cases, switching from a traditional protic acid (e.g., acetic acid) to a Lewis acid or a specialized catalyst like nano-ZnO can significantly enhance yields.
Q2: I'm using an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of regioisomers. How can I control the selectivity?
A2: Achieving regioselectivity is one of the most significant challenges in pyrazole synthesis. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.
-
Electronic & Steric Effects: The initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons. Electron-withdrawing groups can activate a nearby carbonyl, making it more electrophilic, while bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered position.
-
Reaction Conditions: This is your primary lever for control. The solvent, temperature, and pH can dramatically influence which regioisomer is favored. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, sometimes reversing the selectivity observed under neutral or basic conditions. Aprotic dipolar solvents like DMF or DMAc have shown to give better results and selectivity for certain syntheses compared to traditional polar protic solvents like ethanol.[2]
Q3: What are the most common byproducts in pyrazole synthesis and how are they identified?
A3: Besides regioisomers, common byproducts include pyrazoline intermediates from incomplete cyclization or aromatization, and colored impurities arising from side reactions involving the hydrazine starting material. Di-addition of hydrazine to the dicarbonyl compound can also occur. Identification is best achieved through a combination of chromatography and spectroscopy. TLC provides a quick check for multiple components. For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying isomers, while Mass Spectrometry (MS) and GC-MS are essential for determining the mass of the byproducts and confirming their structures.
Q4: Are there established "green" or more environmentally friendly methods for pyrazole synthesis?
A4: Yes, the field has seen significant advances in green chemistry approaches. These methods aim to reduce waste, energy consumption, and the use of hazardous solvents. Key strategies include:
-
Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes and often improves yields.[1][3]
-
Ultrasonic Irradiation: Provides mechanical energy to accelerate the reaction.
-
Solvent-Free Conditions: Reactions can be run neat or with a solid support, eliminating the need for organic solvents.[4]
-
Alternative Solvents: Using water, ionic liquids, or eco-friendly solvents like PEG-400 can be highly effective.[5][6][7]
Troubleshooting Guides
This section provides a systematic approach to solving specific experimental problems.
Issue 1: Low or No Yield and Incomplete Conversion
-
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting material(s) even after the recommended reaction time. The isolated yield is far below expectations.
-
Causality Analysis: The activation energy for the reaction is not being overcome, or an essential component is impure or inactive. The Knorr condensation, for example, involves multiple equilibrium steps; if any step is unfavorable, the overall conversion will be low.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low reaction yield.
-
Solutions:
-
Verify Starting Materials: Use high-purity reagents (>98%). Impurities can inhibit catalysts or introduce side reactions. If using hydrazine hydrate, ensure it has not degraded.
-
Increase Temperature: Many condensation reactions require heat. Refluxing the reaction mixture is a common strategy. A systematic temperature screen (e.g., 60°C, 80°C, 110°C) can identify the optimal condition.
-
Extend Reaction Time: Use TLC to monitor the disappearance of the limiting reagent. Do not stop the reaction prematurely.
-
Re-evaluate Catalyst and Solvent: The interplay between catalyst and solvent is crucial. An acid catalyst might be more effective in a non-polar solvent like toluene, while a base might be preferable in a polar solvent. A summary of common choices is provided in Table 1.
-
| Solvent | Catalyst Type | Typical Application & Rationale |
| Ethanol/Methanol | Acid (AcOH, HCl) | Traditional polar protic solvent. Good for dissolving many starting materials but can sometimes lead to side reactions or lower selectivity.[2] |
| Acetic Acid | Acts as both solvent and acid catalyst | Often used for Knorr synthesis. The acidic medium promotes the condensation and dehydration steps. |
| DMF, DMAc, NMP | Acid (HCl) | Aprotic dipolar solvents. Can accelerate reactions and improve regioselectivity, especially for aryl hydrazines.[2] |
| Toluene/Xylene | Acid (p-TsOH) | Non-polar solvents. Useful for Dean-Stark apparatus to remove water byproduct, driving the equilibrium towards the product. |
| Ionic Liquids | None or Lewis Acid | Green alternative. Can act as both solvent and catalyst, are recyclable, and can lead to higher yields.[5] |
| Table 1: Common Solvent-Catalyst Systems for Pyrazole Synthesis |
Issue 2: Formation of an Intractable Product Oil or Purification Difficulties
-
Symptoms: The final product does not crystallize and remains an oil. Standard silica gel chromatography results in streaking, poor separation, or decomposition of the product.
-
Causality Analysis: The product may have a low melting point or be amorphous. Basic pyrazole products can interact strongly with acidic silica gel, leading to irreversible adsorption or degradation. The presence of highly polar impurities (e.g., hydrazine salts) can also hinder crystallization and purification.
-
Solutions:
-
Acid-Base Extraction: Before chromatography, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic hydrazine impurities, followed by a wash with a weak base (e.g., NaHCO₃ solution) to remove acidic starting materials or byproducts.
-
Induce Crystallization:
-
Trituration: Stir the oil vigorously with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). This can often induce solidification.
-
Recrystallization: Finding the right solvent pair is key. Common systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol. Dissolve the oil in a minimum amount of hot "good" solvent and add a "bad" solvent dropwise until turbidity appears, then allow to cool slowly.
-
-
Modify Chromatography:
-
Deactivate Silica Gel: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in hexanes/ethyl acetate). This neutralizes the acidic sites and prevents product degradation.[8]
-
Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) silica gel for highly basic or sensitive compounds.
-
-
Issue 3: Uncontrolled Exothermic Reaction
-
Symptoms: A rapid, accelerating increase in reaction temperature that does not respond to standard cooling. Sudden, vigorous boiling, pressure increase, or evolution of fumes.
-
Causality Analysis: The condensation of hydrazines with 1,3-dicarbonyl compounds, particularly in the Knorr synthesis, can be highly exothermic. Failure to dissipate this heat effectively, especially on a larger scale where the surface-area-to-volume ratio is lower, can lead to a dangerous runaway reaction.
-
Solutions:
-
Immediate Actions (Safety First): Remove the heat source, enhance cooling with an ice-water bath, and stop any further reagent addition. Alert personnel in the vicinity.
-
Procedural Control:
-
Slow Addition: Add one of the reagents (usually the hydrazine) dropwise via an addition funnel, allowing the temperature to be controlled.
-
Pre-cooling: Start the reaction at a lower temperature (e.g., 0 °C) before allowing it to warm to room temperature or heating.
-
Efficient Stirring: Ensure the reaction is stirred vigorously to promote even heat distribution and prevent localized hot spots.
-
-
Scale-Up Considerations: For reactions larger than a few grams, always perform a preliminary hazard evaluation. A semi-batch process, where one reagent is added over an extended period, is strongly recommended to manage the exotherm.
-
Experimental Protocols
Protocol 1: A General, Temperature-Controlled Knorr Synthesis of a Substituted Pyrazole
This protocol provides a baseline for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine.
Caption: Workflow for a controlled Knorr pyrazole synthesis.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, 10 mL per gram of dicarbonyl).
-
Catalysis: Add the acid catalyst (e.g., glacial acetic acid, 0.1 equivalents).
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes to cool the solution to 0-5 °C.
-
Addition: Dissolve the substituted hydrazine (1.0-1.1 equivalents) in a minimal amount of the reaction solvent and add it to the cooled dicarbonyl solution dropwise via an addition funnel over 20-30 minutes. Monitor the internal temperature to ensure it does not rise uncontrollably.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux.
-
Monitoring: Monitor the reaction's progress by TLC every hour until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as previously described.
References
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- Identifying and removing byproducts in pyrazole synthesis. Benchchem.
- Technical Support Center: Synthesis of N-Substituted Pyrazoles. Benchchem.
- Method for purifying pyrazoles. Google Patents.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Process for the purification of pyrazoles. Google Patents.
- Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis. Benchchem.
- Preventing degradation of pyrazole compounds during synthesis. Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate.
- Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem.
- Optimizing solvent and base selection for pyrazole synthesis. Benchchem.
- troubleshooting low conversion rates in pyrazole synthesis. Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC - PubMed Central.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- Optimization of reaction conditions. ResearchGate.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Full article: Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
Sources
- 1. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
Welcome to the technical support center for the purification of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this key intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Understanding the Molecule and Potential Impurities
This compound is a solid with a melting point of approximately 78-79°C.[1] Its synthesis, commonly achieved through a Vilsmeier-Haack reaction using 1,3-dimethyl-5-pyrazolone, phosphoryl chloride (POCl₃), and N,N-dimethylformamide (DMF), can lead to several process-related impurities.[1][2][3][4] Understanding these potential contaminants is the first step toward a successful purification strategy.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual 1,3-dimethyl-5-pyrazolone.
-
Over-reacted or Side-Products: Di-formylated species or other chlorinated byproducts, which can arise from harsh reaction conditions.
-
Reagent-derived Impurities: Residual DMF and hydrolysis products of POCl₃.
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, a common issue with aldehydes.[5][6]
Purification Strategy Selection
The choice of purification technique is critical and depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a decision-making workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Recrystallization
Recrystallization is an effective technique for purifying solid compounds with relatively high initial purity. The key is to select a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures.
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, or mixtures thereof). A good solvent will dissolve the compound when hot but yield crystals upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography
For complex mixtures or when a very high degree of purity is required, column chromatography is the method of choice.
Step-by-Step Protocol:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the desired compound. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the determined solvent system. A gradient elution, gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in hexane), can be effective for separating closely related impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Cooling the solution too quickly.- Insufficient washing of crystals. | - Perform a thorough solvent screen to find the optimal solvent or solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Ensure crystals are washed with fresh, cold solvent. |
| "Oiling Out" During Recrystallization | - The solution is too concentrated.- The presence of impurities that lower the melting point. | - Add a small amount of hot solvent to redissolve the oil and allow it to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Consider a preliminary purification step, such as a quick filtration through a silica plug. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system.- Column overloading.- Co-eluting impurities. | - Optimize the eluent system using TLC to achieve better separation.- Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel mass).- Consider using a different stationary phase, such as alumina, or a different chromatographic technique like reversed-phase chromatography. |
| Product Streaking on TLC/Column | - The compound is too polar for the eluent.- Interaction with acidic silica gel. | - Increase the polarity of the mobile phase.- Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel. |
| Product Appears as a Yellowish Solid | - Presence of colored impurities from the Vilsmeier-Haack reaction. | - Recrystallization with a decolorizing agent like activated charcoal may be effective.- Column chromatography is generally very effective at removing colored impurities. |
| Presence of Carboxylic Acid Impurity | - Oxidation of the aldehyde. | - Wash an ethereal or ethyl acetate solution of the crude product with a mild base like saturated aqueous sodium bicarbonate solution to remove the acidic impurity.[5][6] |
Frequently Asked Questions (FAQs)
Q1: My purified this compound is a light yellow solid. Is this normal?
A1: While the pure compound is often described as a white or off-white solid, a pale yellow color can be common due to trace impurities.[2] If the purity, as determined by NMR or other analytical methods, is acceptable for your downstream application, the color may not be a concern. For very high purity requirements, a second purification step, such as recrystallization from a different solvent system or passing through a short plug of silica gel, may be necessary.
Q2: Can I use a bisulfite adduct formation to purify this aldehyde?
A2: Yes, the formation of a bisulfite adduct is a classic method for purifying aldehydes.[6][8][9] This involves reacting the crude product with a saturated aqueous solution of sodium bisulfite. The resulting adduct is often a solid that can be filtered off or an aqueous-soluble species that can be separated by extraction. The aldehyde can then be regenerated by treatment with a mild base, such as sodium bicarbonate.[8][9] This method is particularly useful for removing non-aldehyde impurities.
Q3: What are the best practices for storing the purified compound?
A3: Aldehydes can be susceptible to air oxidation. It is recommended to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and in a cool, dark place to minimize degradation.
Q4: I am observing a new spot on TLC after letting my purified compound sit for a few days. What could it be?
A4: This is likely the corresponding carboxylic acid, formed by the oxidation of the aldehyde group in the presence of air.[5] To confirm, you can co-spot your sample with a known standard of the carboxylic acid if available. Storing the compound under an inert atmosphere can help prevent this.
Troubleshooting Workflow Diagram
Caption: A workflow for diagnosing and solving common purification problems.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
- Jetir.Org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes.
- Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
- HETEROCYCLES. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- LookChem. (n.d.). General procedures for the purification of Aldehydes.
- ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- ChemicalBook. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
- Guidechem. (n.d.). How to Prepare 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde?.
- Reddit. (2015, April 1). Purifying aldehydes?.
- NIH. (n.d.). 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde.
- NIH. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- Organic Syntheses. (n.d.). 4.
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- ResearchGate. (n.d.). (PDF) 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
- Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
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Technical Support Center: Synthesis of Substituted Pyrazole Carbaldehydes
Welcome to the Technical Support Center for the synthesis of substituted pyrazole carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing pyrazole scaffolds in their synthetic workflows. Here, we address common challenges and side reactions encountered during the formylation of substituted pyrazoles, with a primary focus on the Vilsmeier-Haack reaction. Our goal is to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Vilsmeier-Haack reaction for pyrazole formylation?
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems like pyrazoles. The process involves two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, most commonly N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the pyrazole carbaldehyde.
The pyrazole ring's electronic nature is key to the reaction's success. The pyridine-like nitrogen at the N-2 position is basic and can interact with electrophiles, while the combined electron-donating effect of both nitrogen atoms increases the electron density at the C-4 position, making it the primary site for electrophilic attack.[1]
Sources
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you gain precise control over your pyrazole synthesis reactions.
Introduction to the Challenge of Regioselectivity
The synthesis of pyrazoles, a class of heterocyclic compounds prevalent in pharmaceuticals and agrochemicals, often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] A significant challenge in this process, particularly with unsymmetrical 1,3-dicarbonyls, is controlling the regioselectivity—that is, directing the reaction to favor the formation of one constitutional isomer over another.[3] The reaction can yield a mixture of regioisomers, which can be difficult to separate and can impact the biological activity of the final product. This guide will provide you with the knowledge and tools to master regioselectivity in your pyrazole syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in pyrazole synthesis?
A1: The regiochemical outcome of pyrazole synthesis, such as the Knorr pyrazole synthesis, is influenced by a combination of electronic effects, steric effects, and reaction conditions.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl group, making it a more likely site for the initial nucleophilic attack by the hydrazine.
-
Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can direct the reaction. A bulkier substituent on either reactant will generally favor the attack of the hydrazine at the less sterically hindered carbonyl group.
-
Reaction Conditions: This is often the most critical and tunable factor. Parameters such as the choice of solvent, temperature, and pH can significantly influence which regioisomer is predominantly formed.[4] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.
Q2: How does the nature of the substituents on the hydrazine and the 1,3-dicarbonyl compound affect the regiochemical outcome?
A2: The electronic and steric properties of the substituents on both reactants play a crucial role in determining the final regioisomeric ratio.
-
Substituents on the 1,3-Dicarbonyl: As mentioned, electron-withdrawing groups (e.g., trifluoromethyl groups) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6]
-
Substituents on the Hydrazine: For substituted hydrazines (e.g., phenylhydrazine), the nucleophilicity of the two nitrogen atoms is different. The substituted nitrogen is generally less nucleophilic. Under neutral or basic conditions, the more nucleophilic -NH2 group will preferentially attack the more electrophilic carbonyl carbon. However, under acidic conditions, the reaction can become more complex, and the selectivity may change.[5][6]
Q3: Can the choice of catalyst influence regioselectivity?
A3: Yes, the choice of catalyst can have a profound impact on regioselectivity.
-
Acid Catalysis: Acid catalysts are commonly used in the Knorr pyrazole synthesis.[2][7][8] They work by protonating a carbonyl group, thereby increasing its electrophilicity and facilitating the initial attack by the hydrazine.[8] Different Lewis acids, such as SnCl4, can also be employed to achieve high regioselectivity.[9]
-
Base Catalysis: In some cases, base-mediated reactions can also provide high regioselectivity. For example, the use of NaOH in ethanol has been shown to favor the formation of 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles.[5]
-
Metal Catalysis: Various metal catalysts, including those based on copper, rhodium, and silver, have been developed for pyrazole synthesis and can offer high levels of regiocontrol under specific conditions.[1][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on improving regioselectivity.
Problem: My reaction is producing a mixture of regioisomers with poor selectivity.
This is a common issue when using unsymmetrical 1,3-dicarbonyl compounds. Here’s a step-by-step approach to troubleshoot and optimize your reaction for higher regioselectivity.
Step 1: Analyze the Reactants
-
Identify the more electrophilic carbonyl group: Examine the electronic properties of the substituents on your 1,3-dicarbonyl compound. The carbonyl carbon adjacent to a stronger electron-withdrawing group will be more electrophilic.
-
Consider steric hindrance: Evaluate the steric bulk of the substituents near each carbonyl group and on your hydrazine. The initial attack is more likely to occur at the less sterically hindered position.
Step 2: Modify the Reaction Conditions
The reaction conditions are your most powerful tool for controlling regioselectivity. Experiment with the following parameters:
A. Solvent Selection:
The polarity and nature of the solvent can significantly influence the reaction outcome.
-
Aprotic Polar Solvents: Solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) have been shown to dramatically improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines.[1][4]
-
Fluorinated Alcohols: Non-nucleophilic fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity, particularly in reactions involving fluorinated 1,3-diketones.[6][11] These solvents do not compete with the hydrazine for attacking the more reactive carbonyl group.[6]
B. pH Control:
The acidity or basicity of the reaction medium can alter the course of the reaction.
-
Acidic Conditions: The addition of a catalytic amount of acid (e.g., HCl, H2SO4) can protonate one of the carbonyl groups, making it more reactive.[8] This can direct the initial attack of the hydrazine. The addition of aqueous hydrochloric acid has been shown to improve yields in some cases.[4]
-
Basic Conditions: In certain systems, basic conditions can favor the formation of a specific regioisomer. For example, using NaOH in ethanol can lead to high regioselectivity.[5]
C. Temperature:
Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the product distribution. It is often beneficial to run reactions at room temperature to favor the kinetically controlled product.[1][4]
Step 3: Employ a Different Catalytic System
If modifying the reaction conditions is not sufficient, consider using a different catalyst.
-
Lewis Acids: Investigate the use of Lewis acids like Yb(PFO)3, which can activate and stabilize the enol tautomer of β-ketoesters, facilitating a regioselective cyclization.[12][13]
-
Metal-Free Catalysis: In some cases, metal-free approaches can provide excellent regioselectivity. For instance, an acid-catalyzed propargylation of N,N-diprotected hydrazines followed by a base-mediated cyclization can yield 3,5-disubstituted pyrazoles.[10]
Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles
This protocol is based on a highly regioselective method for the condensation of 1,3-diketones with arylhydrazines.[1][4]
Materials:
-
1,3-Diketone
-
Arylhydrazine
-
N,N-Dimethylacetamide (DMAc)
-
10 N Aqueous Hydrochloric Acid (optional)
Procedure:
-
To a solution of the 1,3-diketone (1.0 equiv) in DMAc, add the arylhydrazine (1.0-1.2 equiv).
-
If desired for yield improvement, add 50 mol% of 10 N aqueous hydrochloric acid.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole regioisomer.
Expected Outcome: This method typically provides good to excellent yields (59-98%) and high regioselectivity.[1][4]
Data Presentation: Solvent Effects on Regioselectivity
The following table summarizes the effect of different solvents on the regioselectivity of a model reaction between a 1,3-diketone and a hydrazine, highlighting the significant improvement observed with fluorinated alcohols.[6][11]
| Solvent | Regioisomeric Ratio (Desired:Undesired) |
| Ethanol (EtOH) | Low to moderate selectivity |
| 2,2,2-Trifluoroethanol (TFE) | High selectivity (up to 99:1) |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Very high selectivity (up to 99:1) |
Visualization of the Reaction Pathway
The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis, showing the two possible pathways leading to the formation of regioisomers.
Caption: Knorr pyrazole synthesis pathways.
Logical Workflow for Optimizing Regioselectivity
This diagram outlines a systematic approach to improving the regioselectivity of your pyrazole synthesis.
Caption: Workflow for optimizing regioselectivity.
Conclusion
Controlling regioselectivity in pyrazole synthesis is a multifaceted challenge that requires a careful consideration of electronic and steric effects, as well as a systematic optimization of reaction conditions. By leveraging the principles and strategies outlined in this guide, researchers can significantly improve the outcome of their experiments and efficiently synthesize the desired pyrazole regioisomers for their specific applications in drug discovery and materials science.
References
- A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines.
- Pyrazole synthesis. Organic Chemistry Portal.
- Knorr Pyrazole Synthesis. J&K Scientific LLC.
- Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
- Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett.
- Knorr pyrazole synthesis. Name-Reaction.com.
- Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Thieme.
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry.
- Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. PubMed.
- Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. NIH.
- knorr pyrazole synthesis. Slideshare.
- Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles.
- Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH.
- Knorr Pyrazole Synthesis. Chem Help Asap.
- Knorr Pyrazole Synthesis. [No Source Found].
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Regioselectivity and proposed mechanism for the cyclization reaction.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- 194 recent advances in the synthesis of new pyrazole deriv
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Vilsmeier-Haack reagent preparation and stability issues
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the preparation, stability, and application of the Vilsmeier-Haack (V-H) reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this powerful formylation tool.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common foundational questions regarding the Vilsmeier-Haack reagent.
Q1: What is the Vilsmeier-Haack reagent and what is its primary use?
The Vilsmeier-Haack reagent is a chloroiminium salt, most commonly N,N-dimethylchloroiminium chloride, which is a versatile and reactive electrophile. Its primary application is the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic compounds, a transformation known as the Vilsmeier-Haack reaction.[1][2][3] This reaction is a cornerstone of synthetic chemistry for producing aryl aldehydes, which are critical intermediates in the synthesis of pharmaceuticals and fine chemicals.[4] The reagent is a weak electrophile, making it highly selective for activated substrates like phenols, anilines, pyrroles, and furans.[1]
Q2: How is the Vilsmeier-Haack reagent typically prepared?
Due to its inherent instability, the V-H reagent is almost always prepared in situ (freshly within the reaction mixture) for immediate use. The most common and well-established method involves the reaction of an N,N-disubstituted formamide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[5] The reaction is exothermic and is therefore performed at low temperatures (0–10 °C) to control the formation and prevent decomposition.[6]
Other common activating agents include:
Q3: My freshly prepared Vilsmeier reagent is colorless, but I was told it should be orange-red. Is there a problem?
The expected color of a freshly prepared Vilsmeier reagent is a common point of confusion. Reports vary, describing the reagent as colorless, faintly yellow, or even orange-red.[8] This variation can be due to minor impurities in the starting materials (DMF or POCl₃) or the formation of trace decomposition products.[8] Therefore, visual appearance alone is not a reliable indicator of the reagent's activity. A colorless preparation is often perfectly viable. The success of the subsequent formylation reaction is the ultimate test of the reagent's quality.
Q4: Can I prepare the Vilsmeier reagent in bulk and store it for later use?
While the Vilsmeier reagent is commercially available as a solid, it is strongly recommended to prepare it fresh before each use. If storage is absolutely necessary, it must be under strictly anhydrous conditions (e.g., under an inert argon or nitrogen atmosphere) and at low temperatures (ideally ≤ -20°C) to minimize decomposition. The reagent is highly hygroscopic and will rapidly hydrolyze upon contact with atmospheric moisture, rendering it inactive. It is also thermally unstable and can begin to decompose at temperatures as low as 60°C.
Section 2: Reagent Preparation and Mechanism
A deep understanding of the reagent's formation is critical for troubleshooting. The process involves the nucleophilic attack of the amide oxygen onto the electrophilic activating agent.
Mechanism of Formation (DMF + POCl₃)
The reaction between DMF and POCl₃ proceeds through a well-established mechanism to form the active chloroiminium salt.[3][9]
-
Nucleophilic Attack: The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Displacement: This attack forms an adduct and displaces a chloride ion.
-
Rearrangement & Elimination: The intermediate undergoes intramolecular rearrangement, leading to the formation of the stable, electrophilic Vilsmeier reagent and a phosphate byproduct.
Experimental Protocol: In Situ Preparation of Vilsmeier Reagent
This protocol details the standard laboratory procedure for preparing the reagent for immediate use in a formylation reaction.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Anhydrous reaction solvent (e.g., Dichloromethane, if required)
-
Two-neck round-bottom flask, oven-dried
-
Dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Ice/water bath
Procedure:
-
Setup: Assemble the flame-dried flask with the dropping funnel and magnetic stir bar. Place the setup under an inert atmosphere.
-
Initial Cooling: Add anhydrous DMF (1.0 to 1.2 equivalents relative to the substrate) to the flask. If a co-solvent is used, add it now. Cool the flask to 0-5°C using an ice bath.
-
Reagent Addition: Slowly add POCl₃ (1.0 equivalent) dropwise to the cooled, stirring DMF via the dropping funnel over 30-60 minutes.
-
CRITICAL: This reaction is exothermic. Maintain the internal temperature between 0-5°C throughout the addition to prevent reagent decomposition.
-
-
Maturation: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. The Vilsmeier reagent has now formed in situ and is ready for the addition of your substrate.
Section 3: Stability Issues and Hazards
The primary challenges in working with the Vilsmeier reagent stem from its instability. Understanding these issues is paramount for safety and experimental success.
Key Instability Factors
| Factor | Description | Consequence | Mitigation Strategy |
| Moisture Sensitivity | The reagent is highly hygroscopic and reacts rapidly with water. | Rapid hydrolysis deactivates the reagent, regenerating DMF and leading to reaction failure. | Use oven- or flame-dried glassware. Employ anhydrous solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂). |
| Thermal Instability | Exothermic decomposition can begin at temperatures as low as 60°C. | Reduced reagent activity and low product yield. On a larger scale, this can lead to a dangerous runaway reaction with rapid gas and pressure buildup.[10][11] | Prepare the reagent at low temperatures (0-10°C). Avoid heating the pre-formed reagent. For unreactive substrates requiring heat, add the substrate at a low temperature first, then warm the entire mixture cautiously. |
| Decomposition of DMF | Old or improperly stored DMF can contain dimethylamine. | Dimethylamine is nucleophilic and can consume the Vilsmeier reagent, leading to lower yields. | Use fresh, anhydrous DMF. If the DMF has a "fishy" smell, it has likely decomposed and should not be used.[12] |
Decomposition Pathway: Hydrolysis
The most common decomposition pathway is hydrolysis. The electrophilic carbon of the iminium ion is readily attacked by water, leading to a rapid and exothermic collapse back to the starting materials.
Section 4: Troubleshooting Guide
This section provides solutions to specific problems encountered during the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
Symptom: TLC or LCMS analysis shows primarily unreacted starting material after the expected reaction time.
| Potential Cause | Underlying Science | Troubleshooting Action & Rationale |
| Inactive Reagent | The Vilsmeier reagent was decomposed by moisture or excessive heat before the substrate was added. | Action: Repeat the reaction ensuring all glassware is meticulously dried and an inert atmosphere is maintained. Use fresh, anhydrous DMF and POCl₃. Prepare the reagent strictly at 0-5°C and use it immediately. |
| Deactivated Substrate | Your aromatic ring contains electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -CF₃), which reduce its nucleophilicity, making it unreactive towards the weak electrophile. | Action 1: After adding the substrate at low temperature, cautiously and slowly warm the reaction to 40-70°C. Monitor by TLC. Action 2: If heating is ineffective, consider a different synthetic route. The V-H reaction is generally unsuitable for deactivated systems. |
| Insufficient Reaction Time/Temp | The reaction is proceeding, but very slowly due to mild conditions or a moderately deactivated substrate. | Action: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature or with gentle heating. Monitor progress by TLC to determine if the reaction is advancing. |
Issue 2: Formation of Multiple Products
Symptom: TLC plate shows multiple new spots, and the isolated yield of the desired product is low.
| Potential Cause | Underlying Science | Troubleshooting Action & Rationale |
| Di-formylation | Highly activated substrates (e.g., phenols, pyrroles) can react at multiple positions on the ring if an excess of Vilsmeier reagent is present. | Action: Carefully control the stoichiometry. Use a 1:1 to 1.2:1 molar ratio of POCl₃ to the substrate. Add the substrate solution dropwise to the pre-formed reagent to avoid localized high concentrations. |
| Chlorinated Byproducts | At higher temperatures, the Vilsmeier reagent or POCl₃ itself can act as a chlorinating agent, adding a chlorine atom to the aromatic ring. | Action: Maintain the lowest effective reaction temperature. If heating is necessary, do so cautiously and for the minimum time required. Ensure a prompt and efficient aqueous work-up to hydrolyze any reactive intermediates. |
| Reaction with Other Functional Groups | The Vilsmeier reagent can react with other nucleophilic functional groups in the substrate, such as alcohols or amines, leading to undesired side products. | Action: Protect sensitive functional groups before performing the Vilsmeier-Haack reaction. For example, an alcohol can be protected as a silyl ether, and an amine as an amide. |
Issue 3: Reaction Mixture Turned Dark/Black
Symptom: The reaction mixture becomes very dark or turns into a black tar, making work-up and purification difficult.
| Potential Cause | Underlying Science | Troubleshooting Action & Rationale |
| Substrate/Product Decomposition | The reaction conditions (acidic, elevated temperature) are too harsh for your substrate or product, causing polymerization or degradation. This is common with sensitive heterocyclic systems. | Action: Run the reaction at a lower temperature, even if it requires a longer reaction time. If heating is unavoidable, try to minimize the duration. Ensure the aqueous work-up is performed promptly upon reaction completion. |
| Runaway Reagent Decomposition | The initial formation of the Vilsmeier reagent was not adequately cooled, leading to uncontrolled exothermic decomposition. | Action: Revisit the reagent preparation protocol. Use a reliable ice/water or ice/salt bath and monitor the internal temperature with a thermometer during the POCl₃ addition to ensure it does not rise above 10°C. |
Section 5: Reaction Monitoring
Properly monitoring the reaction is key to optimizing yield and minimizing side products. Several analytical techniques can be employed.
| Method | Principle | Protocol Summary | Pros & Cons |
| TLC | Separation by polarity on silica gel. | Quench a small aliquot in ice water, extract with an organic solvent (e.g., EtOAc), and spot on a TLC plate against the starting material. | Pros: Fast, cheap, easy. Cons: Semi-quantitative at best. |
| HPLC | High-resolution separation by partitioning between phases. | Dilute a quenched aliquot in the mobile phase and inject. Monitor the disappearance of the starting material peak and the appearance of the product peak. | Pros: Excellent for quantitative analysis of yield and purity. Cons: Slower, requires specialized equipment. |
| ¹H NMR | Nuclear magnetic resonance of protons. | Take an aliquot, quench, extract, and evaporate the solvent. Dissolve the residue in a deuterated solvent. | Pros: Provides direct structural information and conversion rates by comparing integrals of characteristic starting material and product signals (e.g., the aldehyde proton at 9-10 ppm). Cons: Requires work-up of each sample; not real-time. |
| FT-IR | Infrared spectroscopy of vibrational modes. | Can be used in situ with an ATR probe. | Pros: Real-time monitoring is possible. Cons: Monitor the decrease of a starting material C-H band and the increase of the product aldehyde C=O stretch (~1670-1700 cm⁻¹). Complex mixtures can be difficult to interpret. |
References
- Vilsmeier-Haack Reaction. NROChemistry.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
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- Troubleshooting poor yield in the Vilsmeier-Haack formyl
- The Formation of the Vilsmeier Reagent: A Detailed Mechanistic and Practical Guide. BenchChem.
- Application Notes and Protocols: A Step-by-Step Guide for the In Situ Prepar
- Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
- Synthesis Using Vilsmeier Reagents.
- Instability of Vilsmeier reagent and how to manage it. BenchChem.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo.
- Vilsmeier reagent stability and storage conditions. BenchChem.
- Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. BenchChem.
- Vilsmeier reagent. Wikipedia.
- Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole. Scientific & Academic Publishing.
- VHR = DMF + (SOCl2 or POCl3); Y = OH; X = ED or EWD groups.
- A Comparative Guide to Analytical Methods for Monitoring Vilsmeier-Haack Reaction Progress. BenchChem.
- Low yield in Vilsmeier-Haack reaction using N,N-dimethylformamide hydrochloride. BenchChem.
- Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- effect of temperature on Vilsmeier-Haack reaction outcome. BenchChem.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
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- Vilsmeier-Haack formil
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pyrazole derivatives. It provides practical, in-depth answers to common challenges associated with managing exothermic reactions, ensuring both safety and process efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My pyrazole synthesis reaction is highly exothermic and difficult to control at a larger scale. What can I do?
A1: This is a common and critical challenge. The primary reason for increased difficulty in temperature control during scale-up is the geometric principle of a decreasing surface-area-to-volume ratio. As the reactor volume increases, its ability to dissipate heat through the vessel walls becomes significantly less efficient, creating a risk of thermal accumulation. Many pyrazole syntheses, particularly the classic Knorr condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives, are known to be exothermic.[1]
To effectively manage this, a multi-faceted approach focusing on controlling the rate of heat generation and improving the rate of heat removal is necessary:
-
Slow Reagent Addition: The reagent that initiates the exothermic event, typically hydrazine or a derivative, should be added dropwise or via a syringe pump. This ensures that the heat generated at any moment does not exceed the cooling system's capacity.
-
Adequate Cooling: Pre-cooling the reaction mixture and maintaining a low temperature throughout the addition is crucial. Standard ice-water baths (0-5 °C) are a minimum requirement. For highly energetic reactions or larger scales, consider more robust cooling systems like a cryostat or a jacketed reactor with a circulating coolant.
-
Sufficient Dilution: Performing the reaction in an adequate volume of a suitable solvent helps to create a larger thermal mass, which can absorb the heat generated and buffer temperature spikes.
-
Vigorous & Effective Mixing: Inefficient stirring in large vessels can lead to localized "hot spots" where reagent concentration and temperature are dangerously high, promoting side reactions and potential runaway conditions. Ensure the stirring mechanism (e.g., overhead stirrer with appropriate impeller) is capable of maintaining a homogenous mixture.
-
Continuous Monitoring: A calibrated temperature probe placed directly in the reaction mixture (not just in the cooling bath) is essential for accurately tracking the internal temperature and making real-time adjustments.
Q2: I've observed a rapid, uncontrolled temperature increase. What are the signs of a runaway reaction, and what is the immediate emergency response?
A2: A runaway reaction is a thermally unstable situation where the rate of heat generation from the exotherm surpasses the rate of heat removal. This creates a dangerous positive feedback loop, leading to a rapid increase in temperature and pressure. Recognizing the early warning signs is critical for safety.
Visual and Physical Indicators of a Runaway Reaction:
-
Accelerating Temperature Rise: The temperature increases at an accelerating rate and does not respond to standard cooling adjustments.
-
Sudden Pressure Buildup: A noticeable increase in pressure within the reaction vessel, which may be observed on a pressure gauge or by the vigorous venting of gases.
-
Vigorous Boiling/Refluxing: The solvent begins to boil or reflux violently, even without external heating.
-
Gas or Fume Evolution: The rapid evolution of large quantities of gas, fumes, or smoke from the reaction.
-
Change in Appearance: Abrupt changes in the color or viscosity of the reaction mixture, often indicating decomposition or polymerization.
If a runaway reaction is suspected, personal safety is the absolute first priority. Follow your institution's established emergency procedures.
Immediate Emergency Response Protocol:
-
Alert Personnel: Immediately and loudly inform all colleagues in the laboratory of the emergency situation.
-
Stop Reagent Addition: Instantly cease the addition of all reagents.
-
Remove Heat (if applicable): If any external heating is being used, remove it immediately.
-
Maximize Cooling: If it can be done safely, increase cooling by adding more ice/dry ice to the external bath. Do not add a quenching agent directly to the hot reaction mixture, as the sudden temperature change can cause thermal shock to glassware, leading to vessel failure.
-
Evacuate: If the temperature continues to rise uncontrollably, evacuate the immediate area and, if necessary, the entire lab. Activate any emergency alarms or systems. Do not attempt to be a hero; your safety is paramount.
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Q3: What are the specific hazards associated with hydrazine, and how should it be handled on a large scale?
A3: Hydrazine and its common derivative, hydrazine hydrate, are highly hazardous substances that require stringent safety protocols.[2] Their use is a primary safety concern in many pyrazole synthesis routes.
Core Hazards of Hydrazine:
-
Toxicity: Hydrazine is acutely toxic if inhaled, ingested, or absorbed through the skin.[2][3][4] It is corrosive and can cause severe damage to the skin, eyes, and respiratory tract.[4][5]
-
Carcinogenicity: Hydrazine is classified as a suspected human carcinogen.[2][4]
-
Flammability & Reactivity: It is a flammable and reactive compound that can self-ignite in the presence of porous materials or certain metals.[5][6] It is sensitive to heat, light, and friction.[2]
-
Explosion Hazard: Contact with oxidizing agents and certain metals can lead to fire and explosion.[3][5]
Due to these risks, all handling must be performed with extreme caution, utilizing a combination of engineering controls and personal protective equipment (PPE).
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Chloroprene for splash hazards).[2][4] | Prevents skin contact and absorption, which can cause severe burns and systemic toxicity.[3][5] |
| Eye Protection | Splash-proof chemical safety goggles and a full-face shield.[3][4] | Protects against splashes that can cause severe, permanent eye damage.[4] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[2][3][4] | Provides a barrier against skin contact and protects from fire hazards. |
| Respiratory | All manipulations must be conducted within a certified chemical fume hood.[4] | Prevents inhalation of toxic and carcinogenic vapors.[4] |
Safe Handling Procedures for Large-Scale Operations:
-
Designated Area: All work with hydrazine should be conducted in a designated area with clear hazard signage.[2]
-
Inert Atmosphere: For larger quantities, consider performing additions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize fire risk.
-
Avoid Incompatibles: Keep hydrazine away from oxidizing agents, strong acids, and metals.[6]
-
Waste Disposal: Hydrazine waste is considered extremely hazardous and must be disposed of according to institutional and regulatory guidelines.[2] Never mix it with other waste streams.
Q4: Are there safer, more controllable alternatives to traditional batch synthesis for exothermic pyrazole reactions?
A4: Yes. For syntheses that are particularly exothermic or when scaling up, transitioning from batch processing to continuous flow chemistry offers significant and transformative advantages in both safety and process control.[7]
Flow chemistry performs reactions in a continuously flowing stream through a narrow tube or microreactor.[7] This fundamentally changes how heat is managed.
Why Flow Chemistry is a Superior Solution:
-
Exceptional Heat Transfer: The very high surface-area-to-volume ratio of flow reactors allows for nearly instantaneous heat dissipation, effectively preventing the buildup of heat and eliminating dangerous hot spots.[8]
-
Precise Temperature Control: The reaction temperature can be controlled with extreme precision, leading to higher yields, better selectivity, and fewer impurities.[7]
-
Inherently Safer by Design: The total volume of the reaction mixture within the reactor at any given moment is very small. This minimizes the potential energy of any possible runaway event.[7] Furthermore, hazardous intermediates can be generated and consumed in situ, avoiding the need to isolate and store them.[9]
-
Seamless Scalability: To produce more material, the system is simply run for a longer period. This avoids the challenges and risks associated with increasing reactor volume in batch synthesis.[7]
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| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
| Temperature Control | Prone to hot spots and thermal gradients. | Precise and uniform temperature profile.[8] | [8] |
| Safety | Higher risk of runaway, especially on scale-up. | Significantly reduced risk due to small reaction volume.[7] | [7] |
| Reaction Time | Often several hours. | Can be reduced to minutes. | |
| Mixing | Can be inefficient at large scales. | Highly efficient and rapid mixing. | |
| Scalability | Difficult; requires re-optimization and new equipment. | Straightforward; run the system for longer.[7] | [7] |
Experimental Protocol: Temperature-Controlled Knorr Synthesis
This protocol provides a general methodology for a lab-scale synthesis, emphasizing proactive temperature management. Note: This must be adapted and optimized for your specific substrates and reviewed as part of a formal risk assessment before implementation.
Objective: To synthesize a pyrazole derivative while carefully controlling the initial exothermic reaction.
Materials:
-
1,3-Dicarbonyl Compound (1.0 eq)
-
Hydrazine Hydrate (1.05 eq)
-
Ethanol (as solvent)
-
Jacketed reaction vessel or round-bottom flask
-
Overhead stirrer
-
Calibrated digital thermometer
-
Addition funnel or syringe pump
-
Ice-water bath or circulator
Procedure:
-
Setup: Assemble the reaction vessel equipped with the overhead stirrer, thermometer, and addition funnel under a nitrogen atmosphere in a chemical fume hood.
-
Initial Charge: Charge the reaction vessel with the 1,3-dicarbonyl compound and ethanol.
-
Cooling: Begin stirring and cool the vessel to 0 °C using the ice-water bath or circulator. Allow the contents to equilibrate at this temperature for 15-20 minutes.
-
Reagent Preparation: In the addition funnel, dilute the hydrazine hydrate with a small amount of cold ethanol.
-
Controlled Addition: Begin the slow, dropwise addition of the hydrazine solution to the stirred dicarbonyl solution.
-
Temperature Monitoring: CRITICAL: Carefully monitor the internal reaction temperature. The rate of addition should be adjusted to ensure the internal temperature does not rise above 5-10 °C. If the temperature begins to climb rapidly, immediately stop the addition and allow the cooling system to bring it back down before resuming at a slower rate.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature (e.g., 0-10 °C) for an additional 1-2 hours.
-
Warm-up & Analysis: Slowly allow the reaction to warm to room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification protocol (e.g., crystallization, extraction).
References
- Troubleshooting guide for scaling up pyrazole synthesis reactions. (2025). Benchchem.
- Material Safety Data Sheet - HYDRAZINE HYDR
- Hydrazine Hydrate - Product Safety Assessment. (2015). Lanxess.
- Modern Approaches to the Synthesis of Pyrazoles (A Review).
- Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.
- Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis. (2025). Benchchem.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Standard Operating Procedure: Hydrazine. UC Santa Barbara, Environmental Health & Safety.
- SAFETY DATA SHEET - Hydrazine Hydr
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (2025). Benchchem.
- A Multistep Continuous Flow Synthesis Machine for the Preparation of Pyrazoles via a Metal-Free Amine-Redox Process. (2016).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- New process for manufacture of pyrazoles or pyrimidones. (2020).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed.
- Recent Advances in the Synthesis of Pyrazoles. A Review. (2009).
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
- A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. (2016). NIH.
- Expanding chemistry's horizon with continuous-flow reactors. (2014). Indian Academy of Sciences.
- Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
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- 1. WO2020093715A1 - New process for manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. files.dep.state.pa.us [files.dep.state.pa.us]
- 4. ehs.unm.edu [ehs.unm.edu]
- 5. lanxess.com [lanxess.com]
- 6. nj.gov [nj.gov]
- 7. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 8. chimienouvelle.be [chimienouvelle.be]
- 9. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Vilsmeier-Haack Reaction Purification
Welcome to the technical support center for post-Vilsmeier-Haack reaction purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with removing N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) derived impurities. Here, we provide in-depth, field-proven insights and detailed protocols to ensure the successful isolation of your target aldehyde or ketone.
I. Understanding the Impurity Profile
The Vilsmeier-Haack reaction is a powerful formylation method that utilizes a Vilsmeier reagent, typically generated in situ from DMF and POCl₃.[1][2][3] While effective, the reaction work-up can be challenging due to the nature of the reagents and byproducts.
Key Impurities and Their Origins:
-
Excess DMF: As a high-boiling point, water-miscible solvent, DMF is notoriously difficult to remove completely by standard evaporation.[4]
-
Phosphoric Acid and Phosphate Salts: POCl₃ is highly reactive with water and hydrolyzes to form phosphoric acid and hydrochloric acid.[5][6] During aqueous work-up and neutralization, these are converted to their corresponding salts.
-
Vilsmeier Reagent and its Hydrolysis Byproducts: The electrophilic chloroiminium salt, known as the Vilsmeier reagent, is formed from the reaction between DMF and POCl₃.[1][7] Incomplete reaction or hydrolysis of this reagent can lead to various charged and polar byproducts.
-
Dimethylamine: Decomposition of DMF can produce dimethylamine, which may react with the Vilsmeier reagent.[8]
Reaction and Impurity Formation Overview
The core of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then reacts with an electron-rich aromatic compound. The subsequent hydrolysis of the resulting iminium ion yields the desired aldehyde or ketone.[7][9]
Caption: Vilsmeier-Haack reaction and byproduct formation.
II. Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification process.
Q1: Why is my reaction mixture a thick, unmanageable slurry after adding it to water?
A: This is a frequent observation and is often due to the rapid precipitation of your product and/or inorganic phosphate salts upon quenching the reaction. The acidic nature of the quenched mixture can also contribute to this.
Expert Insight: The key is controlled quenching. Pouring the reaction mixture slowly into a vigorously stirred vessel of ice water helps to dissipate the heat of hydrolysis of POCl₃ and promotes the formation of a more manageable suspension.
Q2: I see an emulsion forming during my solvent extraction. How can I break it?
A: Emulsions are common, especially when residual DMF is present, as it can act as a surfactant.
Solution: Adding a saturated aqueous solution of sodium chloride (brine) can help break the emulsion. The increased ionic strength of the aqueous phase makes it more polar, forcing a cleaner separation from the organic layer.
Q3: After extraction and evaporation, my product is an oily residue that smells of DMF. How can I remove the residual DMF?
A: DMF has a high boiling point (153 °C) and forms azeotropes with many common solvents, making its complete removal by simple evaporation challenging.
Field-Proven Techniques:
-
Aqueous Washes: Thoroughly washing the organic layer with multiple portions of water is the most common method. A general rule of thumb is to use five 10 mL portions of water for every 5 mL of DMF.[4]
-
Lithium Chloride (LiCl) Wash: Washing the organic extract with a 5% aqueous LiCl solution can be particularly effective at removing trace amounts of DMF.
-
Azeotropic Removal: Adding a solvent like toluene or heptane and evaporating under reduced pressure can help to azeotropically remove DMF.[10]
Q4: What is the purpose of adding a base like sodium hydroxide or sodium acetate during the work-up?
A: The addition of a base serves two primary purposes:
-
Hydrolysis of the Iminium Intermediate: The hydrolysis of the iminium salt to the final aldehyde or ketone is facilitated under neutral to slightly basic conditions.[7]
-
Neutralization of Acids: The reaction work-up generates significant amounts of hydrochloric acid and phosphoric acid from the hydrolysis of POCl₃.[5][6] Neutralization is crucial to prevent acid-catalyzed side reactions and to allow for effective extraction of the product into an organic solvent. Using a buffer like sodium acetate in water can help maintain a stable pH.[11]
III. Troubleshooting Guide: Problem-Solution Scenarios
This section provides a more in-depth, systematic approach to tackling complex purification challenges.
Scenario 1: Low Yield of Desired Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete reaction | Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. | The Vilsmeier reagent is a relatively weak electrophile, and some substrates may require longer reaction times or elevated temperatures.[2] |
| Product loss during work-up | Ensure the pH of the aqueous phase is appropriately adjusted before extraction. If the product has acidic or basic functionality, it may remain in the aqueous layer if the pH is not optimal for its extraction. | The solubility of organic compounds can be highly pH-dependent. Adjusting the pH ensures the product is in its neutral form, maximizing its partitioning into the organic solvent. |
| Degradation of product | Perform the quench at low temperatures (e.g., in an ice bath) and avoid overly harsh pH conditions during work-up. | Some aromatic aldehydes can be sensitive to strongly acidic or basic conditions, leading to degradation or side reactions. |
Scenario 2: Persistent Impurities After Column Chromatography
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Co-elution of impurities | Modify the mobile phase of your chromatography. Adding a small amount of a polar solvent like methanol can sometimes improve the separation of polar impurities. | Changing the solvent polarity alters the interactions of the compounds with the stationary phase, which can resolve co-eluting species. |
| Product instability on silica gel | Consider using a different stationary phase, such as alumina, or switching to a non-chromatographic purification method like recrystallization or distillation if your product is suitable. | Silica gel is acidic and can cause degradation of sensitive compounds. Alumina is available in neutral, acidic, and basic forms, offering more flexibility. |
| Residual inorganic salts | Before concentrating the organic extracts, wash them thoroughly with water to remove any dissolved inorganic salts. | Inorganic salts are insoluble in most organic solvents and can precipitate out upon concentration, contaminating the final product. |
Experimental Protocols
Protocol 1: Standard Quenching and Extraction
-
Preparation: Prepare a beaker with crushed ice and water, ensuring it is large enough to accommodate the entire reaction volume with room for stirring.
-
Quenching: Slowly and carefully add the reaction mixture to the ice-water slurry with vigorous stirring.
-
Neutralization: While monitoring the pH, slowly add a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is between 7 and 8.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Removal of Stubborn DMF
-
Initial Extraction: Follow steps 1-4 of the Standard Quenching and Extraction protocol.
-
Extensive Washing: Combine the organic layers and wash with five to ten portions of water, using a volume of water equal to the volume of the organic layer for each wash.
-
LiCl Wash (Optional): If DMF persists (detectable by NMR or smell), wash the organic layer with a 5% aqueous LiCl solution two to three times.
-
Final Wash and Drying: Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Azeotropic Removal (If Necessary): If traces of DMF still remain, add toluene to the residue and evaporate under high vacuum.[10]
Caption: A typical post-Vilsmeier-Haack purification workflow.
IV. References
-
Name-Reaction.com. Vilsmeier-Haack reaction. Available at: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: DMF or DMSO. Available at: [Link]
-
Reddit. Removing DMF : r/chemistry. Available at: [Link]
-
ResearchGate. How can we remove DMF from a reaction mixture?. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
-
BioChromato. Novel way to remove DMSO and DMF. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
-
SciRP.org. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]
-
Organic Syntheses Procedure. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]
-
Reddit. Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
-
YouTube. Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde. Available at: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. Phosphoryl chloride. Available at: [Link]
-
ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Available at: [Link]
-
Sciencemadness Wiki. Phosphoryl chloride. Available at: [Link]
-
YouTube. Lab Tested DMF Removal Techniques from the Reaction Mixture!. Available at: [Link]
-
Google Patents. US3406013A - Process for the manufacture of a phosphorus oxychloride. Available at:
-
BYJU'S. Preparation of POCl3. Available at: [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
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- 4. Workup [chem.rochester.edu]
- 5. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 9. name-reaction.com [name-reaction.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Improving product isolation from aqueous workup in Vilsmeier-Haack reactions
Improving Product Isolation from Aqueous Workup in Vilsmeier-Haack Reactions
Welcome to the technical support guide for navigating one of the most common yet challenging aspects of the Vilsmeier-Haack reaction: the aqueous workup. As researchers and drug development professionals, we understand that synthesizing your target molecule is only half the battle; efficiently isolating it is paramount. This guide moves beyond simple procedural lists to explain the underlying chemical principles governing the workup, providing you with the knowledge to troubleshoot and optimize your product isolation effectively.
Section 1: The Core Challenge: Why the Workup Is a Reaction, Not Just a Wash
A frequent misconception is that the aqueous workup in a Vilsmeier-Haack reaction is merely a purification step. In reality, it is the final, crucial chemical transformation. The reaction between your electron-rich substrate and the Vilsmeier reagent does not directly yield the desired aldehyde. Instead, it forms a stable iminium salt intermediate.[1][2] This intermediate must be hydrolyzed by water to liberate the final carbonyl product.
This necessity for hydrolysis is the root of most isolation problems. The very medium required to complete the reaction—water—can also be the cause of poor yields due to product solubility, emulsion formation, or pH-related degradation.
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Decision tree for troubleshooting common workup issues.
Section 3: Optimized Workup Protocols
Based on field-proven insights, moving away from a simple water quench can significantly improve outcomes.
Protocol 1: The Controlled Buffered Quench
This method is superior for pH-sensitive substrates and helps prevent violent exothermic reactions and emulsion formation.
Objective: To neutralize the reaction mixture and hydrolyze the iminium salt in a controlled manner.
Methodology:
-
Prepare Quench Solution: In a separate, appropriately sized beaker or flask, prepare a 10-20% w/v aqueous solution of sodium acetate trihydrate. Cool this solution to 0 °C in an ice bath with vigorous overhead stirring.
-
Slow Addition: Using a dropping funnel, add the completed Vilsmeier-Haack reaction mixture dropwise to the cold, stirring sodium acetate solution. Monitor the temperature of the quench solution, ensuring it does not rise excessively. [3]3. Stir and Hydrolyze: After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., 3 x 50 mL ethyl acetate for a 10 mmol scale reaction).
-
Wash and Dry: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
| Workup Method | Key Feature | Best For... | Potential Issues |
| Standard Quench (Ice/Water) | Simple, traditional | Water-insoluble, robust products | Uncontrolled exotherm, emulsion, product loss |
| Buffered Quench (NaOAc) | Excellent pH and temperature control | pH-sensitive substrates, preventing emulsions | Requires an extra reagent, salt disposal |
| Biphasic Workup | In-situ extraction of the product | Products that precipitate upon quenching | Requires careful selection of immiscible solvents |
Section 4: Advanced FAQs
-
Q: How critical is the temperature during the quench?
-
A: Extremely critical. A major side reaction is the formation of colored, often greenish-blue, dyestuffs or intractable tars, which occurs if the mixture overheats during neutralization. [3]Maintaining a low temperature (0-10 °C) during the addition and neutralization steps is vital for a clean reaction and easier purification.
-
-
Q: Can I use a different base for neutralization, like NaOH or K₂CO₃?
-
A: Yes, but with caution. Strong bases like sodium hydroxide can cause localized high pH, which may degrade sensitive products or promote side reactions. Sodium carbonate and bicarbonate are generally safer choices as they provide a buffering effect. Always add the base slowly and with efficient stirring.
-
-
Q: My product is an amine-substituted aldehyde, and it seems completely stuck in the acidic aqueous layer. Why?
-
A: The amine functionality on your product will be protonated to form an ammonium salt in the highly acidic solution post-reaction. This salt is likely very water-soluble. You must carefully basify the solution to a pH above the pKa of the amine (typically pH 8-10) to deprotonate it back to the neutral, more organic-soluble form before extraction can be effective.
-
References
-
Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
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Name-Reaction.com. Vilsmeier-Haack reaction. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
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Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 35, p.32 (1955). [Link]
-
ChemTube 3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It offers a comparative analysis, grounded in spectroscopic principles, to elucidate the structural features of this important heterocyclic building block. We will dissect the influence of substituents on the pyrazole ring by comparing the target molecule with key structural analogs, providing a robust framework for spectral interpretation.
Introduction: The Significance of Substituted Pyrazoles
Substituted pyrazoles are a cornerstone of modern medicinal and agricultural chemistry, forming the core of numerous active pharmaceutical ingredients and agrochemicals.[1][2] Their prevalence is due to their versatile biological activities, which include antifungal, antibacterial, and anticancer properties.[3][4][5] The specific substitution pattern on the pyrazole ring is critical for modulating biological activity, making unambiguous structural characterization essential. This compound is a valuable synthetic intermediate, with the aldehyde group providing a reactive handle for further molecular elaboration, while the chloro and methyl groups fine-tune the electronic and steric properties of the molecule. NMR spectroscopy is the definitive tool for confirming the structure and purity of such compounds.
Predicted NMR Spectral Analysis of this compound
The molecular structure with standard numbering is presented below:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be simple, showing only three distinct singlet signals, as there are no adjacent protons to cause spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.95 | Singlet (s) | 1H | Aldehyde (-H CO) | Aldehyde protons are strongly deshielded by the anisotropic effect of the C=O bond and resonate significantly downfield. |
| ~3.90 | Singlet (s) | 3H | N1-CH ₃ | The methyl group on the N1 nitrogen is deshielded due to its attachment to the electronegative nitrogen atom within the aromatic pyrazole ring. |
| ~2.45 | Singlet (s) | 3H | C3-CH ₃ | The methyl group at the C3 position is generally less deshielded than the N-methyl group. Its chemical shift is influenced by the overall electron density of the ring. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show all six unique carbon signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~182.0 | C HO | The carbonyl carbon of an aldehyde is highly deshielded and appears far downfield. |
| ~151.0 | C 3 | C3 is attached to a methyl group and is part of the pyrazole ring. Its chemical shift is influenced by the N2 atom and the C4-chloro substituent. |
| ~140.0 | C 5 | C5 is significantly influenced by the attached electron-withdrawing aldehyde group and the adjacent electronegative N1 atom. |
| ~118.0 | C 4 | The C4 carbon is directly attached to the electronegative chlorine atom, which should cause a downfield shift (deshielding) compared to an unsubstituted C4. However, halogen "heavy atom" effects can sometimes be complex. |
| ~38.0 | N1-C H₃ | The N-methyl carbon is deshielded by the attached nitrogen. |
| ~13.5 | C3-C H₃ | The C-methyl carbon is a typical sp³-hybridized carbon and appears in the aliphatic region. |
Comparative NMR Analysis: Understanding Substituent Effects
The true power of NMR analysis lies in comparing related structures to understand the electronic and steric influence of each functional group.
Alternative 1: The Effect of the C4-Chloro Group
To isolate the impact of the chlorine atom, we compare our target molecule to its direct, non-halogenated analog: 1,3-dimethyl-1H-pyrazole-5-carbaldehyde .[9]
| Compound | C4-H (¹H δ) | C4 (¹³C δ) | C3 (¹³C δ) | C5 (¹³C δ) |
| 1,3-dimethyl-1H-pyrazole-5-carbaldehyde | ~6.5 ppm | ~110 ppm | ~152 ppm | ~138 ppm |
| This compound | (no H) | ~118 ppm | ~151 ppm | ~140 ppm |
Analysis:
-
¹³C Shift of C4: The most dramatic effect is at the site of substitution. Replacing the hydrogen at C4 with a chlorine atom causes a downfield shift of approximately 8 ppm for the C4 carbon. This is a direct result of the inductive electron-withdrawing effect of the electronegative chlorine atom, which deshields the C4 nucleus.[10]
-
¹³C Shifts of C3 and C5: The chlorine atom also exerts a smaller influence on the adjacent carbons. The chemical shifts of C3 and C5 are expected to shift slightly downfield (by 1-2 ppm) due to the inductive effect propagating through the ring.
Alternative 2: The Effect of Aldehyde Position
Positional isomerism provides another critical point of comparison. Let's analyze the differences between our target compound (a 5-carbaldehyde) and its isomer, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde .[11] Note that the standard numbering changes for this isomer; the chloro group is at C5 and the aldehyde at C4. For clarity, we will refer to the substituents' positions.
| Feature | Target (Aldehyde at C5) | Isomer (Aldehyde at C4) |
| Aldehyde ¹H (δ) | ~9.95 ppm | ~10.1 ppm |
| N1-CH₃ ¹H (δ) | ~3.90 ppm | ~3.80 ppm |
| C3-CH₃ ¹H (δ) | ~2.45 ppm | ~2.55 ppm |
| Carbonyl ¹³C (δ) | ~182.0 ppm | ~185.0 ppm |
| Chloro-substituted Carbon ¹³C (δ) | ~118.0 ppm (C4) | ~145.0 ppm (C5) |
Analysis:
-
Methyl Proton Shifts: In the 4-carbaldehyde isomer, the C3-CH₃ group is spatially closer to the deshielding aldehyde group, likely causing its signal to appear slightly further downfield. Conversely, the N1-CH₃ is now further away, resulting in a slight upfield shift compared to the 5-carbaldehyde.
-
Carbonyl Carbon Shift: The electronic environment around the aldehyde is different. In the 4-carbaldehyde, it is positioned between two carbon atoms of the ring, whereas in the 5-carbaldehyde, it is adjacent to the N1 nitrogen. This change in connectivity alters the electronic density and thus the ¹³C chemical shift.
-
Chloro-substituted Carbon Shift: The chemical shift of the carbon bearing the chlorine atom is drastically different. This is less about the aldehyde's position and more about the inherent difference between the C4 and C5 positions on a pyrazole ring. C5 is adjacent to a nitrogen atom, which significantly alters its baseline chemical shift compared to C4.
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocols
To ensure data integrity and reproducibility, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).[12][13] If solubility is an issue, DMSO-d₆ can be used as an alternative.
-
Sample Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube using a clean pipette.
-
Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for precise chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube securely and vortex or invert gently until the sample is fully dissolved, ensuring a homogenous solution.
NMR Data Acquisition
These parameters are typical for a 500 MHz spectrometer and may be adjusted based on the specific instrument.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if required.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220-240 ppm, centered around 110 ppm.
-
Acquisition Time: ~1.0 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans. The number of scans will depend on the sample concentration, as ¹³C is a low-abundance nucleus.
Conclusion
The NMR analysis of this compound is straightforward, characterized by three distinct singlets in the ¹H spectrum and six resolved signals in the ¹³C spectrum. A detailed interpretation, however, is greatly enriched by a comparative approach. By analyzing the spectral shifts relative to its non-chlorinated and isomeric analogs, we can precisely determine the electronic effects of the chloro and aldehyde substituents on the pyrazole ring. This guide provides the predictive data, comparative framework, and experimental protocols necessary for researchers to confidently identify this molecule and use its spectral signatures to validate synthetic outcomes and guide further research.
References
- Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry.
- Lopez, C., et al. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
-
Abella, L., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(12), 14388-14413. Available at: [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]
- Begtrup, M., et al. (1974). ¹³C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. Acta Chemica Scandinavica B, 28, 59-66.
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ScienceOpen. (n.d.). Supporting Information. Available at: [Link]
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Bunescu, A., et al. (2018). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry, 83(15), 8114-8123. Available at: [Link]
-
Reddy, B. R., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(118), 97585-97592. Available at: [Link]
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Alkorta, I., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 22(10), 1125-1131. Available at: [Link]
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Weiss, F. T., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(4), 2043-2049. Available at: [Link]
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Jabbar, A. H., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 324-332. Available at: [Link]
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Kumar, V., et al. (2013). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Connect Journals. Available at: [Link]
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Kumar, A., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2821-2830. Available at: [Link]
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Griffiths, L. (2002). Prediction of ¹H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. University of Liverpool Repository. Available at: [Link]
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Fun, H.-K., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. Available at: [Link]
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Kulkarni, S. K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. Available at: [Link]
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Wang, X., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388. Available at: [Link]
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A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a prominent feature in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.
The Enduring Importance of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] Their derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][3] This versatility has led to their incorporation into a variety of FDA-approved drugs, such as the anti-inflammatory agent celecoxib.[1][4] The continued interest in pyrazole-containing compounds fuels the need for efficient and sustainable synthetic methodologies.
Conventional Pyrazole Synthesis: The Knorr Reaction and Its Variations
A cornerstone of traditional pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, typically under acidic conditions.[4][5][6] Other conventional methods include the reaction of α,β-unsaturated carbonyl compounds with hydrazines.[7][8]
Mechanism of the Knorr Pyrazole Synthesis:
The reaction generally proceeds through the following steps:
-
Imine Formation: The reaction is initiated by an acid-catalyzed formation of an imine between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine.[4][6]
-
Intramolecular Attack: The second nitrogen atom of the hydrazine then attacks the other carbonyl group.[4][6]
-
Cyclization and Dehydration: This intramolecular attack leads to a cyclic intermediate which then undergoes dehydration to form the stable aromatic pyrazole ring.[9]
While reliable, conventional methods often suffer from several drawbacks:
-
Long Reaction Times: These reactions can require several hours of heating under reflux to reach completion.[10]
-
Moderate Yields: Yields can be variable and are often not quantitative.[10]
-
Energy Intensive: Prolonged heating requires significant energy input.[11]
-
Use of Hazardous Solvents: Many traditional protocols utilize volatile and potentially hazardous organic solvents.[1]
Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift in Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and "green" alternative to conventional heating.[11][12][13] This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture.[12][14]
Principles of Microwave Heating:
Unlike conventional heating, which relies on conduction and convection, microwave heating is based on two primary mechanisms:
-
Dipolar Polarization: Polar molecules in the reaction mixture align themselves with the rapidly oscillating electric field of the microwaves. The resulting friction generates heat.[13][15]
-
Ionic Conduction: If ions are present, they will migrate in the oscillating electric field, and the resulting collisions generate heat.[13][15]
This direct and uniform heating leads to several significant advantages:
-
Dramatically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes using microwave irradiation.[12][16]
-
Increased Yields and Purity: The rapid and uniform heating can minimize the formation of byproducts, leading to higher yields and cleaner reaction profiles.[15][16][17]
-
Energy Efficiency: By directly heating the reactants, microwave synthesis is more energy-efficient than conventional methods.[11][15]
-
Compatibility with Green Solvents: MAOS is often compatible with greener solvents like water and ethanol, reducing the environmental impact of the synthesis.[12][18]
Head-to-Head Comparison: Conventional Reflux vs. Microwave-Assisted Synthesis
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Reference |
| Reaction Time | 2 - 9 hours | 1 - 15 minutes | [19] |
| Yield | 72-90% | 70-98% | [16][19] |
| Temperature | 75°C - Reflux (~118°C) | 60°C - 150°C | [19] |
| Energy Source | Oil bath, heating mantle | Microwave irradiation |
Experimental Protocols
Conventional Reflux Synthesis of Phenyl-1H-pyrazoles[1]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of the appropriate aryl hydrazine and β-ketoester is dissolved in ethanol.
-
A catalytic amount of glacial acetic acid is added to the solution.
-
The reaction mixture is heated under reflux at 75°C for 2 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization.
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles[1][18]
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, combine the appropriate aryl hydrazine and β-ketoester in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.
-
After the reaction is complete, the vessel is cooled to a safe temperature.
-
The solvent is evaporated, and the product is purified as described in the conventional method.
Visualizing the Workflows
The following diagrams illustrate the general workflows for conventional and microwave-assisted pyrazole synthesis.
Caption: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
Making the Right Choice: A Decision Logic Diagram
The choice between conventional and microwave-assisted synthesis involves a trade-off between several key parameters. The following diagram illustrates these relationships.
Caption: Decision logic for choosing between conventional and microwave pyrazole synthesis.
Safety Considerations for Microwave Synthesis
While MAOS offers numerous advantages, it is crucial to be aware of the associated safety considerations.[20]
-
Pressure Build-up: Reactions in sealed vessels can lead to a significant increase in pressure. Modern microwave reactors are equipped with pressure monitoring and control systems to mitigate this risk.[17][20]
-
Localized Superheating: In viscous samples or solvent-free reactions, localized superheating can occur. Proper stirring is essential to ensure even temperature distribution.[20]
-
Exothermic Reactions: Highly exothermic reactions should be approached with caution, starting with small-scale experiments and low microwave power.[12]
-
Reagent Stability: The stability of reagents at elevated temperatures must be considered. Some compounds may decompose under microwave irradiation.[20]
Conclusion: A Greener and Faster Future for Pyrazole Synthesis
Microwave-assisted organic synthesis presents a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives.[1][3] The primary advantages of MAOS include drastically reduced reaction times and often higher product yields.[16] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[11][12][21] While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved yields offered by microwave synthesis make it an attractive option for researchers in drug discovery and development, where rapid lead optimization is crucial.[5] As the technology continues to advance and become more accessible, microwave-assisted synthesis is poised to become an indispensable tool in the modern synthetic chemist's arsenal.
References
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. Available from: [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]
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Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Ingenta Connect. Available from: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ResearchGate. Available from: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available from: [Link]
-
Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b)[5]. ResearchGate. Available from: [Link]
-
Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. JOCPR. Available from: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]
-
Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. PMC - NIH. Available from: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available from: [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. Available from: [Link]
-
Microwave-Assisted Green Synthesis of Spiroindolinopyranopyrazoles. ScholarWorks @ UTRGV. Available from: [Link]
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Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. PubMed Central. Available from: [Link]
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Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. Available from: [Link]
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Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available from: [Link]
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Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][4][12]triazines. MDPI. Available from: [Link]
-
Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and. Indian Academy of Sciences. Available from: [Link]
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High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Green Chemistry. Available from: [Link]
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A Comparative Guide to the Synthetic Routes of 4-Formylpyrazoles: Beyond the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
The 4-formylpyrazole moiety is a cornerstone in medicinal chemistry, serving as a versatile synthetic handle for the elaboration of complex molecular architectures with diverse biological activities. While the Vilsmeier-Haack reaction has long been the conventional method for the formylation of pyrazoles, a host of alternative synthetic strategies have emerged, offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. This guide provides an in-depth, objective comparison of these alternative routes, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal synthetic pathway for their specific needs.
The Classical Approach: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most established method for the formylation of electron-rich heterocyclic systems, including pyrazoles. The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][2]
Mechanism of Action:
The reaction proceeds via an electrophilic aromatic substitution. The pyrazole ring, being electron-rich, attacks the electrophilic carbon of the Vilsmeier reagent (a chloroiminium salt). Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired 4-formylpyrazole.
Caption: Key stages of the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole [3]
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 0.01 mol) dropwise to the cooled DMF with constant stirring.
-
Reaction: To this freshly prepared Vilsmeier reagent, add a solution of 1-phenyl-1H-pyrazole (1 mol) in dry DMF dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70 °C for 4 hours.
-
Work-up: Pour the cooled reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a dilute sodium hydroxide solution until a precipitate forms.
-
Allow the mixture to stand for 24 hours.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from ethyl acetate to afford 1-phenyl-1H-pyrazole-4-carbaldehyde.
Performance Characteristics:
| Feature | Vilsmeier-Haack Reaction |
| Yield | Generally good to excellent (often >80%)[4] |
| Substrate Scope | Broad, effective for electron-rich pyrazoles |
| Limitations | Sensitive to certain functional groups, harsh reagents (POCl₃)[1] |
| Reaction Conditions | 0 °C to elevated temperatures (e.g., 70-120 °C)[4][5] |
The Duff Reaction: A Milder Alternative
The Duff reaction provides a milder, albeit often less efficient, alternative to the Vilsmeier-Haack formylation, particularly for substrates sensitive to harsh acidic or oxidizing conditions.[6] This method utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol and boric acid.[6][7]
Mechanism of Action:
The reaction mechanism is complex but is understood to involve the generation of an electrophilic iminium species from the protonated HMTA. This electrophile then attacks the electron-rich pyrazole ring. A series of subsequent steps, including intramolecular redox and hydrolysis, lead to the formation of the aldehyde.[7]
Caption: Logical flow of the Duff formylation reaction.
Experimental Protocol: Duff Reaction on 1-Phenyl-1H-pyrazoles [8]
-
Reaction Setup: In a 100 mL round-bottom flask, combine the 1-phenyl-1H-pyrazole derivative (4.00 mmol), hexamethylenetetramine (6.00 mmol), and trifluoroacetic acid (5 mL).
-
Reaction Execution: Heat the mixture under reflux with stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture in an ice bath and neutralize with a 10% sodium bicarbonate solution.
-
Collect the resulting precipitate by vacuum filtration.
-
If necessary, purify the crude product by column chromatography on silica gel.
Performance Comparison: Vilsmeier-Haack vs. Duff Reaction
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction |
| Typical Yields | 70-95%[4] | 60-98% (substrate dependent)[8] |
| Reaction Temperature | 0-120 °C[4][5] | 100-160 °C (reflux)[6] |
| Reaction Time | 2-7 hours[4] | 6-12 hours[8] |
| Reagent Hazards | POCl₃ is highly corrosive and water-reactive[1] | HMTA is a potential sensitizer; strong acids used |
| Substrate Suitability | Electron-rich pyrazoles | Pyrazoles with both electron-donating and withdrawing groups[8] |
Organometallic Routes: Precision through Pre-functionalization
Organometallic approaches, primarily involving lithiation or Grignard reagent formation followed by quenching with a formylating agent like DMF, offer a highly regioselective method for the synthesis of 4-formylpyrazoles. These methods are particularly useful when the desired position of formylation is not the most electronically activated site.
Mechanism of Action:
This strategy involves a two-step process. First, the pyrazole is deprotonated at a specific position using a strong organometallic base (e.g., n-butyllithium) or undergoes a metal-halogen exchange to generate a nucleophilic organometallic intermediate. This intermediate then reacts with an electrophilic formylating agent, such as DMF, to form an adduct that, upon acidic workup, yields the 4-formylpyrazole.[9]
Caption: Organolithium-mediated formylation workflow.
Experimental Protocol: Lithiation-Formylation of a 4-Bromopyrazole Derivative
-
Reaction Setup: To a solution of the 4-bromopyrazole derivative in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Formylation: Add anhydrous DMF (1.5 equivalents) to the solution and stir for an additional 2 hours at -78 °C.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 4-formylpyrazole.
Performance Characteristics of Organometallic Routes:
| Feature | Organometallic Formylation |
| Yield | Moderate to good, highly dependent on substrate and conditions |
| Regioselectivity | Excellent, directed by the position of the metal |
| Substrate Scope | Requires a handle for metallation (e.g., halogen, acidic proton) |
| Limitations | Requires strictly anhydrous conditions and cryogenic temperatures |
Transition Metal-Catalyzed C-H Formylation: An Emerging Frontier
Direct C-H functionalization catalyzed by transition metals represents a modern and atom-economical approach to the synthesis of 4-formylpyrazoles.[10] Palladium and rhodium complexes are commonly employed to catalyze the formylation of C-H bonds, often with high regioselectivity directed by a coordinating group on the pyrazole substrate.[3][11]
Mechanism of Action:
The catalytic cycle typically involves the coordination of the transition metal to the pyrazole, followed by a C-H activation step to form a metallacyclic intermediate. This intermediate can then react with a formylating agent (e.g., CO/silane, formaldehyde derivatives) and undergo reductive elimination to afford the 4-formylpyrazole and regenerate the active catalyst.[11]
Experimental Protocol: Palladium-Catalyzed C-H Arylation (as an illustrative example of C-H activation) [11]
While a direct C-H formylation protocol is still an area of active research, the following arylation protocol illustrates the general principles of palladium-catalyzed C-H activation of pyrazoles.
-
Reaction Setup: In a sealed tube, combine the pyrazole substrate, aryl iodide, Pd(OAc)₂ (5-10 mol%), and silver(I) oxide in acetic acid.
-
Reaction Execution: Heat the mixture at 105-120 °C for the specified time.
-
Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Other Noteworthy Alternative Routes
-
Rieche Formylation: This method employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄).[6][8] It is suitable for electron-rich aromatic compounds.[8]
-
Multicomponent Reactions (MCRs): One-pot multicomponent strategies can provide rapid access to complex pyrazole structures, sometimes incorporating a formyl group or a precursor that can be readily converted to a formyl group.
-
Electrochemical and Photocatalytic Methods: These emerging technologies offer green and sustainable alternatives for formylation reactions, often proceeding under mild conditions.[12][13] For instance, visible-light-induced transformations of pyrazolo[1,2-a]pyrazolone substrates can yield functionalized pyrazoles.[12]
Conclusion: Selecting the Optimal Synthetic Route
The choice of the most appropriate synthetic route for the preparation of 4-formylpyrazoles is a multifactorial decision that hinges on the specific characteristics of the target molecule and the available laboratory resources.
-
The Vilsmeier-Haack reaction remains a robust and high-yielding method for many applications, particularly with electron-rich pyrazoles.
-
The Duff reaction offers a milder alternative for sensitive substrates, albeit often with longer reaction times and higher temperatures.
-
Organometallic routes provide unparalleled regiocontrol, which is crucial when specific isomers are required.
-
Transition metal-catalyzed C-H formylation is a rapidly evolving field that promises highly efficient and atom-economical syntheses.
By carefully considering the advantages and limitations of each method, as detailed in this guide, researchers can make informed decisions to streamline the synthesis of these vital heterocyclic building blocks, thereby accelerating the pace of drug discovery and development.
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The Chlorine Advantage: A Comparative Guide to the Biological Activity of Chloro-Substituted Pyrazoles
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. A particularly effective strategy for enhancing biological activity is the introduction of a chloro substituent onto the pyrazole ring. This guide provides a comprehensive comparison of the biological activities of chloro-substituted pyrazoles versus their non-chloro analogs, supported by experimental data and detailed protocols, to inform and guide future research and drug development endeavors.
The rationale behind chloro-substitution lies in the unique properties of the chlorine atom. Its moderate electronegativity and lipophilicity can significantly alter the electronic and steric profile of the parent molecule. This can lead to enhanced binding affinity to target proteins, improved membrane permeability, and altered metabolic stability, often culminating in a more potent biological response.[3]
A Comparative Analysis of Biological Activities
The impact of chloro-substitution on the biological activity of pyrazoles is evident across a spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and crop protection.
Anticancer Activity: Sharpening the Cytotoxic Edge
Numerous studies have demonstrated that the addition of a chloro group to a pyrazole derivative can significantly boost its anticancer efficacy.[4][5] For instance, structure-activity relationship (SAR) studies often reveal that chloro-substitution on phenyl rings attached to the pyrazole core leads to enhanced cytotoxicity against various cancer cell lines.[4][6] This enhancement can be attributed to improved interactions with key oncogenic targets like kinases (e.g., EGFR, CDK) and tubulin.[4]
Table 1: Comparison of Anticancer Activity of Chloro-Substituted vs. Non-Chloro Pyrazole Derivatives
| Compound Type | Non-Chloro Analog IC50 (µM) | Chloro-Substituted Analog IC50 (µM) | Cancer Cell Line | Target | Reference |
| Indole-Pyrazole Hybrid | >50 | 23.7 | HCT116 | CDK2 | [4] |
| Phenylpyrazole | 15.98 | 13.85 | HepG2 | EGFR, VEGFR-2 | [4] |
As the data suggests, the presence of a chloro group can lead to a marked improvement in the cytotoxic potential of pyrazole-based compounds.
Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway
Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[7] The introduction of chlorine atoms can further enhance this activity. For example, a series of 1,5-diphenyl pyrazoles were synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. The results indicated that compounds with chloro-substituents on the phenyl rings exhibited potent and selective COX-2 inhibition.[8]
Table 2: Comparison of Anti-inflammatory Activity of Chloro-Substituted vs. Non-Chloro Pyrazole Derivatives
| Compound Type | Non-Chloro Analog (% Inhibition of Edema) | Chloro-Substituted Analog (% Inhibition of Edema) | In Vivo Model | Reference |
| 1,3,4-Trisubstituted Pyrazole | 75.3 | 84.2 | Carrageenan-induced paw edema | [9] |
The chloro-substituted analog demonstrated superior anti-inflammatory effects in this preclinical model.
Antimicrobial Activity: A Broadened Spectrum of Efficacy
The antimicrobial potential of pyrazoles can also be significantly amplified by chloro-substitution. Studies have shown that chloro-derivatives of pyrazoles exhibit enhanced activity against a range of bacterial and fungal pathogens.[3][10] The lipophilic nature of the chlorine atom can facilitate the compound's passage through the microbial cell wall and membrane, leading to higher intracellular concentrations and greater efficacy.
Table 3: Comparison of Antimicrobial Activity of Chloro-Substituted vs. Non-Chloro Pyrazole Derivatives
| Compound Type | Non-Chloro Analog MIC (µg/mL) | Chloro-Substituted Analog MIC (µg/mL) | Microorganism | Reference |
| Pyrazole-Thiadiazine | >250 | 125 | Staphylococcus aureus | [11] |
| Pyrazole Derivative | >100 | 62.5 | Candida albicans | [11] |
These findings highlight the potential of chloro-substituted pyrazoles as a promising class of antimicrobial agents.
Insecticidal Activity: Potent Protection for Crops
In the realm of agrochemicals, chloro-substituted pyrazoles have emerged as powerful insecticides.[12][13] A notable example is Fipronil, a broad-spectrum phenylpyrazole insecticide. The presence of a 2,4-dichlorophenyl group is crucial for its potent activity.[14] Comparing the insecticidal activity of pyrazole derivatives reveals a significant enhancement upon chloro-substitution.
Table 4: Comparison of Insecticidal Activity of Chloro-Substituted vs. Non-Chloro Pyrazole Derivatives
| Compound Type | Non-Chloro Analog LC50 (mg/L) | Chloro-Substituted Analog LC50 (mg/L) | Insect Species | Reference |
| Pyrazole-5-carboxamide | >500 | 95 (at 200 mg/L) | Aphis craccivora (Bean Aphid) | [15] |
The chloro-substituted compound demonstrated significantly higher efficacy against this common agricultural pest.
Experimental Protocols and Methodologies
To ensure the scientific integrity of the comparative data presented, it is essential to understand the methodologies employed in these biological assays.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (chloro-substituted and non-chloro pyrazoles) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Protocol 2: Carrageenan-Induced Paw Edema Assay in Rats
This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds (chloro-substituted and non-chloro pyrazoles) and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizing the Path to Discovery
The following diagrams illustrate the general workflow for screening biological activity and a simplified representation of a signaling pathway that can be targeted by pyrazole derivatives.
Caption: General workflow for the discovery and optimization of biologically active pyrazole derivatives.
Caption: Simplified signaling pathway targeted by pyrazole-based kinase inhibitors.
Conclusion
The strategic incorporation of chlorine atoms into the pyrazole scaffold is a proven and effective method for enhancing a wide range of biological activities. The evidence presented in this guide, drawn from numerous experimental studies, consistently demonstrates that chloro-substituted pyrazoles often outperform their non-chloro counterparts in anticancer, anti-inflammatory, antimicrobial, and insecticidal applications. This "chlorine advantage" stems from the atom's ability to favorably modulate the physicochemical properties of the parent molecule, leading to improved potency and efficacy. For researchers and drug development professionals, the targeted synthesis and evaluation of chloro-substituted pyrazole derivatives represent a highly promising avenue for the discovery of novel and potent therapeutic and agrochemical agents.
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A Senior Application Scientist's Guide to the Definitive Structural Validation of Vilsmeier-Haack Reaction Products by X-ray Crystallography
For researchers, synthetic chemists, and professionals in drug development, the Vilsmeier-Haack (V-H) reaction is a cornerstone of synthetic chemistry, prized for its efficacy in formylating electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction, which proceeds through the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, is a gateway to a vast array of valuable intermediates and final products.[3][4] However, the very versatility of the V-H reaction can be a double-edged sword. Depending on the substrate and reaction conditions, it can yield complex molecular architectures through side reactions like cyclization, diformylation, or rearrangement, leading to potential structural ambiguities.[1][5]
In a field where absolute certainty of molecular structure is paramount for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR), ambiguity is not an option. While a suite of spectroscopic techniques like NMR and Mass Spectrometry are indispensable for initial characterization, they often provide data that is open to interpretation, particularly when dealing with complex isomers. This guide establishes the primacy of Single-Crystal X-ray Crystallography (SCXRD) as the unequivocal gold standard for the structural validation of Vilsmeier-Haack reaction products. We will explore the causality behind this choice, compare its performance against other common analytical methods, and provide field-proven protocols to guide you from a crude reaction mixture to a fully validated, publication-ready crystal structure.
The Vilsmeier-Haack Reaction: Navigating a Landscape of Structural Possibilities
The classical V-H reaction involves the electrophilic substitution of an activated aromatic ring with a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[3][4] The resulting iminium salt is then hydrolyzed to yield the corresponding aldehyde.
While this mechanism appears straightforward, its application to complex substrates can create significant analytical challenges. The regioselectivity of the formylation is not always predictable, and the reactive nature of the Vilsmeier reagent can initiate further transformations.[2] For instance, substrates with activated methyl or methylene groups can undergo formylation to yield β-chloro-α,β-unsaturated aldehydes or even more complex structures.[5] This potential for generating a mixture of regioisomers or entirely unexpected products necessitates an analytical technique that provides a direct and unambiguous view of the atomic arrangement.
Caption: The generalized mechanism of the Vilsmeier-Haack reaction.
Comparative Analysis: Choosing the Right Tool for Structural Elucidation
The structural elucidation of a novel compound is a puzzle solved by assembling pieces of data from various analytical techniques. However, not all techniques provide the same level of certainty. Here, we objectively compare SCXRD with other common methods in the context of V-H products.
| Technique | Strengths | Limitations for V-H Products | Verdict |
| Single-Crystal X-ray Crystallography (SCXRD) | Provides unambiguous 3D molecular structure, including connectivity, bond lengths/angles, absolute stereochemistry, and solid-state conformation.[6][7][8] | Requires a high-quality single crystal, which can be challenging and time-consuming to grow.[6][9] | Gold Standard: Provides definitive, irrefutable structural proof. |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Excellent for determining the connectivity of atoms and the local chemical environment in solution.[10][11] Crucial for initial characterization. | Can be ambiguous for complex regioisomers or diastereomers due to spectral overlap. Does not directly provide absolute stereochemistry. | Essential, but not Definitive: Powerful for initial analysis but may not resolve all structural questions. |
| Mass Spectrometry (MS) | Determines molecular weight and elemental formula (with HRMS), providing crucial confirmation of the product's identity.[12][13] Fragmentation patterns can offer structural clues. | Cannot distinguish between isomers as they have the same mass. Provides no information on 3D spatial arrangement or stereochemistry.[14] | Confirmatory: Vital for confirming molecular formula but insufficient for complete structure determination on its own. |
| Infrared (IR) Spectroscopy | Quickly identifies the presence of key functional groups (e.g., C=O stretch of the aldehyde).[15][16] | Provides very limited information on the overall molecular skeleton. Many possible V-H products will have similar IR spectra. | Supportive: Useful for a quick functional group check but offers minimal value for detailed structural validation. |
The causality for prioritizing SCXRD is clear: while other methods infer structure from indirect properties, crystallography provides a direct, high-resolution image of the molecule itself. This eliminates the guesswork and provides the authoritative grounding required for high-stakes projects.
The Crystallographic Workflow: A Self-Validating System
Achieving a crystal structure is a systematic process. Each step contains internal checks and balances, making the entire workflow a self-validating system that ensures the final structure is both accurate and reliable.
Caption: The iterative and self-validating workflow for SCXRD.
Field-Proven Experimental Protocols
Protocol 1: Growing High-Quality Single Crystals
The rate-limiting step in any crystallographic analysis is obtaining a suitable crystal.[6] The goal is to encourage molecules to pack slowly and orderly into a well-defined lattice. This requires a highly pure (>99%) sample and patience.
Causality: Rapid precipitation traps solvent and introduces defects into the crystal lattice, leading to poor diffraction quality. Slow, controlled crystal growth is essential for achieving the long-range order necessary to diffract X-rays effectively.
A. Slow Evaporation (Most Common Method)
-
Solvent Selection: Dissolve the purified V-H product in a minimal amount of a suitable solvent or solvent system in which it is moderately soluble. The ideal solvent should be relatively volatile. Common choices include dichloromethane, ethyl acetate, methanol, or mixtures like hexane/ethyl acetate.
-
Preparation: Place the solution in a small, clean vial.
-
Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few needle holes. This allows the solvent to evaporate very slowly over several days to weeks.
-
Observation: Place the vial in a vibration-free location and monitor for crystal growth.
B. Vapor Diffusion
-
Setup: Dissolve your compound in a small amount of a relatively non-volatile, good solvent (e.g., DMF, Toluene). Place this solution in a small, open inner vial.
-
Outer Chamber: Place the inner vial inside a larger, sealed outer jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane, ether).
-
Mechanism: The anti-solvent will slowly diffuse in the vapor phase into the inner vial. This gradually lowers the solubility of your compound in the inner vial's solution, inducing slow crystallization.
Protocol 2: The Single-Crystal X-ray Diffraction Experiment
This protocol outlines the general steps once a suitable crystal is obtained. The process is largely automated on modern diffractometers.
-
Crystal Selection and Mounting:
-
Under a microscope, select a crystal with sharp edges, smooth faces, and no visible cracks. Ideal dimensions are typically 0.1-0.3 mm in each direction.
-
Carefully pick up the crystal using a cryo-loop and mount it on a goniometer head. The crystal is typically flash-cooled in a stream of cold nitrogen gas (~100 K) to protect it from radiation damage and improve data quality.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[19]
-
An initial molecular model is built into the electron density map.
-
This model is then refined against the experimental data using least-squares algorithms. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
-
Structure Validation (The Trustworthiness Pillar):
-
The final refined model is subjected to validation using software like PLATON or the IUCr's checkCIF service.[20]
-
This software generates a report with ALERTS that flag potential issues such as inconsistencies, unusual geometric parameters, or missed symmetry.
-
Key Validation Metrics:
-
R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. Values below 5% (0.05) are considered excellent for publication.
-
wR2 factor: A weighted R-factor based on intensities.
-
Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good model and appropriate data weighting.
-
-
A structure is considered fully validated only when all significant ALERTS have been addressed and the refinement metrics are within acceptable ranges. This rigorous, peer-reviewed standard ensures the trustworthiness of the result.[20]
-
Conclusion: The Unquestionable Authority of Crystallography
In the development of novel chemical entities, particularly those originating from powerful and sometimes unpredictable reactions like the Vilsmeier-Haack, structural certainty is the bedrock of progress. While a multi-technique spectroscopic approach is essential for routine analysis, it is single-crystal X-ray crystallography that provides the final, authoritative word. It transforms ambiguity into certainty, providing a precise and unambiguous three-dimensional map of the molecule. For researchers, scientists, and drug development professionals, embracing crystallography is not merely about generating supplementary data; it is about upholding the highest standards of scientific integrity and ensuring that foundational structural knowledge is beyond reproach.
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A Senior Application Scientist's Guide to the Formylation of Pyrazoles: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto a pyrazole ring is a critical transformation in medicinal chemistry and materials science. The resulting pyrazole-4-carbaldehydes are versatile intermediates, serving as pivotal building blocks for a diverse array of biologically active molecules and functional materials. The choice of formylating agent is paramount, directly impacting reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth comparative analysis of the most common formylating agents for pyrazoles, offering experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategy.
The Strategic Importance of Pyrazole Formylation
The pyrazole nucleus is a privileged scaffold in drug discovery, with formylated derivatives being particularly valuable. The aldehyde functionality at the C4 position acts as a versatile chemical handle for a variety of subsequent transformations, including but not limited to, reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the synthesis of various heterocyclic systems. Understanding the nuances of different formylation methods is therefore essential for any researcher working with this important class of heterocycles.
The Pyrazole Ring: A Look at its Reactivity
The pyrazole ring is an electron-rich aromatic system. Due to the influence of the two nitrogen atoms, the electron density is highest at the C4 position, making it the most susceptible site for electrophilic attack.[1][2][3] Consequently, most formylation reactions on unsubstituted or N-substituted pyrazoles occur regioselectively at this position.
A Head-to-Head Comparison of Formylating Agents
This guide will focus on a comparative study of four key formylating methodologies:
-
The Vilsmeier-Haack Reaction
-
The Duff Reaction
-
The Rieche Formylation
-
Formylation with Triethyl Orthoformate
Data Presentation: A Comparative Overview
| Method | Reagents | Typical Conditions | Yields for Pyrazoles | Substrate Scope | Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to reflux, 1-24h | Good to Excellent (up to 90%+)[4][5] | Broad, tolerates various functional groups.[6] | High yields, reliable, versatile. | Harsh reagents (POCl₃), can be sensitive to moisture. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, glycerol/boric acid) | High temperatures (100-160 °C), long reaction times (12h+) | Moderate[7] | Electron-rich pyrazoles.[7] | Milder than V-H for certain substrates, safer reagents. | Lower yields, longer reaction times, limited to activated substrates.[7] |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄) | 0 °C to RT, 1-2h | Moderate to Good (General for aromatics)[6][8] | Electron-rich aromatics.[9][10] | Mild conditions, good for ortho-formylation of phenols. | Dichloromethyl methyl ether is a potential carcinogen, requires strict anhydrous conditions. |
| Triethyl Orthoformate | Triethyl orthoformate, Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | 0 °C to reflux, variable times | Moderate to Good (General for aromatics)[11] | Activated aromatic systems. | Milder than V-H, avoids harsh reagents. | Can require strong Lewis acids, limited data on pyrazoles. |
In-Depth Analysis of Formylation Methods
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack (V-H) reaction is arguably the most widely employed method for the formylation of pyrazoles due to its high efficiency and broad applicability.[6] The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).
Mechanism of Action:
The mechanism of the Vilsmeier-Haack reaction proceeds in three key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring attacks the Vilsmeier reagent, leading to the formation of a cationic intermediate.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium intermediate to yield the desired pyrazole-4-carbaldehyde.
Key stages of the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes, during which the viscous, white Vilsmeier reagent will form.
-
Formylation Reaction: Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-phenyl-1H-pyrazole-4-carbaldehyde.
The Duff Reaction: A Milder Alternative
The Duff reaction offers a viable alternative to the Vilsmeier-Haack reaction, particularly for substrates that are sensitive to the harsh conditions of the V-H reaction.[7] This method employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.
Mechanism of Action:
The mechanism of the Duff reaction is more complex and less definitively established than the Vilsmeier-Haack reaction. It is generally accepted to proceed through the following steps:
-
Formation of an Iminium Ion: In the acidic medium, HMTA is protonated and subsequently decomposes to generate an electrophilic iminium ion.
-
Electrophilic Aromatic Substitution: The pyrazole ring attacks the iminium ion.
-
Hydrolysis: The resulting aminomethylated pyrazole is then hydrolyzed during the aqueous workup to yield the aldehyde.
Logical flow of the Duff formylation reaction.
Experimental Protocol: Duff Formylation of a Substituted Pyrazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 2-3 equivalents), and glycerol/boric acid or trifluoroacetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 100-160 °C) and maintain this temperature for an extended period (often 12 hours or more). Monitor the reaction progress by TLC.
-
Work-up and Hydrolysis: After completion, cool the reaction mixture and add an aqueous acid solution (e.g., 2M HCl). Heat the mixture to hydrolyze the intermediate.
-
Extraction and Purification: Cool the mixture, neutralize with a base (e.g., NaOH or NaHCO₃), and extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
The Rieche Formylation: A Lewis Acid-Mediated Approach
The Rieche formylation is a less common but effective method for the formylation of electron-rich aromatic compounds, including heterocycles.[9][10] It utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).
Mechanism of Action:
The Rieche formylation is a variant of the Friedel-Crafts acylation.
-
Formation of the Electrophile: The Lewis acid (e.g., TiCl₄) coordinates with the dichloromethyl methyl ether, generating a highly electrophilic dichloromethyl cation.
-
Electrophilic Aromatic Substitution: The pyrazole C4 position attacks this electrophile.
-
Hydrolysis: The resulting dichloromethyl-substituted pyrazole is then hydrolyzed during workup to give the aldehyde.
Key stages of the Rieche formylation.
Experimental Protocol: Rieche Formylation of an N-Substituted Pyrazole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the N-substituted pyrazole (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Lewis Acid: Cool the solution to 0 °C and add titanium tetrachloride (TiCl₄, 1.1-2.2 equivalents) dropwise. Stir the mixture for 15-30 minutes at 0 °C.
-
Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and 1M HCl.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Formylation with Triethyl Orthoformate: A Milder Lewis Acid-Catalyzed Route
Formylation using triethyl orthoformate in the presence of a Lewis acid offers another milder alternative to the Vilsmeier-Haack reaction.[11] This method is particularly useful for activated aromatic systems.
Mechanism of Action:
-
Electrophile Formation: Triethyl orthoformate reacts with a Lewis acid (e.g., AlCl₃ or BF₃·OEt₂) to generate a diethoxycarbenium ion, which serves as the electrophile.
-
Electrophilic Aromatic Substitution: The pyrazole attacks the diethoxycarbenium ion.
-
Hydrolysis: The resulting acetal is hydrolyzed upon aqueous workup to yield the aldehyde.
Mechanism of formylation with triethyl orthoformate.
Experimental Protocol: Formylation of an N-Substituted Pyrazole with Triethyl Orthoformate
-
Reaction Setup: To a solution of the N-substituted pyrazole (1 equivalent) in an anhydrous solvent such as dichloromethane at 0 °C under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise.
-
Addition of Formylating Agent: Add triethyl orthoformate (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by carefully adding it to a mixture of ice and dilute HCl.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion and Recommendations
The Vilsmeier-Haack reaction remains the gold standard for the formylation of a wide range of pyrazoles, consistently providing high yields and demonstrating broad functional group tolerance. For substrates that are sensitive to the harsh reagents of the V-H reaction, the Duff reaction presents a viable, albeit less efficient, alternative. The Rieche formylation and formylation with triethyl orthoformate are valuable additions to the synthetic chemist's toolbox, offering milder conditions, though their application to pyrazoles is less documented. The choice of the optimal formylating agent will ultimately depend on the specific pyrazole substrate, the desired scale of the reaction, and the available laboratory resources. This guide provides the foundational knowledge and practical protocols to make an informed decision for the successful synthesis of pyrazole-4-carbaldehydes.
References
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
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Wikipedia. (2025, August 26). Rieche formylation. [Link]
-
SynArchive. (n.d.). Rieche Formylation. [Link]
-
ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic positions...[Link]
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MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Substituted Pyrazole Synthesis: Knorr vs. Vilsmeier-Haack
Introduction: The Privileged Pyrazole Scaffold
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are cornerstones of modern medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties allow them to act as versatile pharmacophores, found in a vast array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-obesity agents, and anti-cancer therapies.[2] The ability to precisely control the substitution pattern on the pyrazole ring is paramount for modulating biological activity and optimizing physicochemical properties.
Among the myriad of synthetic routes, the Knorr pyrazole synthesis and the Vilsmeier-Haack reaction represent two powerful, yet fundamentally different, strategies for constructing the pyrazole core. The Knorr synthesis is a classic cyclocondensation reaction, building the ring from acyclic precursors.[3][4] In contrast, the Vilsmeier-Haack reaction, while famously known for formylation, can also be employed to construct the pyrazole ring from a pre-formed hydrazone, installing a valuable carbaldehyde handle in the process.[5][6]
This guide provides an in-depth, comparative analysis of these two methodologies. We will dissect their reaction mechanisms, explore their synthetic scope and limitations, and present detailed experimental protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their target substituted pyrazoles.
Part 1: The Knorr Pyrazole Synthesis - A Timeless Classic
First reported by Ludwig Knorr in 1883, this synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Its enduring popularity stems from its simplicity, high yields, and the ready availability of starting materials.[7]
Reaction Mechanism
The reaction is typically acid-catalyzed and proceeds through a well-established pathway.[8] The mechanism involves an initial condensation between the hydrazine and one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.
Caption: General mechanism of the Knorr pyrazole synthesis.
Regioselectivity: The Critical Challenge
A significant consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[9] This outcome is governed by a delicate interplay of factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons. Electron-withdrawing groups can activate an adjacent carbonyl, making it more susceptible to attack.
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can direct the attack to the less sterically hindered carbonyl center.
-
Reaction Conditions: pH is a crucial determinant. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, often reversing the selectivity observed under neutral or basic conditions.
Recent studies using transient flow methodology have revealed that the kinetics are more complex than previously assumed, involving autocatalytic pathways that can also influence the final regioisomeric ratio.[9][10]
Part 2: The Vilsmeier-Haack Approach - Synthesis and Functionalization in One Pot
The Vilsmeier-Haack (V-H) reaction is a powerful method to introduce a formyl group (-CHO) onto an electron-rich ring.[11] However, its utility extends beyond simple functionalization. By starting with a hydrazone, the V-H conditions can facilitate a cyclization and formylation sequence to yield 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[1][5][12] This provides a direct route to pyrazoles bearing a synthetically versatile aldehyde group, a key intermediate for further elaboration.[1]
Reaction Mechanism
This process involves two key stages. First, the Vilsmeier reagent, a chloroiminium salt, is formed in situ from the reaction of a substituted formamide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[11] This reagent is a moderately strong electrophile. The hydrazone then reacts with the Vilsmeier reagent, leading to cyclization and subsequent elimination to form the aromatic pyrazole ring, typically with a formyl group at the C4 position.[6][12]
Caption: Mechanism of pyrazole synthesis via the Vilsmeier-Haack reaction.
Scope and Advantages
The primary advantage of this method is the direct installation of a C4-formyl group, which is a gateway to a wide range of other functionalities. The reaction conditions are generally mild, although the reagents require careful handling. The starting hydrazones are readily prepared from the condensation of ketones with hydrazines.[13] This method is particularly effective for synthesizing 1,3,4-trisubstituted pyrazoles.[5][13]
Part 3: Head-to-Head Comparison
The choice between the Knorr and Vilsmeier-Haack methodologies depends critically on the desired substitution pattern of the target pyrazole and the available starting materials.
| Feature | Knorr Pyrazole Synthesis | Vilsmeier-Haack Pyrazole Synthesis |
| Starting Materials | 1,3-Dicarbonyl compounds & Hydrazines. | Hydrazones (from ketones & hydrazines).[12][13] |
| Key Reagents | Typically acid-catalyzed (e.g., acetic acid) or conducted thermally. | Phosphorus oxychloride (POCl₃) & DMF.[11] |
| Primary Product | Substituted pyrazoles or pyrazolones.[7] | 4-Formyl substituted pyrazoles.[5][6] |
| Regiocontrol | Can be challenging; often yields mixtures of regioisomers with unsymmetrical dicarbonyls. | Generally excellent regioselectivity, affording the 4-formyl product.[5] |
| Key Advantage | High versatility, simple, often high-yielding for a wide range of substitution patterns.[7] | Direct synthesis of 4-formylpyrazoles, providing a handle for further functionalization.[1] |
| Key Limitation | Regioselectivity issues can complicate purification and lower the yield of the desired isomer.[9] | Requires handling of hazardous reagents (POCl₃); scope can be limited by hydrazone stability. |
| Conditions | Often refluxing in a protic solvent like ethanol or acetic acid.[14] | Anhydrous conditions, typically at 0°C to reflux. |
Part 4: Field-Proven Experimental Protocols
The following protocols are provided as robust starting points and may require optimization for specific substrates.
Protocol 1: Knorr Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol details the solvent-free synthesis of Edaravone, a neuroprotective drug, from ethyl acetoacetate and phenylhydrazine.[14]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Causality Note: This addition is exothermic, and slow addition is necessary to control the initial reaction rate.[14]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[14] The mixture will become a heavy syrup.
-
Isolation: Remove from heat and cool the resulting syrup in an ice-water bath.[14]
-
Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously with a glass rod to induce crystallization of the crude product.[14] Causality Note: Diethyl ether acts as an anti-solvent, causing the more polar product to precipitate.
-
Purification: Collect the crude solid by vacuum filtration. Recrystallize the product from a minimal amount of hot ethanol to yield pure 3-methyl-1-phenyl-5-pyrazolone.[14]
Protocol 2: Vilsmeier-Haack Synthesis of a 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde
This protocol is a general guideline for the synthesis of a 4-formylpyrazole from a ketone hydrazone.[15]
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This entire procedure must be conducted in a well-ventilated fume hood under anhydrous conditions, wearing appropriate personal protective equipment (PPE).
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Substituted Hydrazone (e.g., from acetophenone and phenylhydrazine)
-
Dichloromethane (DCM), anhydrous
-
Ice, Saturated sodium bicarbonate solution
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place anhydrous DMF (3-6 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2-4 equivalents) dropwise to the stirred DMF. Causality Note: This exothermic reaction must be cooled to prevent decomposition of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the hydrazone substrate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 60-70 °C) for 4-7 hours.[6][13]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). To prepare a TLC sample, carefully quench a small aliquot of the reaction mixture with saturated sodium bicarbonate solution and extract with an organic solvent.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice portion-wise to hydrolyze the intermediate and destroy excess reagent. Causality Note: This quenching step is highly exothermic and must be performed with extreme caution.
-
Neutralization & Extraction: Neutralize the acidic mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Extract the product with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion
Both the Knorr synthesis and the Vilsmeier-Haack approach offer powerful and reliable entries into the world of substituted pyrazoles. The Knorr synthesis is a highly versatile and straightforward method for accessing a wide diversity of pyrazole structures, with the primary challenge being the control of regioselectivity. The Vilsmeier-Haack reaction, when applied to hydrazones, provides a regiochemically defined route to 4-formylpyrazoles, which are invaluable building blocks for further synthetic transformations. A thorough understanding of the mechanisms, scope, and practical considerations of each method allows the modern synthetic chemist to make an informed and strategic choice, paving the way for the efficient and targeted synthesis of novel pyrazole-containing molecules.
References
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Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Retrieved January 20, 2026, from [Link]
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Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved January 20, 2026, from [Link]
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Knorr Pyrazole Synthesis of Edaravone. (2020). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 20, 2026, from [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. Retrieved January 20, 2026, from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2019). Slideshare. Retrieved January 20, 2026, from [Link]
-
Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved January 20, 2026, from [Link]
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Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved January 20, 2026, from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved January 20, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved January 20, 2026, from [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Retrieved January 20, 2026, from [Link]
-
Godfrey, A. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Retrieved January 20, 2026, from [Link]
-
Knorr Pyrazole Synthesis of Edaravone (Supporting Information). (2020). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Gommermann, N., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Retrieved January 20, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Kumari, S., et al. (2018). Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Urbonas, D., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Retrieved January 20, 2026, from [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Retrieved January 20, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Academia.edu. Retrieved January 20, 2026, from [Link]
-
Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Re-evaluation of the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PMC. Retrieved January 20, 2026, from [Link]
-
The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Springer. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] We will explore a robust HPLC method, compare it with an alternative Gas Chromatography (GC) approach, and provide the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy protocol.
Introduction to this compound and the Imperative of Purity
This compound (MW: 158.59 g/mol ) is a heterocyclic aldehyde featuring a pyrazole core.[1][2][3] Its synthesis, commonly involving reagents like phosphorus oxychloride and dimethylformamide, can introduce a range of impurities.[4][5] These may include unreacted starting materials, isomers, or by-products from side reactions. The presence of such impurities can significantly impact the yield, safety, and efficacy of the final product. Therefore, a precise and reliable analytical method for purity determination is not just a procedural formality but a critical necessity.
The Primary Analytical Approach: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the analysis of moderately polar, non-volatile organic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase.
Rationale for Method Selection
The choice of RP-HPLC is underpinned by several key advantages:
-
Specificity: The ability to resolve the main compound from closely related impurities.[6]
-
Sensitivity: UV detection provides excellent sensitivity for aromatic compounds containing a chromophore.
-
Versatility: The mobile phase composition can be easily modified to optimize separation.
-
Robustness: Well-established and transferable between different laboratories and HPLC systems.[7]
Detailed Experimental Protocol for HPLC Analysis
This protocol is designed to be a self-validating system, adhering to principles outlined in the International Conference on Harmonisation (ICH) guidelines and United States Pharmacopeia (USP).[7][8]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 80 12.0 80 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of 1 mg/mL.
-
Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Causality Behind Experimental Choices
-
C18 Column: The nonpolar C18 stationary phase provides excellent retention and separation for the moderately polar pyrazole derivative.
-
Acidified Mobile Phase: The addition of 0.1% formic acid helps to protonate any acidic functional groups, leading to sharper peaks and improved reproducibility.
-
Gradient Elution: A gradient from 30% to 80% Acetonitrile allows for the effective elution of both more polar and less polar impurities, providing a comprehensive impurity profile within a reasonable runtime.
-
UV Detection at 254 nm: This wavelength is commonly used for aromatic compounds and is likely to provide good sensitivity for the pyrazole ring system.
A Comparative Alternative: Gas Chromatography (GC)
For compounds with sufficient volatility and thermal stability, Gas Chromatography with a Flame Ionization Detector (GC-FID) presents a viable alternative to HPLC.
Rationale for Considering GC
-
High Efficiency: Capillary GC columns offer very high separation efficiency.
-
Sensitivity to Volatile Impurities: GC is particularly well-suited for detecting volatile organic impurities that may be present from the synthesis, such as residual solvents.
-
FID Detector: The Flame Ionization Detector provides a near-universal response for organic compounds, which can be advantageous for quantifying unknown impurities without requiring their specific response factors.
Detailed Experimental Protocol for GC Analysis
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of Ethyl Acetate to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC will depend on the specific requirements of the analysis and the nature of the expected impurities.
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Potential Impurities Detected | Non-volatile synthesis by-products, starting materials, and degradation products. | Volatile starting materials, residual solvents, and volatile by-products. |
| Advantages | High specificity, versatility in mobile phase composition, non-destructive. | High separation efficiency, sensitivity to volatile compounds, universal FID response. |
| Disadvantages | Lower efficiency than capillary GC, higher solvent consumption. | Requires analyte to be volatile and thermally stable, potential for sample degradation at high temperatures. |
Data Presentation and Interpretation
The purity of this compound is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Hypothetical Purity Data from HPLC and GC Analysis
| Analytical Method | Main Peak Retention Time | Main Peak Area % | Number of Impurities Detected |
| HPLC | 8.5 min | 99.5% | 4 |
| GC | 12.2 min | 99.2% | 6 (including 2 residual solvents) |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for reproducible results.
Caption: Workflow for HPLC Purity Assessment.
Caption: Decision Tree for Analytical Method Selection.
Conclusion and Recommendations
For routine quality control and purity assessment of this compound, the developed RP-HPLC method is highly recommended due to its specificity for non-volatile impurities and its robustness. The method is stability-indicating and can be readily validated according to regulatory guidelines.
The GC method serves as an excellent complementary technique , particularly for the quantification of residual solvents and other volatile impurities that may not be detected by HPLC. For comprehensive characterization of a new batch or during process development, employing both HPLC and GC will provide the most complete picture of the sample's purity profile.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Available at: [Link][7]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link][6]
-
Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. Available at: [Link][9]
-
<1225> VALIDATION OF COMPENDIAL METHODS. General Chapters, USP. Available at: [Link][8]
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link][1]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Journal of Saudi Chemical Society. Available at: [Link]
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link][2]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Pyrazole-4-carbaldehyde and Pyrazole-5-carbaldehyde Isomers
Introduction
In the landscape of heterocyclic chemistry, pyrazoles represent a cornerstone scaffold, pivotal in the development of pharmaceuticals, agrochemicals, and materials science. The constitutional isomerism of substituted pyrazoles often imparts distinct physicochemical and biological properties, making their unambiguous identification a critical step in research and development. This guide provides an in-depth spectroscopic comparison of two common building blocks: pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde.
The seemingly subtle shift of the carbaldehyde group from the C4 to the C5 position on the pyrazole ring induces significant changes in the electronic environment and, consequently, the spectroscopic signatures of these molecules. Understanding these differences is paramount for researchers to unequivocally identify their synthesized compounds, follow reaction progress, and elucidate structure-activity relationships. This guide will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a clear and objective comparison, supported by experimental data and established spectroscopic principles.
Molecular Structures and Electronic Considerations
The isomeric placement of the electron-withdrawing aldehyde group profoundly influences the electron density distribution within the pyrazole ring.
Figure 1: Molecular structures of pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde.
In pyrazole-4-carbaldehyde, the aldehyde is positioned symmetrically with respect to the two nitrogen atoms. In contrast, the aldehyde at the C5 position in pyrazole-5-carbaldehyde is adjacent to the N1 nitrogen, leading to more pronounced inductive and resonance effects on the neighboring atoms. These electronic differences are the fundamental basis for the distinct spectroscopic characteristics discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling constants (J) of the pyrazole ring protons and carbons are highly sensitive to the position of the aldehyde substituent.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are expected to show distinct patterns for the aromatic protons. Due to tautomerism, the protons on the nitrogen can exchange, which can sometimes lead to broadened signals.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental for Analogs)
| Proton | Pyrazole-4-carbaldehyde (Predicted δ, ppm) | Pyrazole-5-carbaldehyde (Predicted δ, ppm) | Key Differentiators |
| Aldehyde (-CHO) | 9.8 - 10.1 | 9.7 - 9.9 | The aldehyde proton in the 4-isomer is typically more deshielded. |
| Pyrazole H-3 | 8.0 - 8.2 | 7.6 - 7.8 | The H-3 proton in the 4-isomer is significantly downfield. |
| Pyrazole H-5 | 8.0 - 8.2 | - | The 5-position is substituted in the 5-carbaldehyde. |
| Pyrazole H-4 | - | 6.6 - 6.8 | The H-4 proton in the 5-isomer is a doublet coupled to H-3. |
| NH | Broad, variable | Broad, variable | Often a broad singlet, position is concentration and solvent dependent. |
Note: The predicted values are based on analogous structures and established NMR principles. Experimental values may vary depending on the solvent and substituents.
For pyrazole-4-carbaldehyde , the two pyrazole protons (H-3 and H-5) are chemically equivalent due to rapid tautomerization, resulting in a single, sharp singlet in the downfield region (around 8.0-8.2 ppm). The aldehyde proton also appears as a singlet, typically further downfield (around 9.8-10.1 ppm).
In contrast, for pyrazole-5-carbaldehyde , the two pyrazole protons are non-equivalent. The H-3 proton would appear as a doublet, coupled to the H-4 proton. The H-4 proton would also be a doublet. The aldehyde proton at C5 is expected to be slightly more shielded compared to the C4 isomer.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further definitive evidence for the isomeric identity. The chemical shifts of the pyrazole ring carbons are directly influenced by the electron-withdrawing nature of the aldehyde group.
Table 2: Comparative ¹³C NMR Data (Predicted and Experimental for Analogs)
| Carbon | Pyrazole-4-carbaldehyde (Predicted δ, ppm) | Pyrazole-5-carbaldehyde (Predicted δ, ppm) | Key Differentiators |
| Aldehyde (C=O) | 185 - 190 | 180 - 185 | The carbonyl carbon in the 4-isomer is generally more deshielded. |
| Pyrazole C-4 | 115 - 120 | 110 - 115 | The C-4 carbon in the 5-isomer is significantly more shielded. |
| Pyrazole C-3 | 138 - 142 | 145 - 150 | The C-3 carbon in the 5-isomer is more deshielded due to proximity to the aldehyde. |
| Pyrazole C-5 | 138 - 142 | 130 - 135 | The C-5 carbon in the 4-isomer is equivalent to C-3. |
In pyrazole-4-carbaldehyde , the C3 and C5 carbons are equivalent and appear as a single resonance. The C4 carbon, directly attached to the aldehyde, is significantly shielded. For pyrazole-5-carbaldehyde , all three pyrazole carbons are distinct. The C5 carbon, bearing the aldehyde, and the adjacent C4 carbon will show characteristic chemical shifts that are different from the symmetrical pattern of the 4-isomer.
Figure 2: General workflow for NMR-based isomer differentiation.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational bands for comparison are the C=O stretch of the aldehyde and the C=C and C=N stretching vibrations of the pyrazole ring.
Table 3: Comparative IR Spectroscopic Data (Typical Wavenumbers, cm⁻¹)
| Vibrational Mode | Pyrazole-4-carbaldehyde | Pyrazole-5-carbaldehyde | Key Differentiators |
| N-H Stretch | 3100 - 3300 (broad) | 3100 - 3300 (broad) | Generally broad due to hydrogen bonding; not a primary differentiator. |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | Not a significant differentiator. |
| C=O Stretch (Aldehyde) | 1680 - 1700 | 1670 - 1690 | The C=O stretch in the 4-isomer may appear at a slightly higher wavenumber. |
| C=N & C=C Stretch (Ring) | 1500 - 1600 | 1500 - 1600 | The pattern of these bands can differ, providing a fingerprint for each isomer. |
The most diagnostic feature in the IR spectrum is the carbonyl (C=O) stretching frequency. For pyrazole-4-carbaldehyde , this band is typically observed in the range of 1680-1700 cm⁻¹. For pyrazole-5-carbaldehyde , the conjugation with the pyrazole ring is different, which may lead to a slight shift in the C=O stretching frequency, often to a slightly lower wavenumber. The fingerprint region (below 1500 cm⁻¹) will also show distinct patterns of bands for each isomer due to the different symmetry and vibrational modes of the substituted pyrazole ring.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular formula (C₄H₄N₂O) and therefore the same nominal molecular weight (96.09 g/mol ).[1] The differentiation lies in their fragmentation patterns upon ionization.
For both isomers, the molecular ion peak (M⁺) is expected to be prominent. The primary fragmentation pathway for aldehydes is the loss of the formyl radical (•CHO) or a hydrogen radical (•H) from the aldehyde group.
-
Loss of •H (M-1): This is a common fragmentation for aldehydes, leading to a stable acylium ion.
-
Loss of •CHO (M-29): This fragmentation results in the pyrazolyl cation.
The relative intensities of these fragment ions may differ between the two isomers due to the different stabilities of the resulting cationic fragments. For pyrazole-5-carbaldehyde , the proximity of the nitrogen atom at position 1 might influence the fragmentation pathways, potentially leading to different ring-opening or rearrangement products compared to the more symmetrical pyrazole-4-carbaldehyde .
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole carbaldehyde isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment prior to running the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Instrumentation: A variety of mass analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The differentiation of pyrazole-4-carbaldehyde and pyrazole-5-carbaldehyde is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive and information-rich methods for distinguishing these isomers, owing to the distinct chemical shifts and coupling patterns arising from the different substitution patterns on the pyrazole ring. IR spectroscopy serves as a valuable complementary technique, with the carbonyl stretching frequency and the fingerprint region providing corroborating evidence. Mass spectrometry confirms the molecular weight and can offer further structural insights through the analysis of fragmentation patterns. By employing the protocols and understanding the key spectroscopic differentiators outlined in this guide, researchers can confidently and accurately characterize these important heterocyclic building blocks in their synthetic endeavors.
References
- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.
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PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Elguero, J., Jimeno, M. L., Jagerovic, N., Junk, T., & Catallo, W. J. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy, 13(4), 291-294.
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Al-Hilfi, J. A., Jawad, Z., Fandi Al-Mathkuri, T. S., & Ahmed, L. M. (2010). 1H-NMR spectrum of pyrazole. ResearchGate. Retrieved from [Link]
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Efficacy of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde derivatives as antimicrobial agents
An In-Depth Guide to the Antimicrobial Efficacy of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a pyrazole scaffold, have emerged as a promising area of research due to their diverse and significant pharmacological activities.[1][2][3][4][5] Pyrazole and its derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, anticancer, and, notably, antimicrobial properties.[4][5][6] This guide provides a comprehensive analysis of the antimicrobial efficacy of derivatives based on the this compound scaffold, offering a comparative look at their performance, supported by experimental data and methodological insights for researchers in drug discovery.
Synthesis of Pyrazole-4-carbaldehyde Derivatives: The Vilsmeier-Haack Approach
A cornerstone in the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This formylation reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto an activated aromatic or heterocyclic ring. For the synthesis of the core scaffold, a substituted pyrazolone is treated with the Vilsmeier reagent to yield the desired 5-chloro-1H-pyrazole-4-carbaldehyde derivative.[9] This method is efficient and widely adopted for creating the foundational structure from which a multitude of derivatives can be synthesized.
Figure 1: Synthetic workflow for pyrazole-4-carbaldehyde.
Detailed Experimental Protocol: Vilsmeier-Haack Reaction[9]
-
Reagent Preparation: In a flask maintained at 0°C, add phosphorus oxychloride (0.4 mol) dropwise to ice-cold N,N-dimethylformamide (0.4 mol) with continuous stirring over 30 minutes. Continue stirring for an additional 45 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Substrate: Add the appropriate 1-aryl-3-methyl-1H-pyrazol-5(4H)-one (0.08 mol) to the reaction mixture.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat it to 90°C for 4 hours.
-
Work-up: After cooling, pour the reaction mixture onto crushed ice and water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the pure 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde.
Antimicrobial Efficacy and Comparative Performance
Derivatives of this compound have been extensively evaluated for their antimicrobial activity against a spectrum of pathogens, including Gram-positive bacteria, Gram-negative bacteria, and fungi.[4][8][10][11][12] The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits microbial growth.
The data below summarizes the antimicrobial activity of various pyrazole derivatives compared to standard antibiotics.
| Compound/Drug | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | A. niger | Reference(s) |
| Pyrazole Derivative 1 | 0.25 µg/mL | - | - | - | - | - | [6] |
| Pyrazole Derivative 2 | - | - | 0.25 µg/mL | - | - | - | [6] |
| Pyrazole Derivative 3 | - | - | - | - | - | 1 µg/mL | [6] |
| Pyrazole Derivative 4 | - | - | - | - | 0.5 µg/mL | - | [6] |
| Pyrazole-Thiadiazine 21a | >25 µg/mL | >25 µg/mL | >25 µg/mL | >25 µg/mL | 25 µg/mL | >25 µg/mL | [13] |
| Pyrazole-Thiadiazine 21c | 25 µg/mL | 25 µg/mL | >25 µg/mL | 25 µg/mL | - | 25 µg/mL | [13] |
| Ciprofloxacin | - | - | - | - | - | - | [6] |
| Chloramphenicol | 25 µg/mL | 25 µg/mL | 25 µg/mL | 25 µg/mL | - | - | [13] |
| Clotrimazole | - | - | - | - | 0.5 µg/mL | 2 µg/mL | [6] |
Note: The specific structures of "Pyrazole Derivative 1-4" can be found in the cited literature. This table is a synthesis of data from multiple sources to provide a comparative overview.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring and its side chains. This relationship between chemical structure and biological activity is crucial for designing more effective drugs.[1][14]
-
Heterocyclic Hybridization: Incorporating other heterocyclic moieties, such as thiazole or thiadiazine, can modulate the antimicrobial activity.[10][13][15] For instance, certain pyrazole derivatives containing thiazole scaffolds have demonstrated good to moderate antibacterial and antifungal activities.[10]
-
Substitution on Phenyl Rings: The presence and position of substituents on phenyl rings attached to the pyrazole core play a critical role. Halogenation of a phenyl ring has been shown to significantly augment activity against certain bacteria.[14]
-
Carbaldehyde Modifications: Modifications of the carbaldehyde group, for example, by forming hydrazones or carbothioamides, can lead to compounds with enhanced antimicrobial profiles.[13][16] Compounds with a free carbothiohydrazide moiety have shown higher activity compared to their cyclized thiadiazine counterparts.[13]
Figure 3: Proposed mechanism of action via DNA gyrase inhibition.
Standard Protocol for Antimicrobial Susceptibility Testing
To ensure reproducible and comparable results, standardized methods for evaluating antimicrobial efficacy are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound. [9]
Figure 4: Workflow for the Broth Microdilution MIC Assay.
Detailed Experimental Protocol: Broth Microdilution Method
[9]
-
Preparation: In a 96-well microtiter plate, add 100 µL of sterile nutrient broth to each well.
-
Compound Dilution: Add 100 µL of the test compound solution (at a starting concentration, e.g., 1000 µg/mL in a suitable solvent like DMSO) to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a standardized bacterial or fungal inoculum (e.g., adjusted to a 0.5 McFarland standard). Dilute this suspension and add a specific volume (e.g., 10 µL) to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Outlook
Derivatives of this compound represent a versatile and potent class of antimicrobial agents. The synthetic accessibility via methods like the Vilsmeier-Haack reaction allows for extensive structural modifications, enabling the fine-tuning of their biological activity. Structure-activity relationship studies have provided critical insights, highlighting that strategic modifications, such as halogenation of appended phenyl rings and the introduction of specific functional groups like carbothiohydrazides, can significantly enhance antimicrobial efficacy.
Several derivatives have demonstrated potency comparable or even superior to standard antibiotics against a range of pathogenic bacteria and fungi. [6]The proposed mechanism of targeting bacterial DNA gyrase offers a selective advantage and a pathway for overcoming existing resistance mechanisms.
Future research should focus on optimizing the lead compounds to improve their pharmacokinetic profiles and reduce potential toxicity. In vivo studies are the necessary next step to validate the promising in vitro results and to assess the therapeutic potential of these compounds in a whole-organism context. The continued exploration of the pyrazole scaffold is a highly promising strategy in the global fight against antimicrobial resistance.
References
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Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]
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Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. [Link]
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Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). International Journal of Drug Development and Research. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2022). National Institutes of Health (NIH). [Link]
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Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health (NIH). [Link]
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Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. (2022). Asian Journal of Chemistry. [Link]
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Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Antibacterial and antifungal pyrazoles based on different construction strategies. (2024). PubMed. [Link]
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Structures of some pyrazole derivatives as antimicrobial compounds. (n.d.). ResearchGate. [Link]
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Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Bentham Science. [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2016). National Institutes of Health (NIH). [Link]
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Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (2021). Royal Society of Chemistry. [Link]
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Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2006). MDPI. [Link]
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Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health (NIH). [Link]
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Synthesis, characterization, and antimicrobial evaluation of carbostyril derivatives of 1H-pyrazole. (2013). National Institutes of Health (NIH). [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]
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Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2013). ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde
As a Senior Application Scientist, my goal is to empower you, our partners in research and development, with the knowledge to handle our products safely and effectively from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde, ensuring the safety of your personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance for handling halogenated organic compounds.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the chemical nature of this compound is the foundation of its safe disposal. Its structure contains three key features that dictate its handling: a chlorinated pyrazole ring and an aldehyde functional group.
-
Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic.[1] This is the most critical factor for waste disposal, as halogenated wastes require specific treatment, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins.[2][3] Co-mingling this waste with non-halogenated solvents will contaminate the entire container, leading to significantly higher disposal costs and regulatory complexity.[4]
-
Aromatic Aldehyde: Aldehydes as a class can be reactive and require careful handling. While some simple aldehydes can be neutralized, the complex structure and halogenation of this compound make chemical neutralization in a standard lab setting inadvisable and potentially dangerous.[5][6]
-
Potential Hazards: Based on data from structurally similar compounds, this compound should be handled as a substance that can cause skin and serious eye irritation.[7][8][9][10] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.
Quick Reference Data
| Property | Information | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₆H₇ClN₂O | [11] |
| Key Hazards | Halogenated Organic, Skin Irritant, Serious Eye Irritant | [1][7][8][10] |
| Waste Classification | Hazardous Halogenated Organic Waste | [12][4] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids, Strong Bases | [13][14] |
| Primary Disposal Route | High-Temperature Incineration via a licensed waste management company | [12][2] |
Immediate Response Protocols: Spills and Exposures
Accidents can happen. A prepared response is key to mitigating risk.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. If irritation occurs, seek medical attention.[14][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][15]
Minor Spill Cleanup (in a Chemical Fume Hood)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice, but consult a glove compatibility chart).
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[1]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a compatible, sealable waste container (a glass or polyethylene bottle is suitable).[15]
-
Label and Dispose: Tightly seal the container. Label it clearly as "Hazardous Waste" and include the full chemical name of the spilled substance and date. Dispose of it through your institution's Environmental Health and Safety (EHS) office.[16]
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[1]
Standard Operating Procedure: Waste Collection and Disposal
This procedure ensures compliant and safe handling from the point of generation to final pickup. The guiding principle is strict segregation .
Step 1: Container Selection and Preparation
-
Choose a container compatible with halogenated organic waste. A clean, empty 4-liter glass bottle or a high-density polyethylene (HDPE) carboy with a screw-top cap is recommended.[1][17]
-
Before adding any waste, affix a "Hazardous Waste" tag or label, as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA).[1][5] The label must be fully visible.[1]
Step 2: Waste Accumulation and Labeling
-
Designate the Waste Stream: This waste must be collected in a container specifically designated for "Halogenated Organic Solvents/Waste." [12][16]
-
Log Contents: On the hazardous waste label, clearly write the full chemical name: "Waste this compound." Do not use abbreviations.[16] If it is in a solution, list all components and their approximate percentages.[1]
-
Keep Container Closed: The waste container must remain sealed at all times, except when you are actively adding waste. This prevents the release of vapors and reduces the risk of spills.[16][17]
Step 3: Segregation and Storage
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[4][17]
-
DO NOT mix with aqueous, acidic, or basic waste streams.[1][4]
-
Store Safely: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[1][5]
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
The following diagram illustrates the decision-making workflow for proper handling and disposal.
Step 4: Requesting Final Disposal
-
When the container is nearly full (e.g., 75% capacity) or you no longer need to dispose of this waste stream, arrange for a pickup through your institution's EHS office or designated chemical waste coordinator.[1]
-
Ensure the waste label is complete and legible before pickup.
By adhering to this structured protocol, you build a self-validating system of safety and compliance, ensuring that each step is executed correctly. This meticulous approach is the hallmark of a trustworthy and safe laboratory environment.
References
- Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Lab Manager. (2016). Managing Hazardous Chemical Waste in the Lab.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Fisher Scientific. (2025). Safety Data Sheet for 3,5-Dimethylpyrazole.
- Fisher Scientific. (2025). Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
- Angene Chemical. (2025). Safety Data Sheet for N5,N5-Dimethyl-1H-pyrazole-3,5-diamine.
- Sigma-Aldrich. (2024). Safety Data Sheet.
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- WasteWise. (n.d.). Aldehyde Disposal.
- CymitQuimica. (2024). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
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- Physikalisch-Technische Bundesanstalt. (n.d.).
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- Lokteva, E., et al. (2016). Disposal of Chlorine-Containing Wastes. In Chemistry Beyond Chlorine (pp. 559-584). Springer.
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- Capot Chemical. (2025). MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
- National Center for Biotechnology Information. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.
- Fisher Scientific. (n.d.). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde, 95%, Thermo Scientific.
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Navigating the Safe Handling of 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde: A Guide for Laboratory Professionals
The protocols outlined herein are designed to be a self-validating system, grounded in established principles of laboratory safety and chemical hygiene. By understanding the why behind each step, you empower yourself and your team to foster a culture of safety and scientific excellence.
Hazard Assessment: Understanding the Risks
Substituted pyrazoles, particularly those with chloro and aldehyde functional groups, warrant careful handling due to their potential for biological activity and reactivity.[9][10] Based on data from analogous compounds, 4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde should be treated as a compound that can cause skin irritation, serious eye irritation, and potential respiratory irritation.[5][6][11]
Inferred Hazard Classifications:
-
Skin Irritant: Expected to cause skin irritation upon direct contact.[5][6][11]
-
Eye Irritant: Poses a risk of serious eye irritation.[5][6][11]
-
Respiratory Irritant: Inhalation of dust or vapors may lead to respiratory tract irritation.[8][11]
-
Potential for Toxicity: While specific data is unavailable, some pyrazole derivatives have been shown to exhibit toxicity.[12] Therefore, minimizing exposure is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Safety Goggles and Face Shield | Full-Length Lab Coat with Knit Cuffs | N95 Respirator (recommended) |
| Dissolving and Solution Handling | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | Full-Length Lab Coat with Knit Cuffs | Not generally required if in a fume hood |
| Reaction Setup and Monitoring | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Full-Length Lab Coat with Knit Cuffs | Not generally required if in a fume hood |
| Waste Disposal | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | Full-Length Lab Coat with Knit Cuffs | Not generally required if in a fume hood |
Safe Handling Protocols: Step-by-Step Guidance
Adherence to methodical and precise handling procedures is critical for mitigating risks.
Preparation and Weighing
-
Work Area Preparation: All handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.
-
Donning PPE: Before handling the compound, ensure all required PPE is correctly worn as detailed in the table above.
-
Weighing: Use a tared, sealed container for weighing to minimize the generation of dust. If transferring from a larger stock bottle, use a spatula and handle with care to avoid creating airborne particles.
-
Post-Weighing: After weighing, carefully clean the spatula and any surfaces within the fume hood that may have come into contact with the compound.
Dissolution and Use in Reactions
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Container Sealing: Ensure the reaction vessel is securely sealed before removing it from the fume hood, if necessary for the experimental setup.
-
Temperature Control: Be mindful of any potential exothermic reactions, especially when working with reactive reagents.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]
-
Inhalation: Move the affected individual to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill Cleanup: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).[6] Place the absorbed material into a sealed container for disposal.[8] Ensure proper PPE is worn during cleanup.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatible.
-
Container Labeling: Label waste containers with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the chemical waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[5]
Logical Workflow for Safe Handling
The following diagram illustrates the critical steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer and more productive research environment.
References
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
HAZARDOUS CHEMICAL USED IN ANIMALS. (n.d.). Campus Operations. Retrieved from [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). PubMed. Retrieved from [Link]
-
Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (n.d.). ResearchGate. Retrieved from [Link]
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved from [Link]
-
Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. (n.d.). PMC. Retrieved from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved from [Link]
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Personal Protective Equipment (PPEs)- Safety Guideline. (2019). PharmaState Academy. Retrieved from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Retrieved from [Link]
-
MSDS of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). Capot Chemical. Retrieved from [Link]
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxaldehyde, 95%, Thermo Scientific. (n.d.). Fisher Scientific. Retrieved from [Link]
-
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). PMC - NIH. Retrieved from [Link]
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5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
